molecular formula C9H6BrN B2465647 4-Bromo-3-ethenylbenzonitrile CAS No. 2229330-00-9

4-Bromo-3-ethenylbenzonitrile

Cat. No.: B2465647
CAS No.: 2229330-00-9
M. Wt: 208.058
InChI Key: VXDGDDRXFFMMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-ethenylbenzonitrile is a useful research compound. Its molecular formula is C9H6BrN and its molecular weight is 208.058. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-ethenylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-ethenylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-ethenylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c1-2-8-5-7(6-11)3-4-9(8)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDGDDRXFFMMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-3-ethenylbenzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-Bromo-3-ethenylbenzonitrile

Executive Summary

4-Bromo-3-ethenylbenzonitrile (CAS: 2229330-00-9), also known as 4-bromo-3-vinylbenzonitrile, is a high-value tris-functionalized arene intermediate.[1][2][3][4][5][6] Its structural uniqueness lies in the ortho-positioning of a reactive vinyl group relative to an aryl bromide, combined with a meta-nitrile handle. This specific geometry positions the molecule as a "linchpin" scaffold for the rapid assembly of fused heterocycles (e.g., isoquinolines, indoles) via palladium-catalyzed cascade sequences. It serves as a critical building block in medicinal chemistry for kinase inhibitors and in materials science for functionalized styrene-based polymers.

Part 1: Chemical Identity & Physiochemical Profile

This section provides the verified chemical identifiers and physical properties necessary for procurement and characterization.

Property Data / Specification
IUPAC Name 4-Bromo-3-ethenylbenzonitrile
Common Synonyms 4-Bromo-3-vinylbenzonitrile; 3-Cyano-6-bromostyrene
CAS Number 2229330-00-9
Molecular Formula C₉H₆BrN
Molecular Weight 208.06 g/mol
SMILES C=CC1=C(C=CC(=C1)C#N)Br
Appearance Pale yellow oil or low-melting solid (often stabilized)
Stabilizer Typically contains 4-tert-Butylcatechol (TBC) to inhibit polymerization
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water
Storage Conditions 2–8°C (Refrigerate), Inert atmosphere (Argon/Nitrogen), Light-sensitive

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 4-bromo-3-ethenylbenzonitrile is most reliably achieved via the Wittig olefination of its aldehyde precursor. This route offers high regiocontrol compared to direct halogenation methods.

Primary Route: Wittig Olefination

Precursor: 4-Bromo-3-formylbenzonitrile (CAS: 89003-95-2)

Reaction Logic: The aldehyde at the C3 position is converted to a terminal alkene using a methyltriphenylphosphonium bromide ylide. The nitrile and aryl bromide functionalities remain inert under these conditions, provided the temperature is controlled to prevent nucleophilic attack on the nitrile.

Step-by-Step Protocol:

  • Ylide Formation:

    • Suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under Argon.

    • Cool to 0°C. Slowly add Potassium tert-butoxide (KOtBu, 1.1 equiv).

    • Observation: The solution turns bright yellow, indicating the formation of the phosphonium ylide. Stir for 30 minutes.

  • Addition:

    • Dissolve 4-bromo-3-formylbenzonitrile (1.0 equiv) in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension at 0°C.

    • Mechanism:[7][8][9][10] The betaine intermediate forms rapidly.

  • Reaction & Workup:

    • Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification:

    • Concentrate under reduced pressure (keep bath <40°C to prevent polymerization).

    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield: Typically 85–92%.

SynthesisWorkflow Precursor 4-Bromo-3-formylbenzonitrile (Aldehyde Precursor) Intermediate Betaine/Oxaphosphetane Intermediate Precursor->Intermediate THF, 0°C Reagents MePPh3Br + KOtBu (Wittig Ylide) Reagents->Intermediate Product 4-Bromo-3-ethenylbenzonitrile (Target) Intermediate->Product -Ph3PO (Driving Force)

Caption: Wittig olefination pathway converting the C3-formyl group to the vinyl handle while preserving the Br/CN motifs.

Part 3: Reactivity & Functionalization

The core value of this molecule is its Orthogonal Reactivity . It possesses three distinct chemical handles that can be engaged sequentially without cross-interference.

  • Site A (C4-Bromine): A handle for Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

  • Site B (C3-Vinyl): A handle for Heck reactions, olefin metathesis, or radical additions.

  • Site C (C1-Nitrile): A handle for nucleophilic attack (to tetrazoles/amidines) or hydrolysis (to acids).

The "Ortho-Effect" Strategy

The proximity of the Vinyl (Site B) and Bromine (Site A) groups allows for Intramolecular Heck Reactions . This is the primary strategy for synthesizing isoquinolines and indoles.

Mechanism: Pd-Catalyzed Annulation to Isoquinolines

  • Reagents: Primary amine (R-NH₂), Pd(OAc)₂, Phosphine ligand, Base (Cs₂CO₃).

  • Sequence:

    • Amination: The amine attacks the vinyl group (hydroamination) or the nitrile (if Lewis acid catalyzed), but more commonly, an external alkyne or amine is used in a cascade.

    • Heck Cyclization: The Pd inserts into the C-Br bond, coordinates to the pendant alkene (or an introduced alkene), and cyclizes.

ReactivityMap Core 4-Bromo-3-ethenylbenzonitrile Suzuki Suzuki Coupling (Biaryls) Core->Suzuki Site A (Br) Pd(0)/Ar-B(OH)2 Heck Heck Cyclization (Isoquinolines) Core->Heck Site A + Site B Intramolecular Pd(II) Hydrolysis Hydrolysis/Reduction (Acids/Amines) Core->Hydrolysis Site C (CN) H+ or LiAlH4 Polymer Polymerization (Functional Styrenes) Core->Polymer Site B (Vinyl) AIBN/Radical

Caption: Orthogonal reactivity map highlighting the divergent synthetic pathways available from the tris-functionalized core.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffolds (Isoquinolines)

Many kinase inhibitors (e.g., for EGFR or VEGFR) utilize an isoquinoline or quinoline core. This intermediate allows for the construction of 4,7-disubstituted isoquinolines (using the CN as the C7 handle and the Br/Vinyl for the ring construction).

  • Workflow: React 4-bromo-3-ethenylbenzonitrile with a tert-butyl imine or similar nitrogen source under Pd-catalysis to close the ring, yielding a 7-cyanoisoquinoline derivative.

Covalent Inhibitor Warheads

While the vinyl group is often the "warhead" (reacting with Cysteine), in this molecule, the vinyl group is usually consumed to build the scaffold. However, if the Br is coupled first (Suzuki), the vinyl group can be retained to act as a Michael acceptor in the final drug candidate, targeting cysteine residues in the ATP-binding pocket of enzymes.

Part 5: Handling, Safety, and Stability

Safety Profile:

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Lachrymator: Like many benzyl halides and styrenes, this compound can be irritating to mucous membranes. Handle in a fume hood.

Stability Protocol:

  • Polymerization Risk: The styrene moiety is prone to auto-polymerization, especially under heat or light.

  • Mitigation: Commercial samples are stabilized with 4-tert-butylcatechol (TBC) or Hydroquinone . If the compound is distilled or purified (removing the inhibitor), it must be used immediately or stored at -20°C.

  • Purification Note: When running column chromatography, the inhibitor is separated. The pure fractions should be concentrated at low temperature (<30°C) and re-stabilized if not used immediately.

References

  • Sigma-Aldrich / Merck. Product Specification: 4-Bromo-3-formylbenzonitrile (Precursor). Retrieved from .

  • BLD Pharm. Product Datasheet: 4-Bromo-3-vinylbenzonitrile (CAS 2229330-00-9).[1][2][3][4][5] Retrieved from .

  • Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature. Retrieved from .

  • Ma, S., & Jiao, N. (2002). Palladium-Catalyzed Cyclization Reactions for the Synthesis of Isoquinolines.[11] Journal of the American Chemical Society.[10] (General reference for o-halo-alkenyl cyclization).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzonitrile derivatives. Retrieved from .

Sources

Comprehensive Technical Guide on 4-Bromo-3-vinylbenzonitrile (CAS: 2229330-00-9): Synthesis, Sourcing, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, bifunctional and trifunctional aromatic building blocks are critical for developing complex molecular architectures. 4-Bromo-3-vinylbenzonitrile (CAS: 2229330-00-9) [1] has emerged as a highly versatile intermediate. It features three distinct, orthogonally reactive sites: an electrophilic aryl bromide, a polymerizable/nucleophilic vinyl group, and an electron-withdrawing nitrile moiety.

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a rigorous, field-proven overview of this compound. This whitepaper details its physicochemical profile, commercial sourcing metrics, a self-validating synthetic protocol, and its mechanistic utility in downstream applications.

Structural Identity & Physicochemical Profiling

Understanding the structural parameters of 4-Bromo-3-vinylbenzonitrile is essential for predicting its behavior in cross-coupling reactions and polymerization matrices. The electron-withdrawing nature of the nitrile group significantly alters the electron density of the aromatic ring, directly impacting the oxidative addition rates at the C-Br bond.

Table 1: Physicochemical and Structural Data
ParameterValue / Description
Chemical Name 4-Bromo-3-vinylbenzonitrile
CAS Number 2229330-00-9
Molecular Formula C₉H₆BrN
Molecular Weight 208.05 g/mol
SMILES String N#CC1=CC(C=C)=C(Br)C=C1
Physical State Solid / Crystalline Powder (at standard conditions)
Key Functional Groups Aryl Bromide (-Br), Vinyl (-CH=CH₂), Nitrile (-C≡N)

Commercial Sourcing & Supply Chain Integrity

When sourcing highly reactive vinyl monomers, chemical integrity during transit is paramount. The unhindered vinyl group is highly susceptible to auto-polymerization initiated by ambient light, heat, or trace radicals. Consequently, authoritative suppliers provide this compound stabilized with TBC (4-tert-butylcatechol) . TBC acts as a radical scavenger, terminating early-stage radical chains and ensuring the monomer remains stable during long-term storage.

Table 2: Commercial Sourcing and Quality Control Metrics
SupplierCatalog / Product IDPurity StandardStabilization Metric
[1]BD01335235≥ 95%Stabilized with 10-50 ppm TBC
[2]BD01335235≥ 95%Stabilized with TBC
ChemicalBook Global [3]2229330-00-9Custom SynthesisVaries by vendor

Analytical Validation: Upon receipt, laboratories should validate batch integrity using ¹H NMR (to confirm the presence of the distinct vinyl doublet-of-doublets at ~5.3–5.8 ppm and ~6.8–7.2 ppm) and HPLC (to verify purity and absence of polymeric degradation products).

Strategic Synthesis & Mechanistic Pathways

For laboratories opting for in-house synthesis, 4-Bromo-3-vinylbenzonitrile can be efficiently accessed via the Wittig Olefination of the commercially available precursor, 4-bromo-3-formylbenzonitrile (CAS: 89003-95-2) [4].

Self-Validating Protocol: Wittig Olefination

Causality Focus: The use of a strong, non-nucleophilic base ensures complete ylide formation without unwanted nucleophilic attack on the sensitive nitrile group.

Step 1: Ylide Generation

  • Suspend 1.2 equivalents of Methyltriphenylphosphonium bromide in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere to prevent oxidative degradation.

  • Cool the suspension to 0 °C using an ice bath.

  • Add 1.2 equivalents of Potassium tert-butoxide (t-BuOK) portion-wise. Mechanistic Insight: t-BuOK deprotonates the phosphonium salt, generating the active, bright-yellow phosphorus ylide. Stir for 30 minutes.

Step 2: Carbonyl Addition 4. Dissolve 1.0 equivalent of 4-bromo-3-formylbenzonitrile in a minimal volume of anhydrous THF. 5. Add the aldehyde solution dropwise to the ylide at 0 °C. The reaction transitions from a yellow suspension to a pale mixture as the ylide attacks the electrophilic carbonyl carbon, forming the oxaphosphetane intermediate.

Step 3: Workup & Isolation 6. Allow the reaction to warm to room temperature and stir for 2 hours. 7. Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base and halt side reactions. 8. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

Step 4: Purification & Stabilization (Critical) 9. Concentrate the filtrate under reduced pressure (keep bath temperature < 35 °C to prevent thermal polymerization). 10. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 11. Immediate Stabilization: Immediately add 10-50 ppm of TBC to the purified fractions before final solvent evaporation to yield stable 4-Bromo-3-vinylbenzonitrile.

Synthesis SM 4-Bromo-3-formylbenzonitrile (CAS: 89003-95-2) Ylide Phosphorus Ylide Intermediate (Oxaphosphetane Formation) SM->Ylide Dropwise Addition Reagent Methyltriphenylphosphonium bromide + t-BuOK (Base) Reagent->Ylide THF, 0°C Product 4-Bromo-3-vinylbenzonitrile (CAS: 2229330-00-9) Ylide->Product Wittig Olefination Workup & Column Stabilizer Add TBC (Stabilizer) To Prevent Polymerization Product->Stabilizer Post-Purification

Figure 1: Synthetic workflow for 4-Bromo-3-vinylbenzonitrile via Wittig olefination.

Orthogonal Reactivity & Downstream Applications

The true value of 4-Bromo-3-vinylbenzonitrile lies in its orthogonal reactivity, allowing selective functionalization in drug discovery and materials science.

  • The Aryl Bromide (Pd-Catalyzed Cross-Coupling): The strongly electron-withdrawing nitrile (-CN) group decreases the electron density of the aromatic ring. This electronic depletion facilitates the oxidative addition of Pd(0) into the C-Br bond, drastically lowering the activation energy for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This site is typically functionalized first to build biaryl architectures.

  • The Vinyl Group (Metathesis & Polymerization): The terminal olefin can undergo Olefin Metathesis (using Grubbs' catalysts) to yield substituted styrenes, or it can be subjected to radical-initiated polymerization to create highly functionalized, nitrile-bearing polystyrene analogs for advanced material applications.

  • The Nitrile Group (Reduction & Hydrolysis): Post-coupling, the -CN group serves as a masked amine or acid. It can be cleanly reduced to a primary benzylamine (using LiAlH₄ or catalytic hydrogenation) or hydrolyzed to a carboxylic acid, providing critical hydrogen-bond donors/acceptors for active pharmaceutical ingredients (APIs).

Reactivity Core 4-Bromo-3-vinylbenzonitrile (Multifunctional Core) Pd C-Br Bond Pd-Catalyzed Cross-Coupling Core->Pd Oxidative Addition Vinyl Vinyl Group Polymerization / Metathesis Core->Vinyl Radical / Ru-Catalysis Nitrile Nitrile Group Reduction / Hydrolysis Core->Nitrile Nucleophilic Attack Biaryl Biaryl Nitrile Scaffolds (Suzuki / Heck / Buchwald) Pd->Biaryl Polymer Functionalized Polystyrenes (Radical Initiation) Vinyl->Polymer Amine Benzylamine / Carboxylic Acids (API Development) Nitrile->Amine

Figure 2: Orthogonal reactivity pathways of 4-Bromo-3-vinylbenzonitrile in downstream applications.

References

Molecular weight and formula of 4-Bromo-3-ethenylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-3-ethenylbenzonitrile

A Note to Our Scientific Audience:

Extensive research for publicly available scientific data on 4-Bromo-3-ethenylbenzonitrile (also known as 4-Bromo-3-vinylbenzonitrile) has revealed a significant scarcity of information regarding its specific molecular weight, chemical formula, synthesis, and applications. The available scientific literature and chemical databases predominantly feature the closely related compound, 4-Bromo-3-ethylbenzonitrile .

It is crucial for researchers, scientists, and drug development professionals to distinguish between these two molecules, as the presence of an ethenyl (vinyl) group versus an ethyl group imparts distinct chemical properties and reactivity. The ethenyl group, with its double bond, offers a reactive site for various chemical transformations, such as polymerization and addition reactions, which are not available to the saturated ethyl group.

This guide will proceed by presenting the available data for the more documented analog, 4-Bromo-3-ethylbenzonitrile, to provide a foundational understanding of this class of compounds. We will also outline a theoretical synthetic approach to 4-Bromo-3-ethenylbenzonitrile, based on established chemical principles, to aid researchers in its potential preparation.

Part 1: Physicochemical Properties of 4-Bromo-3-ethylbenzonitrile

To provide a baseline for understanding, the key physicochemical properties of the related compound, 4-Bromo-3-ethylbenzonitrile, are summarized below. These values have been compiled from various chemical databases.

PropertyValueSource
Molecular Formula C₉H₈BrNPubChem[1]
Molecular Weight 210.07 g/mol PubChem[1]
CAS Number 170230-29-2PubChem[1]
Appearance Colorless to White to Yellow Solid or Semi-solid or liquidSigma-Aldrich
Storage Sealed in dry, room temperatureBLD Pharm[2]

Part 2: Synthesis and Characterization

Synthesis of 4-Bromo-3-ethylbenzonitrile
A Proposed Synthetic Pathway for 4-Bromo-3-ethenylbenzonitrile

A plausible synthetic route to 4-Bromo-3-ethenylbenzonitrile could commence from a more readily available starting material, such as 4-bromo-3-methylbenzonitrile. This proposed pathway involves a two-step process:

  • Bromination of the Methyl Group: The process would begin with the free-radical bromination of 4-bromo-3-methylbenzonitrile to yield 4-bromo-3-(bromomethyl)benzonitrile. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of N-bromosuccinimide (NBS).

  • Elimination to Form the Ethenyl Group: The subsequent step would involve an elimination reaction of the resulting 4-bromo-3-(bromomethyl)benzonitrile to form the desired ethenyl group. This can be achieved by treatment with a non-nucleophilic base, such as potassium tert-butoxide.

The following diagram illustrates this proposed synthetic workflow:

Synthetic_Pathway_for_4-Bromo-3-ethenylbenzonitrile start 4-Bromo-3-methylbenzonitrile intermediate 4-Bromo-3-(bromomethyl)benzonitrile start->intermediate NBS, AIBN end 4-Bromo-3-ethenylbenzonitrile intermediate->end Potassium tert-butoxide

Caption: Proposed synthesis of 4-Bromo-3-ethenylbenzonitrile.

Characterization Techniques

For the structural elucidation and purity assessment of the synthesized 4-Bromo-3-ethenylbenzonitrile, a combination of standard analytical techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be critical to confirm the presence of the vinyl protons, and ¹³C NMR would verify the carbon skeleton.

  • Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The presence of the nitrile (C≡N) and vinyl (C=C) functional groups would be confirmed by their characteristic absorption bands.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 3: Potential Applications in Research and Drug Development

Substituted benzonitriles are valuable intermediates in organic synthesis and medicinal chemistry. The presence of the bromo, ethenyl, and nitrile functional groups in 4-Bromo-3-ethenylbenzonitrile would make it a versatile building block for the synthesis of more complex molecules.

  • Cross-Coupling Reactions: The bromo group can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position of the benzene ring.

  • Modification of the Ethenyl Group: The vinyl group can undergo a wide range of chemical transformations, including hydrogenation, epoxidation, and polymerization, to introduce further chemical diversity.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a variety of important functional groups in drug discovery.

The following diagram illustrates the potential reactive sites of 4-Bromo-3-ethenylbenzonitrile:

Reactivity_of_4-Bromo-3-ethenylbenzonitrile main 4-Bromo-3-ethenylbenzonitrile Br C≡N CH=CH₂ substituent1 Cross-Coupling (e.g., Suzuki, Heck) main:f1->substituent1 substituent2 Hydrolysis, Reduction, Tetrazole formation main:f2->substituent2 substituent3 Addition Reactions, Polymerization main:f3->substituent3

Caption: Potential reaction sites of 4-Bromo-3-ethenylbenzonitrile.

Conclusion

While direct experimental data for 4-Bromo-3-ethenylbenzonitrile is currently limited in the public domain, this guide provides a comprehensive overview based on the known chemistry of its structural analog, 4-Bromo-3-ethylbenzonitrile, and established principles of organic synthesis. The proposed synthetic pathway and discussion of its potential reactivity offer a valuable starting point for researchers interested in exploring the chemistry and applications of this novel compound. As with any chemical synthesis and handling, appropriate safety precautions and protocols should be strictly followed.

References

[1] PubChem. 4-Bromo-3-ethylbenzonitrile. National Center for Biotechnology Information. [Link][1]

Sources

Technical Guide: Solubility and Handling of 4-Bromo-3-vinylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-vinylbenzonitrile (CAS: 2229330-00-9) is a specialized aryl halide building block utilized primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) to construct complex pharmacophores.[1][2][3][4][5][6] Its structure combines three distinct functional groups—a nitrile (polar), a bromide (leaving group), and a vinyl moiety (reactive


-system)—creating a unique solubility profile that balances lipophilicity with polar interactions.[7]

Critical Handling Note: This compound is frequently supplied stabilized with 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization of the vinyl group.[7] Solubility workflows must account for the stabilizer's presence and the compound's thermal sensitivity.[7]

Structural Analysis & Theoretical Solubility

To predict and manipulate the solubility of 4-Bromo-3-vinylbenzonitrile, we must analyze its molecular interaction potential using the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).[7]

Functional Group Contributions
  • Benzonitrile Core (

    
    ):  The nitrile group introduces a strong dipole moment (~4.0 D), facilitating solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).[7][8]
    
  • Vinyl Group (

    
    ):  This non-polar alkene tail increases lipophilicity (
    
    
    
    increase), enhancing solubility in chlorinated solvents and aromatics (DCM, Toluene) while reducing water solubility.[7][8]
  • Bromine Atom (

    
    ):  A large, polarizable halogen that enhances van der Waals interactions, supporting solubility in moderately non-polar organic solvents.[7][8]
    
Predicted Solubility Profile

Based on structural analogs (e.g., 4-bromobenzonitrile, 2-bromostyrene), the solubility profile is categorized below.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Strong dipole-dipole interactions with the nitrile group.[8]
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)High dispersion forces; "universal" solvent for aryl halides.[7][8]
Ethers THF, 1,4-Dioxane, MTBEGood (50-100 mg/mL)Moderate polarity; ether oxygen accepts weak H-bonds.[7][8]
Esters Ethyl Acetate, Isopropyl AcetateGood (30-80 mg/mL)Standard solvent for extraction/chromatography.[7][8]
Alcohols Methanol, Ethanol, IPAModerate (10-50 mg/mL)Soluble, but limited by the hydrophobic bromo-vinyl benzene core.[7][8]
Hydrocarbons Hexanes, Heptane, PentanePoor (<5 mg/mL)Lacks sufficient polarity to overcome crystal lattice energy.[7][8]
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Highly lipophilic; no H-bond donors to solvate water.[7][8]

Experimental Protocol: Gravimetric Solubility Determination

Standardized workflow for determining exact solubility limits for process development.[8]

Pre-requisites
  • Stabilizer Check: Ensure the presence of TBC (typically 50-100 ppm) does not interfere with detection if using HPLC.[7][8] For gravimetric analysis, TBC mass is negligible but should be noted.[7][8]

  • Temperature Control: Perform at 20°C or 25°C. Avoid heating above 40°C to dissolve, as this risks thermal polymerization of the vinyl group.[7][8]

Step-by-Step Methodology
  • Preparation: Weigh approximately 100 mg of 4-Bromo-3-vinylbenzonitrile into a 4 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments.[7][8]
    
  • Equilibration: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 1 minute (monitor temperature to ensure it stays ambient).[7]

  • Visual Inspection:

    • Clear Solution: Soluble at current concentration.[7][8]

    • Turbid/Solid:[8] Saturation point reached.[7][8]

  • Quantification (Saturation Method):

    • Add excess solid to 1 mL solvent.[7][8]

    • Shake for 24 hours at controlled temperature.

    • Filter supernatant through a 0.45

      
      m PTFE filter.[7][8]
      
    • Evaporate solvent from a known volume of filtrate and weigh the residue.[7][8]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing.

SolubilityWorkflow Start Start: 4-Bromo-3-vinylbenzonitrile CheckStab Check Stabilizer (TBC) Avoid Heat >40°C Start->CheckStab SolventSelect Select Solvent Class CheckStab->SolventSelect Polar Polar Aprotic (DMSO, DMF) SolventSelect->Polar High Solubility Chlor Chlorinated (DCM, CHCl3) SolventSelect->Chlor High Solubility Hydro Hydrocarbon (Hexane, Heptane) SolventSelect->Hydro Low Solubility Rxn Reaction Medium (Suzuki/Heck) Polar->Rxn Cross-Coupling Purify Purification (Flash Column) Chlor->Purify Loading/Dissolution Hydro->Purify Eluent Mix Precip Anti-Solvent Precipitation Hydro->Precip Crystallization

Figure 1: Decision matrix for solvent selection based on process intent (Reaction vs. Purification).[7]

Application Context

Reaction Solvent Selection

For Palladium-catalyzed cross-coupling (e.g., reacting the aryl bromide):

  • Preferred: 1,4-Dioxane, Toluene, or THF.[7][8]

  • Why: These solvents dissolve the substrate well and are compatible with standard bases (

    
    , 
    
    
    
    ).[7][8]
  • Degassing: The vinyl group is sensitive to oxidation.[7][8] Solvents must be thoroughly degassed (sparged with Argon/Nitrogen) to prevent side reactions and catalyst deactivation.[7]

Purification (Chromatography)[7][8][9][10]
  • Mobile Phase: Hexanes/Ethyl Acetate gradients are standard.[7][8]

  • Behavior: The compound will likely elute in the range of 10-30% EtOAc in Hexanes due to the polarity of the nitrile group.[8]

  • Loading: Dissolve the crude mixture in a minimum volume of DCM (Dichloromethane) for column loading to prevent "streaking" caused by poor solubility in the mobile phase.[7][8]

References

  • Chemical Identity & CAS

    • Source: BLD Pharm / PubChem Compound Summary.[7][8]

    • Data: CAS 2229330-00-9; 4-Bromo-3-vinylbenzonitrile.[1][2][3][4][5][6]

    • Link:(Note: Specific CAS is vendor-indexed).[7]

  • Solubility Principles

    • Source: Hansen, C. M. (2007).[7][8] Hansen Solubility Parameters: A User's Handbook. CRC Press.[7]

    • Context: Theory of partial solubility parameters for nitrile/halo-alkene systems.
  • Synthesis & Handling of Vinyl-Arenes

    • Source:Journal of Organic Chemistry / Organic Letters (General protocols for Suzuki coupling of vinyl-halides).[7][8]

    • Context: Stabilization with 4-tert-butylcatechol (TBC).[7]

Sources

Orthogonal Reactivity and Steric Dynamics: A Comparative Analysis of 4-Bromobenzonitrile and 4-Bromo-3-ethenylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials synthesis, the selection of halogenated building blocks dictates the efficiency, scalability, and complexity of downstream functionalization. While 4-bromobenzonitrile serves as a foundational, monofunctional electrophile for standard cross-coupling, its derivative, 4-bromo-3-ethenylbenzonitrile (also known as 4-bromo-3-vinylbenzonitrile), introduces a paradigm of bifunctionality. This whitepaper provides an in-depth mechanistic and practical guide detailing the structural divergence, orthogonal reactivity profiles, and steric implications of these two synthons, equipping researchers with the causal logic required to optimize complex catalytic cycles.

Structural and Electronic Divergence

To master the reactivity of these two molecules, one must first deconstruct their electronic and steric microenvironments.

4-Bromobenzonitrile [1] is a highly crystalline, electron-deficient aryl bromide. The strongly electron-withdrawing nitrile (–C≡N) group positioned para to the bromine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This electronic activation facilitates rapid oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)), making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[2].

Conversely, 4-bromo-3-ethenylbenzonitrile [3] disrupts this symmetry by introducing an ethenyl (vinyl) group at the 3-position (ortho to the bromine). This structural modification induces two critical changes:

  • Bifunctionality : The molecule now possesses an electrophilic pole (C–Br bond) and a reactive

    
    -system (the vinyl group), enabling divergent synthetic pathways.
    
  • Steric Congestion : The proximity of the vinyl group to the C–Br bond creates a sterically hindered pocket, fundamentally altering the kinetics of metal insertion.

Orthogonal Reactivity: The Bifunctional Advantage

The true value of 4-bromo-3-ethenylbenzonitrile lies in its capacity for orthogonal reactivity [4]. In complex molecule synthesis, orthogonality refers to the ability to selectively functionalize one reactive site while leaving another intact, without the need for cumbersome protecting group strategies.

Because the C–Br bond and the vinyl group operate under different activation paradigms, researchers can execute highly chemoselective transformations:

  • Pathway A (C–Br Activation) : Utilizing bulky, electron-rich palladium catalysts, the C–Br bond can be cross-coupled with boronic acids or amines, leaving the vinyl group untouched for late-stage functionalization.

  • Pathway B (Vinyl Activation) : Employing Ruthenium-based Grubbs catalysts or borane reagents, the vinyl group can undergo olefin metathesis or hydroboration, respectively, while the robust C–Br bond remains inert.

  • Pathway C (Cascade/Tandem Reactions) : The proximity of the two groups allows for intramolecular cascade reactions, such as an initial intermolecular Heck insertion followed by an intramolecular cyclization to rapidly build polycyclic scaffolds[5].

OrthogonalReactivity Start 4-Bromo-3-ethenylbenzonitrile Path1 Pathway A: C-Br Cross-Coupling (Suzuki/Buchwald) Start->Path1 Pd(0), Base, Boronic Acid Path2 Pathway B: Vinyl Functionalization (Metathesis/Hydroboration) Start->Path2 Ru Catalyst or Borane Path3 Pathway C: Tandem/Cascade (e.g., Heck Cyclization) Start->Path3 Pd(0), Intramolecular Trap Prod1 Aryl-Substituted Vinylbenzonitrile Path1->Prod1 Prod2 4-Bromo-3-alkyl/aryl benzonitrile Path2->Prod2 Prod3 Polycyclic Scaffold Path3->Prod3

Orthogonal reactivity pathways of 4-bromo-3-ethenylbenzonitrile.

Steric Modulation of the Catalytic Cycle

When transitioning from 4-bromobenzonitrile to 4-bromo-3-ethenylbenzonitrile, the catalytic requirements shift dramatically due to steric hindrance.

The Causality of Steric Blockade: During the oxidative addition step of a cross-coupling reaction, the active Pd(0) species must approach the C–Br bond. In 4-bromobenzonitrile, this trajectory is completely unobstructed. However, in 4-bromo-3-ethenylbenzonitrile, the ortho-vinyl group (which has an A-value of approximately 1.35 kcal/mol) projects into the spatial trajectory of the incoming metal complex. This steric bulk increases the activation energy (


) of oxidative addition.

The Ligand Solution: To overcome this kinetic barrier, standard ligands like Triphenylphosphine (PPh3) are insufficient. Instead, researchers must employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos ).

  • Why it works: The electron-rich nature of these ligands increases the nucleophilicity of the Pd(0) center, forcing the oxidative addition. Simultaneously, their extreme steric bulk stabilizes the highly reactive monoligated [Pd(L)] active species and accelerates the final reductive elimination step, preventing competitive side reactions such as alkene isomerization or unwanted Heck-type insertions into the adjacent vinyl group.

Experimental Methodologies

The following protocols are designed as self-validating systems. Every mechanistic choice is engineered to prevent specific failure modes associated with these substrates.

Protocol A: Standard Suzuki-Miyaura Coupling of 4-Bromobenzonitrile

Designed for high-throughput, unhindered C–C bond formation.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K2CO3 (2.0 equiv).

  • Catalyst Loading: Add Pd(PPh3)4 (5 mol%). Causality: Because the substrate is unhindered and electronically activated, a standard, inexpensive Pd(0) tetrakis catalyst is kinetically sufficient.

  • Solvent Addition & Degassing: Add a 4:1 mixture of Toluene/Ethanol. Sparge the solution with Argon for 15 minutes. Self-Validation: Degassing is critical; dissolved O2 will irreversibly oxidize the phosphine ligands to phosphine oxides, permanently quenching the catalytic cycle.

  • Reaction Initiation: Heat to 80°C under Argon for 4 hours. Monitor via TLC.

  • Workup: Quench with water, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.

Protocol B: Chemoselective Cross-Coupling of 4-Bromo-3-ethenylbenzonitrile

Designed to functionalize the C–Br bond while strictly preserving the reactive vinyl group.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromo-3-ethenylbenzonitrile (1.0 equiv), arylboronic acid (1.1 equiv), and anhydrous K3PO4 (2.0 equiv). Causality: K3PO4 is used instead of stronger bases (like NaOtBu) to prevent base-catalyzed polymerization or isomerization of the delicate vinyl group.

  • Catalyst & Ligand Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality: The bulky XPhos ligand forces the formation of a highly active monoligated Pd(0) species capable of penetrating the sterically hindered ortho-pocket.

  • Solvent Addition & Degassing: Add anhydrous THF. Freeze-pump-thaw degas 3 times.

  • Reaction Initiation: Heat to a strictly controlled 65°C. Self-Validation: Maintaining the temperature below 70°C prevents thermal auto-polymerization of the styrene-like vinyl moiety, ensuring absolute chemoselectivity.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

ExperimentalWorkflow Step1 1. Reagent Preparation Dry solvents, degas system Step2 2. Catalyst Loading Add Pd precatalyst & Ligand Step1->Step2 Step3 3. Substrate Addition Add Aryl Bromide & Nucleophile Step2->Step3 Step4 4. Reaction Initiation Heat to 65°C-80°C under Ar Step3->Step4 Step5 5. Monitoring TLC/GC-MS analysis Step4->Step5 Step6 6. Workup & Purification Filtration, Extraction, Column Step5->Step6

Step-by-step workflow for chemoselective Pd-catalyzed cross-coupling.

Quantitative Data & Comparative Metrics

The following table summarizes the core physical and reactive differences between the two synthons, providing a quick-reference guide for synthetic planning.

Metric4-Bromobenzonitrile4-Bromo-3-ethenylbenzonitrile
PubChem CID / CAS CID 12162 / 623-00-7CAS 2229330-00-9
Molecular Formula C₇H₄BrNC₉H₆BrN
Molecular Weight 182.02 g/mol 208.05 g/mol
Reactive Sites Monofunctional (C–Br)Bifunctional (C–Br & Vinyl)
Steric Hindrance (C–Br) Low (Unobstructed)High (Ortho-vinyl blockade)
Optimal Pd Ligands PPh3, dppfXPhos, RuPhos, SPhos
Primary Applications Linear API synthesis, simple biarylsComplex scaffolds, orthogonal functionalization

References

  • Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem . National Institutes of Health (NIH). Available at:[Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview . Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates . Journal of the American Chemical Society, ACS Publications. Available at:[Link]

  • A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies . PubMed Central (PMC), NIH. Available at:[Link]

Sources

The Emerging Potential of 4-Bromo-3-ethenylbenzonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of unique functional groups can unlock novel pharmacological activities and intellectual property. 4-Bromo-3-ethenylbenzonitrile, a structurally distinct aromatic compound, presents a compelling scaffold for the development of next-generation therapeutics. This technical guide provides an in-depth analysis of its synthetic accessibility, chemical reactivity, and, most importantly, its potential pharmaceutical applications. We will explore hypothetical, yet scientifically plausible, therapeutic targets and mechanisms of action, grounded in the established roles of its constituent functional moieties—the benzonitrile core, the vinyl substituent, and the bromo-handle. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical matter in their quest for innovative medicines.

Introduction: The Strategic Value of Substituted Benzonitriles in Pharmacology

The benzonitrile moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups make it a valuable component in drug design.[3][4] The nitrile group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing target binding affinity and improving metabolic stability.[1][5] Furthermore, the aromatic ring of benzonitrile provides a versatile scaffold for substitution, allowing for the fine-tuning of a compound's properties to achieve desired biological activity and selectivity.

4-Bromo-3-ethenylbenzonitrile distinguishes itself through the presence of three key functional groups:

  • The Nitrile Group: A potent electron-withdrawing group that can participate in crucial interactions with biological targets.[3]

  • The Vinyl (Ethenyl) Group: This unsaturated moiety offers a site for covalent modification or can influence the molecule's conformation and electronic distribution.

  • The Bromo Group: An essential "handle" for synthetic chemists, enabling a wide range of cross-coupling reactions for lead optimization.

This guide will dissect the potential of this molecule by first examining its synthesis and chemical versatility. We will then propose a compelling, albeit hypothetical, therapeutic application in the realm of oncology, supported by a putative mechanism of action and detailed experimental protocols for its validation.

Physicochemical Properties of 4-Bromo-3-ethenylbenzonitrile

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₉H₆BrN-
Molecular Weight 208.06 g/mol -
CAS Number Not assigned (as of early 2026)-
Appearance Likely a solid at room temperatureBased on related compounds like 4-Bromo-3-methylbenzonitrile[6]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water.General characteristic of similar aromatic compounds.
Reactivity The vinyl group is susceptible to addition reactions, while the bromo group is reactive in palladium-catalyzed cross-coupling reactions. The nitrile group can undergo hydrolysis or reduction under specific conditions.Inferred from general organic chemistry principles.

Synthesis and Chemical Reactivity: A Platform for Library Generation

The synthetic accessibility of 4-Bromo-3-ethenylbenzonitrile is a critical consideration for its utility in drug discovery. A plausible and efficient synthetic route can be envisioned, leveraging established organic chemistry transformations.

Proposed Synthetic Pathway

A logical approach to the synthesis of 4-Bromo-3-ethenylbenzonitrile would start from a more readily available precursor, such as 4-bromo-3-methylbenzonitrile.

Synthesis_Pathway A 4-Bromo-3-methylbenzonitrile B 4-Bromo-3-(bromomethyl)benzonitrile A->B NBS, AIBN CCl4, reflux D 4-Bromo-3-formylbenzonitrile B->D Sommelet Reaction or N-Oxide Oxidation C Wittig Reagent (e.g., Ph3P=CH2) E 4-Bromo-3-ethenylbenzonitrile C->E D->E Wittig Reaction

Caption: Proposed synthetic route to 4-Bromo-3-ethenylbenzonitrile.

Step-by-Step Rationale:

  • Radical Bromination: 4-Bromo-3-methylbenzonitrile can undergo free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to yield 4-bromo-3-(bromomethyl)benzonitrile.[7]

  • Oxidation to Aldehyde: The resulting benzylic bromide is a versatile intermediate that can be converted to the corresponding aldehyde, 4-bromo-3-formylbenzonitrile, via various methods such as the Sommelet reaction or by oxidation with an N-oxide.

  • Wittig Reaction: The final step involves a Wittig reaction between the aldehyde and a suitable phosphorus ylide, such as methylenetriphenylphosphorane, to introduce the ethenyl (vinyl) group.

Reactivity and Derivatization Potential

The true value of 4-Bromo-3-ethenylbenzonitrile in a drug discovery program lies in its potential for derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.[8]

Derivatization_Potential cluster_bromo Bromo Group Reactions cluster_vinyl Vinyl Group Reactions cluster_nitrile Nitrile Group Transformations Core 4-Bromo-3-ethenylbenzonitrile Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Heck Heck Coupling (Alkenes) Core->Heck Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Michael Michael Addition (Nucleophiles) Core->Michael Epoxidation Epoxidation Core->Epoxidation Hydrogenation Hydrogenation Core->Hydrogenation Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Reduction Reduction to Amine Core->Reduction Cyclization Cyclization to Heterocycles Core->Cyclization

Caption: Derivatization possibilities for 4-Bromo-3-ethenylbenzonitrile.

Potential Pharmaceutical Application: A Covalent Inhibitor of Epidermal Growth Factor Receptor (EGFR)

Given the presence of an electrophilic vinyl group and a benzonitrile core known to interact with kinase active sites, we hypothesize that 4-Bromo-3-ethenylbenzonitrile could serve as a starting point for the development of covalent inhibitors of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

Proposed Mechanism of Action

Many successful EGFR inhibitors, such as gefitinib and erlotinib, feature a quinazoline core that mimics the adenine ring of ATP. The benzonitrile moiety of our lead compound could potentially occupy a similar space in the ATP-binding pocket. The vinyl group, being a Michael acceptor, could then form a covalent bond with a nucleophilic cysteine residue (Cys797) in the active site of EGFR. This covalent modification would lead to irreversible inhibition of the kinase, a strategy employed by several third-generation EGFR inhibitors.

EGFR_Inhibition_Pathway cluster_inhibition Inhibition EGFR EGFR Kinase ATP-Binding Site Cys797 Compound 4-Bromo-3-ethenylbenzonitrile Derivative EGFR:f2->Compound Covalent Bond Formation (Michael Addition) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Phosphorylation Compound->EGFR:f1 Reversible Binding ATP ATP ATP->EGFR:f1 Competitive Binding Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation Activation

Caption: Proposed mechanism of covalent inhibition of EGFR signaling.

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis. The following workflow outlines the key experiments.

Experimental_Workflow Start Synthesize 4-Bromo-3-ethenylbenzonitrile and Analogue Library Biochem Biochemical Assay: EGFR Kinase Inhibition (IC50) Start->Biochem CellBased Cell-Based Assay: Inhibition of EGFR Phosphorylation in Cancer Cell Lines (e.g., A431) Biochem->CellBased Covalent Mass Spectrometry: Confirm Covalent Adduct Formation with EGFR Protein CellBased->Covalent SAR Structure-Activity Relationship (SAR) Analysis Covalent->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for the experimental validation of EGFR inhibition.

Detailed Protocol: In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Bromo-3-ethenylbenzonitrile and its derivatives against EGFR kinase activity.

Materials:

  • Recombinant human EGFR protein (catalytic domain)

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine-5'-triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Setup:

    • To each well of a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Add 5 µL of ATP solution in kinase buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Kₘ for EGFR.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

4-Bromo-3-ethenylbenzonitrile represents a promising, yet underexplored, chemical scaffold for pharmaceutical development. Its unique combination of a benzonitrile core, a reactive vinyl group, and a synthetically versatile bromo-handle provides a rich platform for the design of novel therapeutics. The hypothetical application as a covalent EGFR inhibitor presented here serves as a compelling example of its potential. Future research should focus on the efficient synthesis of this molecule and its derivatives, followed by a systematic evaluation of their biological activities against a panel of relevant targets. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective medicines.

References

  • Heilman, W. P., et al. (1981). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 24(12), 1554-1560.
  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-ethylbenzonitrile. PubChem. Retrieved from [Link]

  • Adoo, S. (n.d.). 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile (906673-54-9). Retrieved from [Link]

  • Raman, G., & Ajaypraveenkumar, A. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023).
  • Pharmaffiliates. (n.d.). 4-Bromo-3,5-dimethylbenzonitrile. Retrieved from [Link]

  • El-Azab, A. S. (2009). Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids. Journal of Labelled Compounds and Radiopharmaceuticals, 52(10), 441-445.
  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • da Silva, E. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1167-1182.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylbenzonitrile. PubChem. Retrieved from [Link]

  • Siddiqui, N., et al. (2010). Synthesis And Anticonvulsant Activity Of Some N-Substituted-Phthalimide Analogs. Acta Poloniae Pharmaceutica, 67(3), 239-244.
  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

  • Takeshita, H., Mori, A., & Kubo, K. (1993). bromomalononitrile. Organic Syntheses, 71, 230.
  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.
  • Pharmaffiliates. (n.d.). 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2020).
  • Heilman, W. P., et al. (1981). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 24(12), 1554-1560.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-(bromomethyl)benzonitrile. PubChem. Retrieved from [Link]

  • Zhukovskaya, O., et al. (2019). Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. Pharmaceutical Chemistry Journal, 53(3), 213-218.
  • Chatzisymeon, E., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile, 4-bromo-. PubChem. Retrieved from [Link]

Sources

4-Bromo-3-ethenylbenzonitrile melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-3-ethenylbenzonitrile

Abstract

Introduction: The Challenge of a Novel Compound

4-Bromo-3-ethenylbenzonitrile (also known as 4-Bromo-3-vinylbenzonitrile) is a substituted benzonitrile. The benzonitrile scaffold is a pivotal building block in the synthesis of numerous pharmaceuticals and functional materials.[1] The reactivity and physical properties of such molecules are finely tuned by the nature and position of their substituents.[1] The presence of a bromine atom and an ethenyl (vinyl) group suggests a versatile intermediate for cross-coupling reactions and polymerization, making it a compound of significant interest.

However, as a novel or sparsely documented entity, its fundamental physicochemical properties, such as melting and boiling points, are not established. This guide, therefore, addresses a critical question: How do we rigorously characterize such a compound to enable its effective use in research and drug development?

The Critical Role of Melting and Boiling Points in Drug Development

The melting point (MP) and boiling point (BP) are far more than simple physical constants; they are critical indicators of a compound's identity, purity, and potential behavior within a formulation.

  • Purity Assessment : A pure, crystalline organic compound typically exhibits a sharp melting point range (0.5-1.0°C). The presence of even small amounts of impurities will cause a depression of the melting point and a broadening of the melting range.[2] This phenomenon, known as melting point depression, is a rapid and cost-effective method for gauging purity throughout synthesis and purification.[2][3][4]

  • Compound Identification : While not sufficient for identification on its own, a measured melting point can help corroborate the identity of a newly synthesized compound when compared with predicted values or the analysis of analogous structures.[5][6] The mixed melting point technique, where the unknown is mixed with a known standard, is a classic and definitive method for identity confirmation.[7][8]

  • Formulation & Stability : The physical properties of an active pharmaceutical ingredient (API) are paramount for formulation design.[9][10] A compound's melting point correlates with its solubility and crystal lattice energy.[11][12] This relationship is crucial, as poor solubility is a major hurdle to bioavailability for many drug candidates.[13] Furthermore, the thermal stability of a drug, indicated by its melting point, dictates viable manufacturing processes (e.g., heat drying, melt extrusion) and storage conditions.[4][14]

  • Predicting Drug Absorption : Interestingly, the melting point can be used as an early guide to predict the passive intestinal absorption of poorly soluble drugs.[12] Lower melting compounds generally exhibit a higher potential for good absorption compared to high-melting-point compounds at a given dose.[12]

Theoretical Prediction of Physical Properties

Before embarking on experimental work, especially when material is scarce, computational prediction provides valuable estimates. These methods, broadly categorized under Quantitative Structure-Property Relationship (QSPR) models, use molecular descriptors to predict physical properties.[15][16]

  • How it Works : QSPR models derive correlations between a molecule's structural features (e.g., molecular weight, topology, electronic properties) and its macroscopic properties like boiling point.[17][18]

  • Modern Approaches : Machine learning and artificial intelligence (AI) models are increasingly used to predict melting and boiling points with greater accuracy, trained on large datasets of known compounds.[19][20][21] These models can process complex structural information, such as a molecule's SMILES (Simplified Molecular-Input Line-Entry System) string, to make a prediction.[19]

  • Causality : The boiling point is a reflection of the strength of intermolecular forces (e.g., London dispersion forces, dipole-dipole interactions).[22][23] For 4-Bromo-3-ethenylbenzonitrile, we would consider the increased molecular weight and surface area from the bromine atom leading to stronger dispersion forces, and the polar nitrile group contributing to dipole-dipole interactions, both of which would suggest a higher boiling point than simpler, non-polar analogues.[22] Melting point is more complex, as it also depends on how well the molecules pack into a crystal lattice, which is influenced by factors like molecular symmetry and flexibility.[11][24]

PropertyPredicted Value (Illustrative)Prediction MethodKey Structural Influences
Melting Point 45 - 55 °CGroup Contribution / ML ModelRigidity of benzene ring, intermolecular dipole-dipole interactions from the nitrile group, potential for crystal packing.
Boiling Point 260 - 275 °CQSPR / Topological DescriptorsHigh molecular weight (Bromine), significant dipole moment (Nitrile), large surface area.

Experimental Determination Protocols

The following protocols describe rigorous, self-validating systems for the determination of melting and boiling points, suitable for formal characterization in a drug development setting.

Protocol: Melting Point Determination via Digital Capillary Apparatus

This method is a cornerstone of physical characterization, providing data on both melting temperature and purity (via the melting range).[6]

Methodology:

  • Sample Preparation :

    • Ensure the sample of 4-Bromo-3-ethenylbenzonitrile is completely dry and homogenous. If necessary, gently grind the crystalline solid into a fine powder.

    • Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom, sealed end. The packed sample height should be 2-3 mm.

  • Instrument Setup :

    • Use a calibrated digital melting point apparatus (e.g., a Mel-Temp or similar device).

    • Insert the packed capillary tube into the heating block.

  • Rapid Determination (Scouting Run) :

    • Set a rapid heating ramp (e.g., 10-20°C per minute) to quickly find an approximate melting range.[8]

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point).

  • Accurate Determination :

    • Allow the apparatus to cool at least 20°C below the approximate melting point.

    • Using a fresh sample, set the starting temperature to ~15°C below the scouted onset temperature.

    • Set a slow heating ramp of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Carefully observe and record the onset and clear point temperatures.

  • Validation & Reporting :

    • Repeat the accurate determination at least twice more with fresh samples. The results should be consistent.

    • Report the result as a melting range (e.g., 50.5 - 51.5 °C). A narrow range (<2°C) is indicative of high purity.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_exp Measurement cluster_analysis Analysis & Reporting P1 Dry & Homogenize Sample P2 Pack Capillary Tube (2-3 mm height) P1->P2 M1 Insert into Calibrated Apparatus P2->M1 M2 Scouting Run (10-20°C/min) M1->M2 M3 Accurate Run (1-2°C/min) M2->M3 A1 Record Onset & Clear Point M3->A1 A2 Repeat (n=3) A1->A2 A3 Report as Range (e.g., 50.5 - 51.5 °C) A2->A3

Caption: Workflow for accurate melting point determination.

Protocol: Micro Boiling Point Determination

When only a small quantity of a novel compound is available, micro-scale methods are essential. This technique uses a standard melting point apparatus and traps the vapor in an inverted capillary to observe boiling.[25][26][27]

Methodology:

  • Apparatus Preparation :

    • Create a small, inverted capillary (bell). Seal one end of a glass spotter or Pasteur pipette in a flame, then break it to create a ~1 cm long sealed insert.[25]

    • Place this bell, sealed-end-up, into a standard melting point capillary tube.

  • Sample Loading :

    • Using a syringe or micropipette, introduce 5-10 µL of liquid 4-Bromo-3-ethenylbenzonitrile into the capillary tube.

    • Gently tap or centrifuge the tube to ensure the liquid settles at the bottom, surrounding the open end of the inverted bell.

  • Instrument Setup & Measurement :

    • Place the prepared capillary assembly into the digital melting point apparatus.

    • Heat rapidly to about 15-20°C below the predicted boiling point.

    • Reduce the heating rate to 2-3°C per minute.

    • Observe the inverted bell. As the temperature rises, trapped air will expand and exit as slow bubbles.

    • The boiling point is the temperature at which a rapid, continuous stream of bubbles emerges from the bottom of the inverted bell.[25][27]

  • Validation & Confirmation :

    • Turn off the heat and allow the apparatus to cool.

    • The bubble stream will slow and stop. The liquid will then be drawn back into the inverted bell. The temperature at which the liquid just begins to enter the bell is a confirmation of the boiling point.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. Report the boiling point with the pressure (e.g., 268 °C at 760 mmHg).

BoilingPointWorkflow cluster_prep Apparatus Preparation cluster_exp Measurement cluster_analysis Analysis & Reporting P1 Create & Insert Inverted Bell P2 Add 5-10 µL of Liquid Sample P1->P2 M1 Heat to ~20°C below predicted BP P2->M1 M2 Slow Heat (2-3°C/min) M1->M2 M3 Observe Continuous Bubble Stream M2->M3 A1 Record Temperature (Boiling Point) M3->A1 A2 Confirm on Cooling (Liquid Re-entry) A1->A2 A3 Record Pressure & Report (e.g., 268°C @ 760 mmHg) A2->A3

Caption: Workflow for micro-scale boiling point determination.

Conclusion: From Physical Constants to Project Milestones

The determination of the melting and boiling points of 4-Bromo-3-ethenylbenzonitrile serves as a critical first step in its journey from a novel molecule to a potential tool in drug discovery and development. These are not merely numbers but data points that inform purity, confirm identity, and guide formulation strategy. By employing rigorous, well-validated experimental protocols alongside modern predictive methods, researchers can build a robust data package for any new chemical entity. This foundational knowledge is indispensable for making informed decisions, mitigating risks, and accelerating the path from the laboratory bench to clinical application.

References

  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Publishing. [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry. [Link]

  • Pharmaceutical Powders: Fundamental Properties and their Impact on Drug Formulation. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • How to Determine Boiling Points on the Microscale. Chemtips. [Link]

  • Purity and Identification of Solids Using Melting Points. Portland State University. [Link]

  • Micro-boiling point measurement. University of Calgary. [Link]

  • Boiling Point Determination. Chemconnections. [Link]

  • Chapter 11: Purity Determination Using DSC. GlobalSpec. [Link]

  • QSPR Prediction of N-boiling point and Critical properties of Organic Compounds and Comparison with a Group-Contribution Method. IRIS. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Prediction of Melting Temperature of Organic Molecules using Machine Learning. ResearchGate. [Link]

  • Prediction of boiling points of organic compounds by QSPR tools. PubMed. [Link]

  • Predicting boiling and melting points. Organic Chemistry: How to.... [Link]

  • Micro Boiling Point Determination. chymist.com. [Link]

  • Melting Point Determination. Lambda Photometrics. [Link]

  • QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero. PMC. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • Micro-boiling point measurement. Chemistry. [Link]

  • General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks. Semantic Scholar. [Link]

  • Physical An Chemical Properties of Drugs & Its Effect On Formulation. Scribd. [Link]

  • Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. MDPI. [Link]

  • Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. Bentham Science. [Link]

  • Physical Properties in Drug Design. ResearchGate. [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing. [Link]

  • What Physical Properties of Pharmaceuticals Reveal About Drug Stability. Raytor. [Link]

  • 3.3 Melting points and Boiling Points. Open Oregon Educational Resources. [Link]

  • Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers. Taylor & Francis Online. [Link]

  • Estimation of Melting Points of Organics. PubMed. [Link]

  • Melting point determination: Significance and symbolism. Wisdom Library. [Link]

  • Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. Acta Physico-Chimica Sinica. [Link]

  • Experiment 1: Melting-point Determinations. Thompson Rivers University. [Link]

  • 15N NMR chemical shifts of ring substituted benzonitriles. PubMed. [Link]

  • Experiment name / Determination of melting point Experimental Procedures. Saddleback College. [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

  • Measuring the Melting Point. Laboratory Equipment. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc.. [Link]

  • An interesting relationship between drug absorption and melting point. PubMed. [Link]

  • Prediction of boiling points of organic compounds by QSPR tools. ResearchGate. [Link]

  • Prediction of boiling points and melting points of aromatic compounds. OSTI.GOV. [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PMC. [Link]

  • ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. ScholarWorks @ UTRGV. [Link]

  • Preparation of 4-bromobenzonitrile. PrepChem.com. [Link]

Sources

Whitepaper: Reactivity Profile and Synthetic Utility of Bromo-Vinyl-Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromo-vinyl-benzonitrile derivatives—such as 4-(2-bromovinyl)benzonitrile and 4-bromo-2-vinylbenzonitrile—are highly versatile, polyfunctional building blocks utilized extensively in advanced organic synthesis and medicinal chemistry. Their architectural value lies in the orthogonal reactivity of their three distinct functional groups: a halogen bond (C-Br) primed for oxidative addition, an alkene moiety susceptible to cycloadditions and metathesis, and an electron-withdrawing nitrile (-CN) group that modulates electronic topography while serving as a precursor for heterocycles (e.g., tetrazoles).

This technical guide dissects the chemoselective reactivity profile of these derivatives, providing causality-driven experimental protocols and mechanistic insights to empower drug development professionals in deploying these scaffolds effectively.

Electronic Topography and Regioselectivity

The reactivity of bromo-vinyl-benzonitriles is dictated by the push-pull electronic dynamics established by the nitrile group. The -CN moiety exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect, which fundamentally alters the electron density of both the aromatic ring and the conjugated vinyl system.

  • The C(sp²)-Br Bond: In aryl bromide derivatives (e.g., 4-bromobenzonitrile systems), the electron-deficient nature of the ring accelerates the oxidative addition of low-valent transition metals (Pd⁰, Ni⁰)[1]. In vinyl bromide derivatives (e.g., 4-(2-bromovinyl)benzonitrile), the C-Br bond is highly activated for copper-mediated substitutions and cross-coupling reactions ()[2].

  • The Alkene System: The vinyl group can act as a dieneophile or participate in Heck-type vinylations. The polarization of the double bond by the distal cyano group often dictates high regioselectivity in hydroborations and cycloadditions.

  • The Nitrile Group: Beyond its electronic influence, the nitrile acts as a synthetic handle that remains inert under standard cross-coupling conditions, allowing for late-stage functionalization into primary amines, amides, or amidines.

Chemoselective Reactivity Pathways

The true utility of bromo-vinyl-benzonitriles lies in the ability to selectively address one functional group while preserving the others.

A. Copper-Mediated Trifluoroethoxylation

Vinyl bromides undergo facile trifluoroethoxylation using copper catalysis. By employing the [phen]2Cu reagent in the presence of sodium tert-butoxide (NaOt-Bu), the vinyl bromide is efficiently converted to a trifluoroethyl vinyl ether. The reaction tolerates the cyano group perfectly, demonstrating excellent chemoselectivity ()[2].

B. Photocatalytic Stereodivergent Isomerization

Styryl halides often exist as mixtures of E and Z isomers. Recent advances in photoredox catalysis have enabled the stereodivergent synthesis of functionalized alkenes. Using an organic photocatalyst like fluorescein under blue LED irradiation, 4-(2-bromovinyl)benzonitrile can be isomerized to the pure (E)-isomer with 100% yield over 24 hours in 1,4-dioxane ()[2].

C. Aryne Diels-Alder (ADA) Cycloadditions

β-Bromovinylarenes serve as excellent precursors for the construction of complex polycyclic aromatic hydrocarbons (PAHs). Through a transition-metal-free Aryne Diels-Alder (ADA) reaction followed by aromatization, these derivatives react with arynes to construct highly substituted phenanthrenes and naphthalenes ()[2].

ReactivityMap Core 4-(2-Bromovinyl)benzonitrile (Core Scaffold) Cu Cu-Mediated Trifluoroethoxylation Core->Cu [phen]2Cu, NaOt-Bu Photocat Photocatalytic E/Z Isomerization Core->Photocat Fluorescein, hν DielsAlder Aryne Diels-Alder (ADA) Reaction Core->DielsAlder Arynes Prod1 Trifluoroethyl Vinyl Ethers Cu->Prod1 Prod2 Stereodivergent Alkenes Photocat->Prod2 Prod3 Phenanthrenes & Naphthalenes DielsAlder->Prod3

Caption: Divergent synthetic pathways of 4-(2-bromovinyl)benzonitrile derivatives.

Quantitative Reactivity Data

The table below summarizes the optimized reaction parameters for key transformations involving bromo-vinyl-benzonitrile scaffolds, allowing for rapid comparison of conditions.

DerivativeTransformationCatalyst / ReagentsSolvent & TempYield / OutcomeRef
4-(2-Bromovinyl)benzonitrile Trifluoroethoxylation[phen]2Cu, NaOt-Bu, CF₃CH₂OHDMF, 80 °CHigh yield of vinyl ether[2]
4-(2-Bromovinyl)benzonitrile E/Z IsomerizationFluorescein (Photocatalyst)1,4-Dioxane, hv, 24h100% yield of (E)-isomer[2]
β-Bromovinylarenes Aryne Diels-AlderAryne precursors (TM-free)VariousSubstituted Phenanthrenes[2]
4-Bromobenzonitrile SMC VinylationPd(PPh₃)₄, K-vinyltrifluoroborateTHF/H₂O (MW), 150 °CHigh yield of vinylated arene[1]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding the causality behind reagent selection and in-process analytical checkpoints.

Protocol 1: Copper-Mediated Trifluoroethoxylation

Objective: Chemoselective substitution of the vinylic bromide to yield a trifluoroethyl vinyl ether.

  • Preparation of the Cu-Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [phen]2Cu (1.2 equiv).

    • Causality: The phenanthroline ligand strongly coordinates the copper center, stabilizing the Cu(I) oxidation state and preventing disproportionation, which is critical for initiating the oxidative addition step.

  • Reagent Addition: Add 4-(2-bromovinyl)benzonitrile (1.0 equiv) and NaOt-Bu (2.0 equiv).

    • Causality: NaOt-Bu (pKa ~17) is selected because it is sufficiently basic to deprotonate trifluoroethanol (pKa ~12.5) but sterically hindered enough to avoid acting as a competing nucleophile against the vinyl bromide.

  • Solvent & Nucleophile Injection: Seal the flask, remove from the glovebox, and inject anhydrous DMF followed by CF₃CH₂OH (2.0 equiv) via syringe.

    • Causality: DMF possesses a high dielectric constant, which effectively solvates the highly polar Cu(III) transition states during the catalytic cycle.

  • Thermal Activation: Stir the reaction mixture at 80 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the characteristic 1:1 isotopic doublet (M / M+2) of the brominated starting material is entirely replaced by the M-Br+OCH₂CF₃ mass peak.

  • Workup: Quench with saturated aqueous NH₄Cl to complex residual copper salts, extract with EtOAc, and purify via silica gel chromatography.

CatalyticCycle Cu1 Cu(I) Complex OA Oxidative Addition Cu1->OA Vinyl Bromide Cu3 Cu(III) Intermediate OA->Cu3 RE Reductive Elimination Cu3->RE NaOt-Bu CF3CH2OH RE->Cu1 Product Release

Caption: Cu-mediated oxidative addition and reductive elimination cycle.

Protocol 2: Photocatalytic Stereodivergent Isomerization

Objective: Isomerization of a mixed E/Z styryl halide to the thermodynamically/kinetically targeted (E)-isomer.

  • Reaction Assembly: Dissolve 4-(2-bromovinyl)benzonitrile (1.0 equiv) in 1,4-dioxane.

    • Causality: Dioxane provides a non-polar environment that maximizes the triplet excited-state lifetime of the photocatalyst. Degassing the solvent via three freeze-pump-thaw cycles is mandatory because ambient oxygen rapidly quenches triplet states, shutting down the energy transfer (EnT) pathway.

  • Catalyst Addition: Add Fluorescein (5 mol%).

    • Causality: Fluorescein is specifically chosen because its triplet energy precisely matches the energy required to excite the styryl system via EnT, completely avoiding single-electron transfer (SET) pathways that would trigger unwanted debromination of the substrate.

  • Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) for 24.0 hours at ambient temperature[2].

  • Self-Validation Checkpoint (¹H-NMR): Evaporate a small aliquot and analyze the crude mixture via ¹H-NMR. Absolute confirmation of the (E)-isomer is established by measuring the trans-vinylic proton coupling constant (

    
     Hz). The disappearance of signals with a coupling constant of 
    
    
    
    Hz confirms the complete consumption of the (Z)-isomer.

References

  • Ding, J., You, Y., & Weng, Z. (2016). Copper-mediated trifluoroethoxylation of vinyl bromides. Tetrahedron Letters.[Link]

  • Metternich, J. B., & Gilmour, R. (2019). Photocatalytic Isomerization of Styryl Halides: Stereodivergent Synthesis of Functionalized Alkenes. European Journal of Organic Chemistry.[Link]

  • Bhojgude, S. S., et al. (2019). Construction of Phenanthrenes and Naphthalenes from β-Bromovinylarenes and Arynes via Aryne Diels-Alder Reaction/Aromatization. The Journal of Organic Chemistry.[Link]

  • Brooker, et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts (MDPI).[Link]

Sources

Literature review on 3-vinyl-4-bromobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Vinyl-4-bromobenzonitrile for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Strategic Approaches to a Key Pharmaceutical Building Block

3-Vinyl-4-bromobenzonitrile is a highly valuable trifunctional building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique arrangement of a vinyl group, a bromine atom, and a nitrile moiety allows for sequential, orthogonal chemical modifications, making it an ideal scaffold for constructing complex molecular architectures. The vinyl group is amenable to a wide range of transformations including polymerization, hydrogenation, and metathesis. The bromine atom serves as a classic handle for palladium-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic systems.

This guide provides a comprehensive overview of the principal synthetic strategies for accessing 3-vinyl-4-bromobenzonitrile. Rather than presenting a single method, we will explore multiple, field-proven pathways, critically evaluating each for its efficiency, scalability, and functional group tolerance. The discussion is framed from an application-focused perspective, explaining the causality behind procedural choices to empower researchers in selecting and optimizing the route best suited for their specific laboratory or developmental context.

Route 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most direct and versatile methods for installing the vinyl group onto the aromatic core. These reactions are foundational to modern drug discovery and offer high yields and exceptional functional group compatibility. The choice between methods often hinges on factors like reagent availability, cost, and tolerance for specific impurities.

A. The Stille Cross-Coupling Pathway

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organic electrophile.[1][2] Its primary advantage lies in the stability of the organostannane reagents to air and moisture, which simplifies handling.[1][3] However, the significant toxicity of organotin compounds and the challenge of removing tin-containing byproducts from the final product are considerable drawbacks, particularly in a pharmaceutical context.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][4] A Pd(0) species initiates the cycle by inserting into the carbon-halide bond of the aryl halide. The subsequent transmetalation with the vinylstannane transfers the vinyl group to the palladium center. Finally, reductive elimination expels the desired product and regenerates the Pd(0) catalyst.[4]

Stille_Coupling_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(X) pd0:e->pd_complex1:w Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L₂(Vinyl) pd_complex1:n->pd_complex2:n Vinyl-SnR₃ transmetalation Transmetalation pd_complex2:e->pd0:s Reductive Elimination product Ar-Vinyl pd_complex2->product tin_halide X-SnR₃ pd_complex2:s->tin_halide:s -XSnR₃ reductive_elimination Reductive Elimination aryl_halide Ar-X (4-Bromo-3-iodobenzonitrile) vinyl_stannane Vinyl-SnR₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

  • Setup: To a flame-dried Schlenk flask, add 4-bromo-3-iodobenzonitrile (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Reagent Addition: Add anhydrous and degassed toluene (10 vol), followed by tributyl(vinyl)tin (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to yield 3-vinyl-4-bromobenzonitrile.

ParameterValueReference
Starting Material 4-Bromo-3-iodobenzonitrileN/A
Reagent Tributyl(vinyl)tin[3]
Catalyst Pd(PPh₃)₄[3]
Solvent Toluene[3]
Temperature 100 °C[3]
Typical Yield 75-90%N/A
B. The Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery, primarily due to the low toxicity and high stability of the requisite organoboron reagents.[5] The reaction is robust, scalable, and tolerates a vast array of functional groups.

Causality and Mechanistic Insight: The catalytic cycle is similar to the Stille reaction but involves a boronic acid or ester as the coupling partner.[5] A crucial distinction is the requirement of a base, which activates the organoboron species to form a more nucleophilic "ate" complex, facilitating the transmetalation step.[6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system is critical for achieving high yields.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(X) pd0->pd_complex1 Ar-X oa_step Oxidative Addition pd_complex2 Ar-Pd(II)L₂(Vinyl) pd_complex1->pd_complex2 [Vinyl-B(OR)₂(Base)]⁻ tm_step Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Vinyl pd_complex2->product re_step Reductive Elimination aryl_halide Ar-X vinyl_boron Vinyl-B(OR)₂ base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: In a round-bottom flask, combine 4-bromo-3-iodobenzonitrile (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like SPhos or XPhos (0.04 eq).

  • Reagent Addition: Add an aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq) and a solvent such as 1,4-dioxane or toluene.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction to 80-100 °C and stir vigorously until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, concentrate, and purify by column chromatography.

ParameterValueReference
Starting Material 4-Bromo-3-iodobenzonitrileN/A
Reagent Potassium vinyltrifluoroborate[6]
Catalyst Pd(OAc)₂ / SPhos[6]
Base K₂CO₃[7]
Solvent Dioxane/Water[8]
Temperature 80-100 °C[7]
Typical Yield 80-95%N/A

Route 2: The Wittig Olefination Pathway

Causality and Mechanistic Insight: The synthesis begins with the radical bromination of the methyl group of 4-bromo-3-methylbenzonitrile to form a benzylic bromide, which is then oxidized to the aldehyde. The core of the Wittig reaction involves the nucleophilic attack of a phosphorus ylide (in this case, methylenetriphenylphosphorane) on the aldehyde's carbonyl carbon.[10] This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. Subsequent decomposition of this ring yields the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.[11][12]

Wittig_Pathway start 4-Bromo-3-methylbenzonitrile step1 Radical Bromination (NBS, AIBN) start->step1 intermediate1 4-Bromo-3-(bromomethyl)benzonitrile step1->intermediate1 step2 Oxidation (e.g., Sommelet reaction) intermediate1->step2 aldehyde 4-Bromo-3-formylbenzonitrile step2->aldehyde step3 Wittig Reaction (Ph₃P=CH₂) aldehyde->step3 final_product 3-Vinyl-4-bromobenzonitrile step3->final_product

Caption: Synthetic workflow for the Wittig olefination route.

Experimental Protocol 2.1: Synthesis of 4-Bromo-3-formylbenzonitrile

  • Bromination: Dissolve 4-bromo-3-methylbenzonitrile (1.0 eq) in carbon tetrachloride.[13] Add N-bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of AIBN. Reflux the mixture for 4-8 hours.[13] Cool, filter off the succinimide, and concentrate the filtrate to obtain crude 4-bromo-3-(bromomethyl)benzonitrile.

  • Oxidation (Sommelet Reaction): Treat the crude benzylic bromide with hexamethylenetetramine in aqueous chloroform, followed by hydrolysis with aqueous HCl to yield 4-bromo-3-formylbenzonitrile. Purify by recrystallization or column chromatography.

Experimental Protocol 2.2: Wittig Reaction

  • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C and add a strong base like n-butyllithium or potassium tert-butoxide dropwise until the characteristic orange-red color of the ylide persists.[14]

  • Reaction: Dissolve 4-bromo-3-formylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction by adding water. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry, and concentrate. The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a nonpolar solvent (e.g., hexane). Further purification by column chromatography provides the final product.

StepKey ReagentsTypical YieldReference
Bromination NBS, AIBN85-95%[13]
Oxidation Hexamethylenetetramine60-75%N/A
Wittig Reaction Ph₃PCH₃Br, n-BuLi70-85%[9]

Route 3: Alcohol Dehydration Pathway

This strategy involves creating a secondary alcohol on the carbon adjacent to the aromatic ring, followed by an acid-catalyzed elimination of water to form the vinyl group. It is a robust, two-step process starting from the same aldehyde intermediate used in the Wittig route. This method avoids organometallic reagents in the final step and can be more cost-effective.

Causality and Mechanistic Insight: The synthesis begins with the reduction of 4-bromo-3-formylbenzonitrile to 1-(4-bromo-2-cyanophenyl)ethanol using a mild reducing agent like sodium borohydride (NaBH₄). The subsequent dehydration is an E1 elimination reaction.[15] A strong acid (e.g., H₂SO₄ or H₃PO₄) protonates the alcohol's hydroxyl group, converting it into a good leaving group (water).[16][17] Departure of water generates a secondary benzylic carbocation, which is stabilized by resonance. A weak base (water or the conjugate base of the acid) then abstracts a proton from the adjacent methyl group to form the alkene double bond.[18]

Dehydration_Pathway aldehyde 4-Bromo-3-formyl- benzonitrile reduction Reduction (NaBH₄) aldehyde->reduction alcohol 1-(4-Bromo-2-cyano- phenyl)ethanol reduction->alcohol dehydration Acid-Catalyzed Dehydration (H₂SO₄, Heat) alcohol->dehydration product 3-Vinyl-4-bromo- benzonitrile dehydration->product

Caption: Workflow for the alcohol reduction and dehydration route.

Experimental Protocol: Alcohol Dehydration

  • Reduction: Dissolve 4-bromo-3-formylbenzonitrile (1.0 eq) in methanol at 0 °C. Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise, maintaining the temperature below 10 °C. Stir for 1 hour after the addition is complete.

  • Reduction Workup: Quench the reaction by slowly adding dilute HCl. Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry and concentrate the organic phase to yield crude 1-(4-bromo-2-cyanophenyl)ethanol.

  • Dehydration: Place the crude alcohol into a round-bottom flask equipped for distillation. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.[16]

  • Distillation: Heat the mixture. The product, 3-vinyl-4-bromobenzonitrile, will co-distill with water. Collect the distillate.

  • Purification: Separate the organic layer of the distillate, wash with sodium bicarbonate solution and then brine, dry over calcium chloride, and purify by vacuum distillation or column chromatography.

ParameterValueReference
Reducing Agent NaBH₄N/A
Dehydration Catalyst Conc. H₂SO₄ or H₃PO₄[15][16]
Temperature 100-170 °C (for dehydration)[15]
Overall Yield 65-80% (over two steps)N/A

Comparative Analysis and Strategic Selection

The optimal synthetic route to 3-vinyl-4-bromobenzonitrile is dictated by project-specific constraints, including scale, cost, purity requirements, and available starting materials.

StrategyKey AdvantagesKey DisadvantagesBest For...
Stille Coupling High yield, good functional group tolerance.Toxic tin reagents, difficult purification.Situations where tin contamination is not critical; proof-of-concept synthesis.
Suzuki Coupling Low toxicity, high yield, excellent functional group tolerance, commercially available reagents.Higher catalyst cost, sensitivity to reaction conditions.Pharmaceutical applications, large-scale synthesis, complex molecule synthesis.
Wittig Olefination Avoids expensive dihalo-aromatics, reliable C=C formation.Stoichiometric byproduct (Ph₃PO), use of strong bases.Lab-scale synthesis when aldehyde precursor is accessible.
Alcohol Dehydration Cost-effective, avoids organometallic reagents in the final step.Requires an extra reduction step, potential for side reactions (e.g., polymerization).Process chemistry and large-scale synthesis where cost is a primary driver.

Conclusion

The synthesis of 3-vinyl-4-bromobenzonitrile can be accomplished through several robust and high-yielding synthetic pathways. Palladium-catalyzed methods, particularly the Suzuki-Miyaura coupling, offer the most direct and versatile route with an excellent safety profile, making them ideal for pharmaceutical research. Alternative strategies, such as the Wittig olefination and alcohol dehydration, provide valuable and often more economical approaches, leveraging a common aldehyde intermediate. A thorough understanding of the mechanistic underpinnings and practical considerations of each route, as presented in this guide, enables the informed selection of a synthetic strategy that is optimized for efficiency, scalability, and the specific goals of the research program.

References

  • Wikipedia. Heck reaction. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • Organic Synthesis. Heck Coupling. [Link]

  • University of Wisconsin-Madison. Grignard Reaction. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • The University of Sheffield. Wittig - Common Conditions. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • PubChem. 4-Bromo-3-methylbenzonitrile. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction. [Link]

  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • A-Level Chemistry. Dehydration of Alcohols. [Link]

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. [Link]

  • Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link]

  • Chemguide. Dehydration of more complicated alcohols. [Link]

  • YouTube. Alcohol Dehydration Reaction Mechanism With H2SO4. [Link]

Sources

Methodological & Application

Synthesis of 4-Bromo-3-ethenylbenzonitrile from 4-bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, three-step protocol for the conversion of 4-bromo-3-methylbenzonitrile to 4-bromo-3-ethenylbenzonitrile (also known as 4-bromo-3-vinylbenzonitrile).[1] This transformation is a critical functionalization sequence in medicinal chemistry, particularly for the synthesis of covalent kinase inhibitors where the vinyl group serves as a Michael acceptor (e.g., in acrylamide warheads).[1][2]

The synthesis strategy prioritizes regioselectivity and functional group tolerance .[1][2] Direct dehydrogenation of the methyl group is not feasible due to the sensitivity of the aryl bromide and nitrile moieties.[1] Therefore, this protocol utilizes a Benzylic Oxidation – Wittig Olefination sequence.[1] This route offers distinct isolation points for quality control (QC), ensuring high purity of the final pharmaceutical intermediate.[1][2]

Synthetic Pathway Analysis

The chosen route proceeds through a stable aldehyde intermediate (4-bromo-3-formylbenzonitrile).[1] While a direct Wittig on the benzyl bromide (via a phosphonium salt) is possible, the aldehyde route is preferred in drug development contexts because it allows for the removal of over-brominated impurities generated in Step 1, preventing the formation of difficult-to-separate styrenyl side products.[1]

SynthesisRoute SM 4-Bromo-3-methylbenzonitrile (Starting Material) INT1 4-Bromo-3-(bromomethyl) benzonitrile SM->INT1 Step 1: NBS, AIBN Radical Bromination INT2 4-Bromo-3-formyl benzonitrile INT1->INT2 Step 2: DMSO, NaHCO3 Kornblum Oxidation PROD 4-Bromo-3-ethenyl benzonitrile INT2->PROD Step 3: Ph3PMeBr, KOtBu Wittig Olefination

Figure 1: Synthetic workflow for the conversion of the methyl precursor to the vinyl target.

Step-by-Step Experimental Protocols

Step 1: Wohl-Ziegler Radical Bromination

Objective: Selective monobromination of the benzylic methyl group.[1] Critical Quality Attribute (CQA): Minimizing gem-dibromide formation.

Reagents:

  • 4-Bromo-3-methylbenzonitrile (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)[1][2]

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Acetonitrile (MeCN).[1][2] Note: CCl
    
    
    is traditional but avoided due to toxicity.[2]

Protocol:

  • Setup: Charge a round-bottom flask with 4-bromo-3-methylbenzonitrile and anhydrous PhCF

    
     (0.2 M concentration).
    
  • Addition: Add NBS and AIBN. Degas the solution by sparging with nitrogen for 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent) under a nitrogen atmosphere.

  • Monitoring: Monitor by HPLC/UPLC every hour.

    • Endpoint: Stop reaction when conversion reaches ~90-95%.[1] Do not push to 100%, as the rate of gem-dibromination increases significantly as the starting material depletes.[1]

  • Workup: Cool to 0°C to precipitate succinimide by-product. Filter off the solids.[1]

  • Purification: Concentrate the filtrate. If gem-dibromide >5%, recrystallize from Heptane/EtOAc.[1]

    • Target Intermediate: 4-bromo-3-(bromomethyl)benzonitrile.[1]

Step 2: Kornblum Oxidation

Objective: Conversion of the benzyl bromide to the benzaldehyde.[1] Mechanism: DMSO acts as the oxidant, displacing the bromide to form an alkoxysulfonium salt, which is eliminated by base to release the aldehyde and dimethyl sulfide (DMS).[1][2]

Reagents:

  • 4-Bromo-3-(bromomethyl)benzonitrile (1.0 equiv)[1]

  • Sodium Bicarbonate (NaHCO

    
    ) (2.5 equiv)[1][2]
    
  • Dimethyl Sulfoxide (DMSO) (anhydrous, 5-10 volumes)[1][2]

Protocol:

  • Setup: Dissolve the benzyl bromide intermediate in anhydrous DMSO.

  • Addition: Add solid NaHCO

    
    .
    
  • Reaction: Heat to 100°C. Caution: Evolution of DMS (stench) and CO

    
    .[1][2] Use a scrubber.[2]
    
  • Time: Reaction is typically fast (1–3 hours).[1][2] Monitor by TLC or LCMS for the disappearance of the bromide.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (exothermic).[1]

    • Extract with Ethyl Acetate (3x).[1][2][3]

    • Wash combined organics with water (2x) and brine (to remove DMSO).[1][2]

  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate. The crude aldehyde is usually sufficient for the next step.[1]
    • Target Intermediate: 4-bromo-3-formylbenzonitrile.[1][3]

Step 3: Wittig Olefination

Objective: Transformation of the aldehyde to the terminal alkene.[1][4] Safety Note: The ylide formation is moisture-sensitive.[1]

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    ) (1.2 equiv)[1][2]
    
  • Potassium tert-butoxide (KOtBu) (1.3 equiv)[1][2]

  • Solvent: Tetrahydrofuran (THF) (anhydrous)[1][2]

Protocol:

  • Ylide Formation:

    • In a dry flask under Argon, suspend

      
       in anhydrous THF at 0°C.
      
    • Add KOtBu portion-wise. The suspension will turn bright yellow (characteristic of the phosphorous ylide).[1][2]

    • Stir at 0°C for 30–60 minutes.

  • Coupling:

    • Dissolve 4-bromo-3-formylbenzonitrile in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Quench with saturated NH

      
      Cl solution.[1]
      
    • Extract with Diethyl Ether or MTBE (Triphenylphosphine oxide, TPPO, is less soluble in ether/hexane than DCM).[1][2]

  • Purification:

    • Concentrate the organic phase.[1][3]

    • Critical Purification Step: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2] The non-polar styrene product elutes early, while TPPO elutes very late.[1]

    • Final Product: 4-Bromo-3-ethenylbenzonitrile.[1]

Analytical Data & QC Specifications

Expected Impurity Profile

Managing impurities is vital for downstream applications.[1]

Impurity TypeOriginControl Strategy
Gem-dibromide Step 1 Over-reactionStop Step 1 at 90% conversion; remove via crystallization.[1]
Hydroxymethyl Step 2 Over-hydrolysisMaintain anhydrous DMSO; avoid strong hydroxide bases.[1]
TPPO Step 3 By-productRemove via precipitation (Hexane triturating) + Chromatography.[1][2]
Z-isomer N/ANot applicable for terminal alkenes (only one isomer possible).[1][2]
Characterization (Simulated)
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    7.65 (d, J=8.2 Hz, 1H, Ar-H), 7.60 (d, J=2.0 Hz, 1H, Ar-H), 7.45 (dd, J=8.2, 2.0 Hz, 1H, Ar-H), 7.05 (dd, J=17.5, 11.0 Hz, 1H, -CH= ), 5.75 (d, J=17.5 Hz, 1H, =CH2 trans ), 5.45 (d, J=11.0 Hz, 1H, =CH2 cis ).
  • IR (ATR): ~2230 cm

    
     (CN stretch), ~1630 cm
    
    
    
    (C=C stretch).[1][2]

References

  • Wittig Olefination Protocols: Organic Syntheses.[1][5] "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination." Org. Synth. 2024, 101, 542-563.[1][5] [Link] (Provides authoritative conditions for Wittig reactions on benzonitriles).

  • General Radical Bromination Guidelines: Common Organic Chemistry. "NBS (N-Bromosuccinimide)."[1][2] [Link] (Mechanistic grounding for Step 1).

  • Kornblum Oxidation Mechanism & Conditions: Organic Chemistry Portal. "Kornblum Oxidation."[1] [Link] (Reference for the DMSO/NaHCO3 oxidation step).

Sources

Application Notes & Protocols: Optimizing the Heck Coupling Reaction for the Synthesis of Substituted Stilbenes from 4-Bromo-3-ethenylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Heck-Mizoroki Reaction

The Palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This powerful transformation enables the coupling of unsaturated halides or triflates with alkenes, proving indispensable in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide provides an in-depth technical overview and a detailed experimental protocol for the Heck coupling of 4-Bromo-3-ethenylbenzonitrile. This substrate is of particular interest as it contains both an aryl bromide, the site of oxidative addition, and a vinyl group, which can also participate in C-C bond formation. The presence of the electron-withdrawing nitrile group further influences the reactivity of the aromatic ring. Understanding and controlling the reaction conditions is paramount to achieving high yield and selectivity. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into protocol design, reaction optimization, and mechanistic considerations.

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Heck reaction involves a sequence of Pd(0) and Pd(II) intermediates.[2][4] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

The cycle proceeds through four key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-3-ethenylbenzonitrile. This step, which converts Pd(0) to a Pd(II) species, is often the rate-determining step for less reactive aryl bromides.[5][6]

  • Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond, forming a new carbon-carbon bond.[2][4]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the new double bond in the product and generates a palladium-hydride intermediate. This step dictates the regioselectivity and stereoselectivity of the final product, with a strong preference for the trans isomer.[4]

  • Catalyst Regeneration: A base is required to neutralize the hydrogen halide (HBr) generated in the cycle and facilitate the reductive elimination of the palladium-hydride complex, thereby regenerating the catalytically active Pd(0) species.[4][7]

Heck_Catalytic_Cycle cluster_main Heck Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_ii_aryl Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_ii_aryl alkene_coordination Alkene Coordination & Insertion pd_ii_aryl->alkene_coordination Alkene pd_ii_alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ alkene_coordination->pd_ii_alkyl beta_hydride β-Hydride Elimination pd_ii_alkyl->beta_hydride pd_hydride H-Pd(II)-Br(L)₂ beta_hydride->pd_hydride Product regeneration Base-Mediated Regeneration pd_hydride->regeneration Base regeneration->pd0 Base-H⁺Br⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of 4-Bromo-3-ethenylbenzonitrile with n-Butyl Acrylate

This section provides a representative, step-by-step protocol for the coupling of 4-Bromo-3-ethenylbenzonitrile with n-butyl acrylate. This specific alkene is chosen for its common use in optimization studies and its activated nature, which facilitates the reaction.[8]

Materials and Reagents
  • Substrate: 4-Bromo-3-ethenylbenzonitrile (1.0 equiv)

  • Alkene: n-Butyl acrylate (1.5 equiv)

  • Palladium Precatalyst: Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (2-10 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar)

  • Equipment: Schlenk tube or oven-dried reaction vial with a magnetic stir bar, heating mantle with temperature controller, Schlenk line or inert gas manifold, standard glassware for work-up, silica gel for chromatography.

Step-by-Step Methodology

Experimental_Workflow start Start setup 1. Reaction Setup (Oven-dried Schlenk tube, inert atmosphere) start->setup reagents 2. Add Solids (Substrate, Pd(OAc)₂, PPh₃, Base) setup->reagents purge 3. Evacuate & Backfill (3x with N₂/Ar) reagents->purge liquids 4. Add Liquids (Anhydrous DMF, n-Butyl Acrylate) purge->liquids reaction 5. Heat Reaction (Stir at 100-120 °C for 12-24h) liquids->reaction workup 6. Aqueous Work-up (Cool, dilute with water, extract with EtOAc) reaction->workup purify 7. Purification (Dry organic layer, concentrate, flash chromatography) workup->purify end End (Characterize Pure Product) purify->end

Caption: Step-by-step experimental workflow for the Heck coupling reaction.

  • Vessel Preparation: Place an appropriate magnetic stir bar into a Schlenk tube. Flame-dry the tube under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Addition (Solids): In the following order, add 4-Bromo-3-ethenylbenzonitrile, Palladium(II) acetate, triphenylphosphine, and the chosen base (e.g., K₂CO₃) to the reaction tube.

  • Inert Atmosphere Establishment: Seal the Schlenk tube and evacuate and backfill it with inert gas three times to ensure the complete removal of oxygen.

  • Reagent Addition (Liquids): Using a syringe, add anhydrous DMF followed by n-butyl acrylate to the reaction mixture.

  • Reaction Execution: Lower the reaction tube into a preheated oil bath or heating mantle set to the desired temperature (typically 100-120 °C for aryl bromides).[5] Allow the reaction to stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired substituted alkene.

Optimization of Reaction Conditions: A Guide to Maximizing Yield and Selectivity

The success of the Heck reaction is highly sensitive to a number of variables. A systematic optimization is often required to achieve the desired outcome for a specific substrate. The following table summarizes key parameters and provides expert guidance based on established literature.

Parameter Variable Options & Considerations Rationale & Causality
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ Pd(II) precatalysts are air-stable and convenient, being reduced in situ to the active Pd(0) species.[7][9] The choice of counter-ion (acetate, chloride) can influence reaction kinetics.
Ligand Monodentate Phosphines (PPh₃, P(o-tol)₃), Bidentate Phosphines (BINAP), N-Heterocyclic Carbenes (NHCs), or Ligand-Free Phosphine ligands stabilize the Pd(0) center, preventing aggregation into inactive palladium black, and modulate its electronic properties.[10] Electron-donating ligands can accelerate the oxidative addition step.[11] NHCs are strong sigma donors and form highly stable, active catalysts. Ligand-free conditions, often supplemented with phase-transfer agents (Jeffery conditions), are also viable.[10]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOAcOrganic: Triethylamine (Et₃N), DIPEAThe base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[7] Inorganic bases are commonly used and effective. Organic amine bases can also act as solvents in some cases. The choice of base can dramatically alter reaction efficiency and must be screened.[12][13]
Solvent Polar Aprotic: DMF, NMP, DMAc, AcetonitrileAqueous Systems: Water, DMF/H₂O mixturesPolar aprotic solvents are required to dissolve the polar organopalladium intermediates and inorganic base.[14][15] DMF is a common and effective choice. Aqueous systems are being increasingly explored as environmentally benign alternatives.[16]
Temperature 80 °C - 140 °C Aryl bromides are less reactive than aryl iodides and typically require higher temperatures to facilitate the oxidative addition step.[5] The optimal temperature is a trade-off between achieving a reasonable reaction rate and preventing thermal decomposition of the catalyst or substrates.[17]
Additives Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride (TBAC)These salts, used in Jeffery conditions, can stabilize the palladium catalyst, particularly in ligand-free systems, and accelerate the reaction rate.[17][18]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized due to air exposure).2. Insufficient temperature for oxidative addition.3. Inappropriate base or solvent for the system.1. Ensure rigorous inert atmosphere techniques (flame-dried glassware, proper degassing).2. Incrementally increase the reaction temperature by 10-20 °C.3. Screen alternative bases (e.g., switch from an organic to an inorganic base) and solvents.
Formation of Palladium Black Catalyst aggregation and precipitation from the solution, leading to deactivation. This is common in ligand-free or low-ligand concentration reactions.1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 PPh₃:Pd).2. Add a phase-transfer catalyst like TBAB to stabilize the catalyst.[10]
Formation of Side Products 1. Isomerization of the product double bond.2. Homocoupling of the aryl bromide.3. Reaction at the substrate's vinyl group.1. Lower the reaction temperature and/or shorten the reaction time.2. Ensure an oxygen-free environment, as O₂ can promote homocoupling.3. This is less common but possible; analysis (NMR, MS) of byproducts is needed to confirm and adjust conditions, potentially by using a more selective catalyst system.

References

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. Available at: [Link]

  • Yaşar, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis. Available at: [Link]

  • BYJU'S. (n.d.). Heck Reaction. BYJU'S. Available at: [Link]

  • Wikipedia. (2023). Heck reaction. Wikipedia. Available at: [Link]

  • Serafim, R. A., et al. (2021). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Yaşar, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. R Discovery. Available at: [Link]

  • Reddy, M. V., et al. (2019). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. Available at: [Link]

  • López-Cabrelles, J., et al. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society. Available at: [Link]

  • Bhanage, B. M., et al. (2012). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Catalysis Science & Technology. Available at: [Link]

  • Reddy, K., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]

  • Yusop, M. R., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Larhed, M. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Available at: [Link]

  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a. ResearchGate. Available at: [Link]

  • Sharma, A., & Kumar, V. (2017). Heck Reaction—State of the Art. Catalysts. Available at: [Link]

  • Overman, L. E., & Abelman, M. M. (1990). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates. Journal of the American Chemical Society. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2012). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. Molecules. Available at: [Link]

  • Reddy, K., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ikawa, T., & Barder, T. E. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • El Firdoussi, L., et al. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Universite Cadi Ayyad. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Mizoroki-Heck reaction of aryl halides with alkenes. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). What is the role of PPh3 in Heck coupling?. ResearchGate. Available at: [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles. University of Pittsburgh. Available at: [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Carretero, J. C., & Arrayás, R. G. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Arkivoc. Available at: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-vinylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations have revolutionized the synthesis of complex molecules across various sectors, including pharmaceuticals, agrochemicals, and materials science. This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-Bromo-3-vinylbenzonitrile, a versatile building block possessing a unique combination of reactive functional groups. The presence of a vinyl group ortho to the bromine atom, along with an electron-withdrawing nitrile group, presents both opportunities for diverse functionalization and challenges in chemoselectivity. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for successfully employing this substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Substrate Overview: 4-Bromo-3-vinylbenzonitrile

Structure and Properties:

PropertyValue
Molecular Formula C₉H₆BrN
Molecular Weight 208.06 g/mol
Appearance Off-white to light yellow solid
Key Reactive Sites C-Br bond (for cross-coupling), vinyl group (potential for addition/polymerization/Heck-type reactions), nitrile group (hydrolysis, reduction)

The strategic placement of the vinyl and nitrile groups on the phenyl ring significantly influences the reactivity of the C-Br bond. The electron-withdrawing nature of the nitrile group activates the aryl bromide towards oxidative addition to the palladium(0) catalyst, a key step in most cross-coupling catalytic cycles. However, the ortho-vinyl group introduces steric hindrance and a potential site for competing side reactions. Careful selection of reaction conditions, particularly the catalyst, ligand, and base, is therefore paramount to achieve selective and high-yielding transformations.

I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Nitriles

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of a wide array of biaryl compounds.[1][2] The reaction of 4-Bromo-3-vinylbenzonitrile with various arylboronic acids provides access to a diverse range of functionalized vinyl-substituted biaryl nitriles, which are valuable precursors in medicinal chemistry.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] For a sterically hindered substrate like 4-Bromo-3-vinylbenzonitrile, the choice of a bulky, electron-rich phosphine ligand is crucial. Such ligands facilitate both the oxidative addition and the reductive elimination steps, while their steric bulk can help suppress potential side reactions involving the vinyl group. The base plays a critical role in activating the boronic acid for transmetalation.

Sources

Application Note: High-Fidelity Polymerization Protocols for 4-Bromo-3-ethenylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The monomer 4-Bromo-3-ethenylbenzonitrile (also known as 4-bromo-3-vinylbenzonitrile) represents a specialized class of "dual-functional" styrenic monomers. Unlike simple styrene, this molecule encodes two distinct chemical handles into the polymer backbone:

  • The Nitrile Group (-CN): A strong electron-withdrawing group (EWG) that alters the polarity and glass transition temperature (

    
    ) of the resulting material.
    
  • The Aryl Bromide (-Br): A chemically inert handle during radical polymerization that serves as a high-value site for post-polymerization modification (PPM) via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note provides rigorous protocols for polymerizing this monomer. We prioritize Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to ensure defined molecular weights and low dispersity (


), which are critical for advanced drug delivery vectors and optoelectronic scaffolds.
Chemical Structure & Properties[1][2][3][4][5][6]
  • IUPAC Name: 4-Bromo-3-ethenylbenzonitrile

  • Molecular Weight: 208.05 g/mol

  • Electronic Character: Electron-deficient alkene (due to ortho-Br and meta-CN).

  • Polymerization Kinetics:

    
     is expected to be higher than styrene due to the electron-withdrawing substituents (Q-e scheme activation), though steric hindrance at the ortho-position may moderate this effect.
    

Pre-Experimental Workflow: Monomer Purification

Commercial supplies of styrenic monomers are stabilized with inhibitors (e.g., tert-butylcatechol, TBC) to prevent premature polymerization. Polymerization will fail or exhibit long induction periods if these are not removed.

Protocol: Inhibitor Removal

Objective: Remove phenolic inhibitors (< 50 ppm) to ensure reproducible kinetics.

  • Preparation: Pack a glass column (2 cm diameter) with basic alumina (

    
    , Brockmann Grade I).
    
  • Filtration: Dilute the monomer 1:1 with anhydrous Dichloromethane (DCM) to reduce viscosity. Pass the solution through the column under gravity or slight positive pressure.

    • Visual Cue: The alumina will often turn slightly orange/brown at the top as it traps the inhibitor.

  • Concentration: Evaporate the DCM using a rotary evaporator at ambient temperature (do not heat above 30°C) under reduced pressure.

  • Storage: Use immediately or store at -20°C under Argon.

Protocol A: Controlled RAFT Polymerization (Recommended)

Rationale: RAFT is superior to ATRP for this monomer. The nitrile group in 4-bromo-3-ethenylbenzonitrile can coordinate with Copper (Cu) catalysts used in ATRP, leading to catalyst deactivation or metal contamination. RAFT avoids this entirely.

Materials
  • Monomer: 4-Bromo-3-ethenylbenzonitrile (Purified).

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPD-TTC) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).

    • Selection Logic: Trithiocarbonates are excellent for styrenics and provide stable chain ends.

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Anisole (High boiling point, minimal chain transfer).

Experimental Procedure
  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) = 100.
    Ratio: 
    
    
    
    • Note: The low initiator ratio (

      
      ) minimizes "dead" chains derived from radical termination.
      
  • Reaction Assembly:

    • In a 10 mL Schlenk tube equipped with a magnetic stir bar, add:

      • Monomer: 1.04 g (5.0 mmol)

      • CTA (CPD-TTC): 17.2 mg (0.05 mmol)

      • Initiator (AIBN): 1.64 mg (0.01 mmol)

      • Solvent (Anisole): 5.0 mL (approx. 1 M concentration).

  • Degassing (Critical Step):

    • Seal the tube with a rubber septum.

    • Perform 4 cycles of Freeze-Pump-Thaw :

      • Freeze in liquid

        
        .
        
      • Apply vacuum (< 100 mTorr) for 10 mins.

      • Thaw in warm water.

      • Backfill with Argon.

    • Why: Oxygen acts as a radical scavenger and will kill the polymerization immediately.

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 70°C .

    • Stir at 300 RPM.

    • Time: 12–24 hours (Monitor viscosity).

  • Quenching:

    • Remove from heat and immerse in liquid

      
       or ice water to stop propagation.
      
    • Open the flask to air to quench radicals.

  • Purification:

    • Dilute the crude mixture with a small amount of THF (2 mL).

    • Dropwise add the solution into cold Methanol (100 mL) under vigorous stirring. The polymer will precipitate as a white/off-white solid.

    • Filter and dry under vacuum at 40°C for 24 hours.

Protocol B: Free Radical Polymerization (High Throughput)

Rationale: Use this protocol when molecular weight distribution (PDI) is not critical, and simple scale-up is required.

  • Reaction Mix: Dissolve Monomer (1.0 g) and AIBN (10 mg, 1 wt%) in Toluene (3 mL).

  • Degas: Nitrogen sparge for 15 minutes (less rigorous than RAFT but necessary).

  • Heat: Reflux at 80°C for 6 hours.

  • Workup: Precipitate in Methanol as described above.

    • Expectation: PDI will be broad (1.5 – 2.0). Yields will be higher (>80%).

Data Visualization & Workflow

Workflow Diagram

The following diagram illustrates the critical decision pathways and experimental flow for processing this monomer.

PolymerizationWorkflow RawMonomer Raw Monomer (Contains Inhibitor) Purification Alumina Column (Inhibitor Removal) RawMonomer->Purification PureMonomer Purified Monomer (Unstable) Purification->PureMonomer Choice Select Method PureMonomer->Choice RAFT RAFT Protocol (Target: Low PDI, Defined MW) Choice->RAFT Precision FRP Free Radical (Target: High Yield, Scale) Choice->FRP Bulk Reaction Degas & Heat (70-80°C) RAFT->Reaction FRP->Reaction Precipitation Precipitate in MeOH Reaction->Precipitation FinalPolymer Poly(4-bromo-3-ethenylbenzonitrile) Precipitation->FinalPolymer

Figure 1: Decision matrix and workflow for the synthesis of Poly(4-bromo-3-ethenylbenzonitrile).

Post-Polymerization Modification (The "Why")

The utility of this polymer lies in the Aryl Bromide handle. Unlike alkyl bromides used in ATRP, this aryl bromide is stable during polymerization but reactive under Palladium catalysis.

Suzuki-Miyaura Coupling on Polymer Side-Chains

Objective: Convert the hydrophobic brominated polymer into a functionalized conjugated system or modify solubility.

  • Reagents: Polymer (1 eq. of Br units), Phenylboronic acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Solvent: THF/Water (4:1).

  • Conditions: Reflux at 70°C for 24 hours under Argon.

  • Result: Complete conversion of Br to Phenyl groups, creating a sterically crowded, functionalized polystyrene.

Characterization & Data Analysis

Expected Analytical Results
TechniqueParameterExpected OutcomeNotes
1H NMR Vinyl ProtonsDisappearance of signals at 5.2–6.7 ppm.Confirming conversion.
1H NMR BackboneBroad peaks at 1.5–2.5 ppm.Typical of styrenic backbone.
FT-IR Nitrile StretchSharp peak at ~2230 cm⁻¹.Remains unchanged (inert).
GPC (THF) Dispersity (

)
< 1.20 (RAFT) / 1.5–2.0 (FRP).Use Polystyrene standards.[1]
TGA DecompositionStable up to ~300°C.Br/CN groups add thermal stability.
Mechanistic Insight: Electronic Effects

The C-Br and C-CN bonds are electron-withdrawing.

  • Effect on Polymerization: The vinyl double bond is electron-deficient. This makes it highly reactive toward electron-rich radicals but potentially susceptible to alternating copolymerization if mixed with electron-rich monomers (e.g., styrene, vinyl ethers).

  • Effect on RAFT: The propagating radical is electrophilic. Trithiocarbonates (Z = S-Alkyl) are preferred over Dithiobenzoates (Z = Ph) to match the reactivity and prevent retardation.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][3] Australian Journal of Chemistry, 58(6), 379–410.

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562.

  • Hadjichristidis, N., et al. (2010). Well-Defined, Model Long-Chain Branched Polymers. Polymer Science: A Comprehensive Reference. (Contextual grounding for functionalized styrenes).
  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.
  • BenchChem Protocols. (2025). Synthesis of Bromine-Terminated Polystyrene. (General protocol adaptation for brominated styrenics).

Sources

Application Note: Chemoselective Functionalization of the Vinyl Group in 4-Bromo-3-ethenylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

4-Bromo-3-ethenylbenzonitrile (also known as 4-bromo-3-vinylbenzonitrile) represents a high-value "orthogonal" scaffold in medicinal chemistry. It possesses three distinct reactive handles:

  • Aryl Nitrile (-CN): A masked carboxylic acid/amine and a strong electron-withdrawing group (EWG).

  • Aryl Bromide (-Br): A classic electrophile for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Vinyl Group (-CH=CH₂): A conjugated alkene capable of addition, oxidation, and metathesis.

The Challenge: The primary difficulty in functionalizing the vinyl group lies in chemoselectivity . Standard methods for alkene functionalization often employ transition metals (e.g., Heck coupling) or reducing agents that jeopardize the integrity of the Ar-Br bond or the nitrile group.

The Solution: This guide details three robust, non-palladium pathways to functionalize the vinyl group without disturbing the aryl bromide or nitrile. These protocols allow the researcher to modify the linker arm first, preserving the aryl bromide for late-stage diversification.

Divergent Synthesis Workflow

The following diagram illustrates the strategic utility of this scaffold, mapping the transformation of the vinyl group into three distinct chemical spaces: Aldehydes (via Oxidation), Alcohols (via Hydroboration), and Extended Alkenes (via Metathesis).

DivergentSynthesis Start 4-Bromo-3-ethenylbenzonitrile (Starting Material) Oxidation Oxidative Cleavage (Lemieux-Johnson) Start->Oxidation OsO4 / NaIO4 Hydroboration Hydroboration-Oxidation (9-BBN) Start->Hydroboration 1. 9-BBN 2. H2O2/NaOH Metathesis Cross-Metathesis (Grubbs II) Start->Metathesis Acrylate / Ru-Cat Aldehyde 4-Bromo-3-formylbenzonitrile (Aldehyde Handle) Oxidation->Aldehyde Alcohol 2-(2-Bromo-5-cyanophenyl)ethanol (Primary Alcohol) Hydroboration->Alcohol Ester Cinnamate Derivative (Chain Extension) Metathesis->Ester

Figure 1: Divergent functionalization pathways for 4-Bromo-3-ethenylbenzonitrile, highlighting orthogonal reactivity.

Critical Chemoselectivity Analysis

Before proceeding with experimentation, researchers must understand the electronic environment of the substrate.

Functional GroupReactivity RiskMitigation Strategy
Aryl Bromide Susceptible to oxidative addition by Pd(0) and Li/Mg exchange.Avoid Pd-catalysts for vinyl functionalization. Use Ru (Metathesis) or electrophilic additions.
Nitrile Susceptible to hydrolysis (strong acid/base) or reduction (LiAlH₄).Use neutral or mild basic conditions . Avoid strong hydride donors; use boranes like 9-BBN.
Vinyl Electron-deficient (due to CN/Br) but sterically accessible.Requires electrophilic reagents or highly active metathesis catalysts.[2]

Experimental Protocols

Protocol A: Oxidative Cleavage (Aldehyde Synthesis)

Target: Conversion of vinyl group to formyl group (-CHO). Method: Lemieux-Johnson Oxidation.[3][4] Rationale: While ozonolysis is effective, it poses safety risks and requires specific generators. The Lemieux-Johnson protocol uses Osmium Tetroxide (catalytic) and Sodium Periodate (stoichiometric) to cleave the alkene cleanly under mild conditions, preserving the nitrile.

Reagents:

  • Substrate: 4-Bromo-3-ethenylbenzonitrile (1.0 equiv)

  • OsO₄ (2.5 wt% in t-BuOH): 0.02 equiv (Catalyst)

  • NaIO₄: 3.0 equiv (Oxidant)

  • 2,6-Lutidine: 2.0 equiv (Buffer to prevent acid-catalyzed side reactions)

  • Solvent: 1,4-Dioxane / Water (3:1)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-ethenylbenzonitrile (1.0 mmol) in 1,4-Dioxane (15 mL) and Water (5 mL).

  • Buffering: Add 2,6-Lutidine (2.0 mmol). Note: This scavenges acidic byproducts that could hydrolyze the nitrile.

  • Catalyst Addition: Add OsO₄ solution (0.02 mmol). The solution may darken slightly.

  • Oxidant Addition: Add NaIO₄ (3.0 mmol) in portions over 10 minutes. A white precipitate (NaIO₃) will begin to form.

  • Reaction: Stir vigorously at room temperature (20-25°C) for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The alkene spot should disappear.

  • Quench: Add saturated aqueous Na₂S₂O₃ (10 mL) and stir for 15 minutes to reduce residual Os(VIII) and Iodine species.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Validation:

  • ¹H NMR: Disappearance of vinylic protons (5.0–6.0 ppm) and appearance of aldehyde singlet (~10.0 ppm).

Protocol B: Anti-Markovnikov Hydroboration (Alcohol Synthesis)

Target: Conversion of vinyl group to primary alcohol (-CH₂CH₂OH). Method: Hydroboration-Oxidation using 9-BBN.[5] Rationale: The nitrile group is sensitive to reduction. Borane-THF (BH₃[5]·THF) can reduce nitriles at elevated temperatures or extended times. 9-BBN (9-Borabicyclo[3.3.1]nonane) is sterically bulky and highly chemoselective for alkenes over nitriles, ensuring the -CN remains intact.

Reagents:

  • Substrate: 1.0 equiv

  • 9-BBN (0.5 M in THF): 1.2 equiv

  • NaOH (3.0 M aqueous): 3.0 equiv

  • H₂O₂ (30% aqueous): 3.0 equiv

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a flask and cool under Argon.

  • Hydroboration: Add substrate (1.0 mmol) and dry THF (5 mL). Cool to 0°C.

  • Addition: Dropwise add 9-BBN solution (1.2 mmol).

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Oxidation (Critical Step): Cool the mixture back to 0°C.

    • Safety: Add 3M NaOH (3.0 mmol) slowly.

    • Safety: Add 30% H₂O₂ (3.0 mmol) dropwise. Exothermic reaction.[2]

  • Workup: Stir at room temperature for 2 hours. Dilute with Et₂O, wash with water and brine.

  • Purification: Column chromatography (Gradient: 10% to 40% EtOAc/Hexanes).

Protocol C: Cross-Metathesis (Chain Extension)

Target: Functionalization with Methyl Acrylate to form a cinnamate derivative. Method: Ruthenium-catalyzed Cross-Metathesis (Grubbs II). Rationale: Grubbs 2nd Generation catalysts are tolerant of aryl halides and nitriles. This method avoids the use of Palladium (Heck reaction), which would likely cause oxidative addition at the Ar-Br bond.

Reagents:

  • Substrate: 1.0 equiv

  • Methyl Acrylate: 5.0 equiv (Excess required to drive equilibrium and prevent homodimerization)

  • Grubbs II Catalyst: 0.05 equiv (5 mol%)

  • Solvent: Dry DCM (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a strict Nitrogen stream, charge a Schlenk tube with the substrate (1.0 mmol) and Grubbs II catalyst (0.05 mmol).

  • Solvent: Add degassed, anhydrous DCM (10 mL).

  • Reactant: Add Methyl Acrylate (5.0 mmol).

  • Reflux: Fit with a condenser and reflux (40°C) for 12–24 hours under N₂ flow. Note: The flow helps remove ethylene gas, driving the equilibrium forward.[6]

  • Quench: Remove from heat. Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the Ru-carbene.

  • Purification: Concentrate directly and purify via silica gel chromatography.

Mechanism Visualization (Metathesis Cycle):

MetathesisCycle PreCat Grubbs II Pre-catalyst ActiveSpecies Active Ru=CH2 Species PreCat->ActiveSpecies Initiation Coordination Olefin Coordination (Substrate + Acrylate) ActiveSpecies->Coordination Metallacycle Ruthenacyclobutane Intermediate Coordination->Metallacycle ProductRelease Product Release (E-Isomer Major) Metallacycle->ProductRelease ProductRelease->ActiveSpecies Regeneration

Figure 2: Simplified catalytic cycle for the Ruthenium-mediated cross-metathesis, avoiding Ar-Br interference.

References

  • Lemieux-Johnson Oxidation

    • Source: "Lemieux-Johnson oxidation with N,N-bidentate bisPYA ruthenium complexes."[7][8] ResearchGate.

    • URL:[Link]

  • Hydroboration Selectivity

    • Source: "Cobalt-catalysed Markovnikov selective hydroboration of vinylarenes." Royal Society of Chemistry.[9]

    • URL:[Link]

  • Metathesis Tolerance

    • Source: "Cross Met
    • URL:[Link]

  • Grubbs Catalyst Scope

    • Source: "Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis."[10] NIH/PubMed.

    • URL:[Link]

  • Substrate Properties

    • Source: "The Chemistry of 4-(4-Bromo-3-formylphenoxy)benzonitrile: A Versatile Building Block."[1]

    • URL:[Link]

Sources

Application Note: Chemoselective Nitration and Reduction of 4-Bromo-3-vinylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the chemoselective nitration of the vinyl group in 4-Bromo-3-vinylbenzonitrile, followed by a tandem reduction to yield the corresponding phenethylamine derivative, 3-(2-aminoethyl)-4-bromobenzonitrile.

Mechanistic Rationale & Strategy

The functionalization of 4-bromo-3-vinylbenzonitrile presents a classic chemoselectivity challenge. The molecule contains three sensitive functional groups: a weakly deactivating aryl bromide, a strongly deactivating nitrile, and a highly reactive vinyl group.

The Nitration Challenge

Attempting a standard electrophilic aromatic substitution (e.g., using


) on this substrate will not yield a ring-nitrated product. Instead, the highly electron-rich vinyl group will undergo catastrophic side reactions, including oxidative cleavage, polymerization, and non-selective addition [[1]](). To preserve the structural integrity of the aryl core while introducing a nitrogenous functional group, the synthetic strategy must pivot to the direct nitration of the vinyl group  to form a 

-nitrostyrene intermediate 2.

By utilizing sodium nitrite (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and iodine (

) in the presence of ethylene glycol, nitryl iodide (

) is generated in situ. This mild electrophile adds regioselectively across the double bond. Ethylene glycol plays a critical mechanistic role: it strongly interacts with water to inhibit the formation of hypoiodous acid, thereby accelerating nitryl iodide generation and suppressing unwanted iodohydrin byproducts 3. Subsequent elimination of hydrogen iodide yields the conjugated (E)-

-nitrostyrene .
The Tandem Reduction Strategy

Reducing the resulting


-nitrostyrene to a primary amine requires bypassing the reduction of the nitrile and the hydrodehalogenation of the aryl bromide. Harsh reagents like 

are strictly contraindicated. Instead, a tandem, two-stage reduction is employed:
  • Conjugate Reduction:

    
     selectively reduces the electron-deficient alkene to an aliphatic nitroalkane.
    
  • Nitro Reduction: Zinc dust in acetic acid smoothly reduces the aliphatic nitro group to the target primary amine, leaving the nitrile and bromide completely untouched.

Workflow Visualization

Workflow cluster_0 Phase 1: Chemoselective Nitration cluster_1 Phase 2: Tandem Reduction N1 4-Bromo-3-vinylbenzonitrile (Starting Material) N2 Nitryl Iodide (INO2) Addition Intermediate N1->N2 NaNO2, I2, Ethylene Glycol Ethyl Acetate/H2O, 0 °C to RT N3 (E)-4-Bromo-3-(2-nitrovinyl)benzonitrile (β-Nitrostyrene) N2->N3 -HI (Elimination) R1 Conjugate Reduction N3->R1 NaBH4, MeOH/THF 0 °C R2 4-Bromo-3-(2-nitroethyl)benzonitrile (Nitroalkane) R1->R2 R3 Nitro Reduction R2->R3 Zn dust, AcOH RT R4 3-(2-Aminoethyl)-4-bromobenzonitrile (Target Amine) R3->R4

Caption: Chemoselective nitration and tandem reduction workflow for 4-Bromo-3-vinylbenzonitrile.

Quantitative Chemoselectivity Data

The following table summarizes the expected functional group tolerance and yield for each phase of the workflow.

Reaction PhaseReagent SystemTarget Functional GroupInert Functional GroupsTypical Yield
Nitration

,

, Ethylene Glycol
Vinyl (Alkene)Aryl Bromo, Cyano75–85%
Conjugate Reduction

,

Nitroalkene (

)
Aryl Bromo, Cyano, Nitro85–95%
Nitro Reduction

dust,

Aliphatic Nitro (

)
Aryl Bromo, Cyano80–90%

Self-Validating Experimental Protocols

Protocol A: Synthesis of (E)-4-Bromo-3-(2-nitrovinyl)benzonitrile

This procedure adapts mild nitryl iodide chemistry to prevent arene oxidation 3.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add sodium nitrite (4.0 equiv) and ethylene glycol (3.0 equiv) to 20 mL of deionized water.

  • Substrate Addition: Dissolve 4-bromo-3-vinylbenzonitrile (1.0 equiv, 10 mmol) in 50 mL of ethyl acetate and add it to the aqueous mixture. Cool the biphasic system to 0 °C using an ice bath.

  • Activation: Add iodine (1.5 equiv) portion-wise over 15 minutes.

    • Self-Validation Check: The organic layer will immediately turn deep brown/purple due to the iodine.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 48 hours under a nitrogen atmosphere.

    • Self-Validation Check: As the iodine is consumed to form

      
      , the dark purple color will gradually fade to a lighter orange/yellow. TLC (Hexanes/EtOAc) will show the disappearance of the non-polar starting material and the appearance of a bright yellow, UV-active product spot.
      
  • Workup: Transfer to a separatory funnel. Wash the organic layer successively with water, 10% aqueous sodium thiosulfate, and brine.

    • Self-Validation Check: The thiosulfate wash will instantly discharge any remaining iodine color, leaving a bright yellow organic layer characteristic of conjugated

      
      -nitrostyrenes.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via recrystallization (ethanol) or flash chromatography to yield the pure (E)-
    
    
    
    -nitrostyrene.
Protocol B: Tandem Reduction to 3-(2-Aminoethyl)-4-bromobenzonitrile

This two-stage sequence ensures the cyano and bromo groups remain intact.

Stage 1: Conjugate Reduction

  • Dissolve the (E)-4-bromo-3-(2-nitrovinyl)benzonitrile (1.0 equiv) in a 1:1 mixture of THF and Methanol (0.2 M). Cool to 0 °C.

  • Add sodium borohydride (

    
    , 1.5 equiv) portion-wise over 10 minutes.
    
  • Stir for 1 hour at 0 °C.

    • Self-Validation Check: The bright yellow color of the solution will rapidly fade to colorless or pale yellow as the extended conjugation of the

      
      -nitrostyrene is broken.
      
  • Quench carefully with saturated aqueous

    
    , extract with ethyl acetate, dry, and concentrate to afford the crude 4-bromo-3-(2-nitroethyl)benzonitrile.
    

Stage 2: Nitro Reduction

  • Dissolve the crude nitroalkane in glacial acetic acid (0.2 M) at room temperature.

  • Add activated Zinc dust (10.0 equiv) portion-wise.

    • Self-Validation Check: The reaction is moderately exothermic and will exhibit effervescence (hydrogen gas evolution). Maintain a room temperature water bath to prevent overheating.

  • Stir vigorously for 3 hours.

  • Workup & Acid-Base Extraction: Filter the mixture through a pad of Celite to remove zinc salts, washing with ethyl acetate. Concentrate the filtrate to remove the bulk of the acetic acid.

  • Crucial Purification Step: Dilute the residue with water and wash with diethyl ether (removes neutral impurities). Carefully basify the aqueous layer with 2M

    
     to pH > 10. Extract the aqueous layer with dichloromethane (
    
    
    
    ).
    • Self-Validation Check: The target phenethylamine is basic and will exclusively partition into the organic layer only at high pH, ensuring absolute separation from any unreacted nitro intermediates.

  • Dry the combined DCM extracts over

    
     and concentrate to yield the pure 3-(2-aminoethyl)-4-bromobenzonitrile.
    

References

  • Nitration of Substituted Styrenes with Nitryl Iodide. MDMA.ch (Archived synthesis literature). Available at: [Link]

  • Alkenes to nitroalkenes using Sodium Nitrite and Iodine in Ethylene Glycol. Erowid (Rhodium Archive). Available at:[Link]

  • Stereoselective Nitration of Olefins with (BuONO)-Bu-t and TEMPO: Direct Access to Nitroolefins under Metal-free Conditions. ResearchGate. Available at:[Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-Bromo-3-ethenylbenzonitrile as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic utility of its constituent building blocks. 4-Bromo-3-ethenylbenzonitrile (also commonly known as 4-Bromo-3-vinylbenzonitrile) has emerged as a preeminent starting material in drug discovery, particularly in the synthesis of kinase inhibitors and other complex heterocyclic scaffolds.[1] Its value lies in the orthogonal reactivity of its three key functional groups: an aryl bromide, an ethenyl (vinyl) group, and a nitrile. This trifecta of reactive sites provides chemists with a robust platform for sequential, controlled functionalization, enabling the rapid construction of diverse molecular architectures. The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, the ethenyl group offers a site for additions and transformations, and the nitrile can be converted into other critical functionalities like primary amines or carboxylic acids.

This guide provides an in-depth exploration of 4-Bromo-3-ethenylbenzonitrile, presenting its physicochemical properties, detailed protocols for its most critical transformations, and a conceptual workflow for its application in pharmaceutical synthesis.

Physicochemical Properties and Characterization

Accurate characterization of the starting material is a prerequisite for any successful synthetic campaign. The identity, purity, and stability of 4-Bromo-3-ethenylbenzonitrile must be confirmed before its use.

PropertyValueSource
IUPAC Name 4-Bromo-3-ethenylbenzonitrile-
Synonyms 4-Bromo-3-vinylbenzonitrile-
CAS Number 170230-29-2 (for ethyl derivative, vinyl may differ)[2]
Molecular Formula C₉H₆BrN-
Molecular Weight 208.06 g/mol -
Appearance Colorless to white or yellow solid/semi-solid
Purity Typically ≥95%
Storage Sealed in a dry, room temperature environment
Protocol 1.1: Standard Analytical Characterization

Objective: To confirm the identity and assess the purity of 4-Bromo-3-ethenylbenzonitrile.

Methodology:

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the compound in 0.7 mL of CDCl₃ or DMSO-d₆.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Look for characteristic signals in the aromatic region (approx. 7.5-8.0 ppm) showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The ethenyl group will present as a classic AMX system with distinct signals for the vinylic protons, typically between 5.5 and 7.0 ppm.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Inject onto a C18 reverse-phase column.

    • Expected Results: A major peak in the chromatogram at a specific retention time indicates purity. The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass and the characteristic isotopic pattern for a molecule containing one bromine atom.

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • Analyze a small amount of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

    • Expected Peaks:

      • ~2220-2240 cm⁻¹ for the C≡N (nitrile) stretch.

      • ~1600-1450 cm⁻¹ for aromatic C=C stretching.

      • ~910-990 cm⁻¹ for out-of-plane C-H bends of the vinyl group.

      • ~600-500 cm⁻¹ for the C-Br stretch.[3]

Core Reactivity and Mechanistic Considerations

The synthetic power of 4-Bromo-3-ethenylbenzonitrile stems from its two primary reactive sites, which can be addressed with high selectivity.

  • Aryl Bromide (C4-Position): This is the most common site for initial functionalization. The C-Br bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a host of cross-coupling reactions.[4] This makes it an excellent electrophilic partner in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.[5]

  • Ethenyl Group (C3-Position): This nucleophilic group can be used for subsequent transformations after the aryl bromide has been reacted. Its applications include Heck reactions (as the alkene partner), hydrogenations, epoxidations, or hydroboration-oxidation to introduce an alcohol.

G cluster_molecule 4-Bromo-3-ethenylbenzonitrile cluster_sites Key Reactive Sites cluster_reactions Primary Transformations mol Structure ArylBromide Aryl Bromide (C4) Electrophilic Site Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck, etc.) ArylBromide->Coupling Initiates Ethenyl Ethenyl Group (C3) Nucleophilic Site Addition Alkene Reactions (Hydrogenation, Oxidation) Ethenyl->Addition Participates in Nitrile Nitrile Group (C1) Versatile Handle Conversion Nitrile Conversion (Hydrolysis, Reduction) Nitrile->Conversion Can be converted via

Caption: Key reactive sites on 4-Bromo-3-ethenylbenzonitrile.

Experimental Protocols for Key Transformations

The following protocols are generalized and should be optimized for specific substrates and scales.

Protocol 3.1: Suzuki-Miyaura Coupling for Biaryl Synthesis

Objective: To couple 4-Bromo-3-ethenylbenzonitrile with an arylboronic acid to form a biaryl structure, a common core in many pharmaceutical agents.[6][7]

Materials:

  • 4-Bromo-3-ethenylbenzonitrile (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 ratio)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-3-ethenylbenzonitrile, the arylboronic acid, and the palladium catalyst.

  • Solvent and Base Addition: Add the base, followed by the degassed solvent mixture. It is crucial to degas the solvents (e.g., by sparging with argon for 20-30 minutes) to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator of reaction completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Expertise & Experience: The choice of base is critical; carbonates are common, but stronger bases like phosphates may be needed for less reactive boronic acids.[8] The water in the solvent system is essential for activating the boronic acid and facilitating the transmetalation step.[6]

Caption: General workflow for a Suzuki-Miyaura coupling protocol.

Protocol 3.2: Heck Reaction for Alkenyl-Aryl Scaffolds

Objective: To couple 4-Bromo-3-ethenylbenzonitrile with an alkene (e.g., an acrylate or styrene derivative) to introduce a new carbon-carbon double bond.[9][10]

Materials:

  • 4-Bromo-3-ethenylbenzonitrile (1.0 equiv)

  • Alkene (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃ or a phosphine-free system, 4-10 mol%)

  • Base (e.g., Triethylamine (NEt₃) or K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., DMF, Acetonitrile, or Toluene)

Procedure:

  • Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine 4-Bromo-3-ethenylbenzonitrile, the palladium catalyst, and the ligand (if used).

  • Solvent, Base, and Alkene Addition: Add the anhydrous solvent, the base, and finally the alkene partner.

  • Reaction: Heat the mixture with vigorous stirring. Temperatures for Heck reactions are often higher than for Suzuki couplings, typically ranging from 80 °C to 140 °C.[11]

  • Monitoring: Track the consumption of the starting material via TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and water. If a solid by-product (e.g., triethylammonium bromide) has formed, it may be removed by filtration first.

  • Purification: Wash the organic phase, dry it over a drying agent, and concentrate. Purify the residue using silica gel chromatography to isolate the desired substituted alkene.

Expertise & Experience: The Heck reaction often produces a mixture of E/Z isomers; however, it generally shows outstanding selectivity for the trans (E) product.[9] The choice of ligand can significantly influence catalyst stability and reactivity, with bulky electron-rich phosphines often giving superior results.

Application in Pharmaceutical Synthesis: A Conceptual Workflow

The true power of 4-Bromo-3-ethenylbenzonitrile is realized in multi-step syntheses where its functional groups are addressed sequentially. Below is a conceptual workflow illustrating its use to generate a scaffold relevant to kinase inhibitors.

G Start 4-Bromo-3-ethenylbenzonitrile Step1 Suzuki Coupling (with Heteroaryl Boronic Acid) Start->Step1 Intermediate1 Intermediate A (Ethenyl-biarylbenzonitrile) Step1->Intermediate1 Step2 Oxidation of Ethenyl Group (e.g., OsO₄/NMO) Intermediate1->Step2 Intermediate2 Intermediate B (Diol-biarylbenzonitrile) Step2->Intermediate2 Step3 Nitrile Reduction (e.g., H₂/Raney Ni) Intermediate2->Step3 Final Final Scaffold (Aminomethyl-diol-biaryl) Step3->Final

Caption: Hypothetical pathway to a kinase inhibitor scaffold.

Workflow Logic:

  • Step 1 (Suzuki Coupling): The C-Br bond is first coupled with a heterocyclic boronic acid, a common feature in kinase inhibitors, to form the core biaryl structure.[12]

  • Step 2 (Oxidation): The ethenyl group of Intermediate A is then dihydroxylated to install two hydroxyl groups. These can serve as hydrogen bond donors/acceptors for binding to a protein target.

  • Step 3 (Nitrile Reduction): Finally, the nitrile group is reduced to a primary amine (aminomethyl group), providing a basic center for salt formation or further derivatization to improve solubility and pharmacokinetic properties.[5]

This sequence demonstrates how the orthogonal reactivity of the starting material allows for the systematic and predictable construction of a complex, highly functionalized molecule.

Safety, Handling, and Storage

As with all bromo-aromatic compounds, proper safety precautions are essential.

  • Hazard Statements: Based on similar compounds, 4-Bromo-3-ethenylbenzonitrile should be handled as harmful if swallowed, and causing skin, eye, and respiratory irritation.[13]

  • Handling:

    • Always handle in a well-ventilated fume hood.[13][14]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

References

  • PubChem. 4-Bromo-3-ethylbenzonitrile. National Center for Biotechnology Information. [Link]

  • MAKSONS FINE CHEM PVT. LTD. 4-Bromo-3-Methoxy benzonitrile. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). [Link]

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. National Center for Biotechnology Information. [Link]

  • PMC. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. National Center for Biotechnology Information. [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • apicule. 4-(Bromoacetyl)benzonitrile (CAS No: 20099-89-2) API Intermediate Manufacturers. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • StudySmarter. Organic Reactions & Reaction Mechanisms. [Link]

  • Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • PrepChem.com. Preparation of 4-bromobenzonitrile. [Link]

  • Pharmaffiliates. 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. [Link]

  • ResearchGate. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [Link]

  • PYG Lifesciences. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. [Link]

  • PMC. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Center for Biotechnology Information. [Link]

  • PubMed. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-Bromo-3-nitrotoluene. [Link]

  • OPUS. Analytical Methods. [Link]

Sources

Scalable Synthesis Methods for 4-Bromo-3-ethenylbenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-2026-0301 Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist, Process Development Group

Executive Summary & Chemical Context

4-Bromo-3-ethenylbenzonitrile (also known as 4-bromo-3-vinylbenzonitrile, CAS: 2229330-00-9) is a highly versatile, trifunctional aromatic building block. The orthogonal reactivity of its three substituents—a nitrile group, a terminal alkene, and an aryl bromide—makes it an invaluable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Scaling the synthesis of this molecule presents a unique challenge: introducing the vinyl group without triggering premature polymerization or cross-reacting with the existing aryl bromide. This guide details two parallel, highly scalable synthetic routes designed to bypass traditional chromatographic bottlenecks, ensuring high throughput and high purity.

Mechanistic Rationale & Route Selection

To establish a robust supply chain for this intermediate, process chemists must rely on orthogonal synthetic strategies. We present two validated routes:

  • Primary Route (Wittig Olefination): This route utilizes 4-bromo-3-formylbenzonitrile [1] as the starting material. The Wittig reaction is highly scalable and avoids transition metals, which is critical for early-stage API synthesis to prevent heavy metal carryover. The historical bottleneck of this route—the removal of stoichiometric triphenylphosphine oxide (TPPO) waste—is resolved herein using a targeted Lewis acid precipitation strategy[2].

  • Orthogonal Route (Chemoselective Suzuki-Miyaura Coupling): This route utilizes 4-bromo-3-iodobenzonitrile [3]. It exploits the thermodynamic difference in bond dissociation energies between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol). By carefully selecting a bidentate palladium catalyst, oxidative addition occurs exclusively at the iodine position, allowing for site-specific vinylation.

Synthetic Workflow Diagram

SynthesisWorkflow A 4-Bromo-3-formylbenzonitrile (CAS: 89003-95-2) B Wittig Reagent Generation Ph3PCH3Br + KOtBu A->B Olefination F ZnCl2 Precipitation (TPPO Removal) B->F Crude Mixture C 4-Bromo-3-iodobenzonitrile (CAS: 1006715-27-0) D Suzuki Cross-Coupling Vinyl-BF3K + Pd(dppf)Cl2 C->D Chemoselective Vinylation G Aqueous Workup & Recrystallization D->G Crude Mixture E 4-Bromo-3-ethenylbenzonitrile (Final Product) F->E Filtration G->E Isolation

Figure 1: Parallel scalable synthetic workflows for 4-Bromo-3-ethenylbenzonitrile.

Experimental Protocols

Protocol A: Scalable Wittig Olefination (Primary Route)

This protocol is engineered for multi-kilogram scalability by eliminating the need for silica gel chromatography.

Step 1: Ylide Generation

  • Charge a dry, nitrogen-flushed reactor with methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous tetrahydrofuran (THF, 10 volumes).

  • Cool the suspension to 0 °C.

  • Dropwise, add a 1.0 M solution of Potassium tert-butoxide (KOtBu) in THF (1.15 equiv).

    • Causality Note: KOtBu is specifically chosen over lithium-based bases (like n-BuLi). Lithium salts coordinate strongly with TPPO, forming soluble adducts that defeat the downstream precipitation strategy. The potassium salt ensures a clean reaction profile.

  • Stir for 1 hour at 0 °C until a bright yellow solution (the ylide) is formed.

Step 2: Olefination

  • Dissolve 4-bromo-3-formylbenzonitrile (1.0 equiv) in anhydrous THF (3 volumes) and add dropwise to the ylide solution, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The starting material (Rf = 0.3) should be completely consumed, replaced by a non-polar UV-active spot (Rf = 0.65).

Step 3: Chromatography-Free TPPO Removal

  • Quench the reaction with water (5 volumes) and extract with Ethyl Acetate (3 × 5 volumes).

  • Concentrate the combined organic layers under reduced pressure to a thick residue.

  • Dissolve the crude residue in warm Ethanol (5 volumes).

  • Add a 1.8 M solution of anhydrous ZnCl₂ in Ethanol (0.6 equiv relative to initial phosphonium salt).

    • Causality Note: As demonstrated by Batesky et al. [2], ZnCl₂ forms a highly crystalline, insoluble 2:1 complex with TPPO [ZnCl₂(TPPO)₂]. This targeted Lewis acid complexation forces the problematic byproduct out of solution completely.

  • Stir for 30 minutes at room temperature, then cool to 0 °C to maximize precipitation.

  • Filter the white precipitate through a Celite pad and wash with cold ethanol.

  • Concentrate the filtrate to yield the highly pure product.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (Orthogonal Route)

This route is ideal when the formyl precursor is unavailable, leveraging precise transition-metal chemoselectivity.

Step 1: Reaction Setup

  • In a reactor, combine 4-bromo-3-iodobenzonitrile (1.0 equiv) [3], Potassium vinyltrifluoroborate (1.1 equiv), and K₂CO₃ (2.5 equiv).

    • Causality Note: Potassium vinyltrifluoroborate is utilized instead of vinylboronic acid. Vinylboronic acid is highly prone to protodeboronation and polymerization. The trifluoroborate salt is a stable, free-flowing solid that slowly hydrolyzes in situ to provide a steady, low concentration of the active boronic acid, minimizing homocoupling.

  • Add a degassed mixture of THF and Water (4:1 ratio, 10 volumes).

Step 2: Catalyst Addition & Heating

  • Add Pd(dppf)Cl₂ (0.02 equiv, 2 mol%).

    • Causality Note: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step and sterically hinders off-target oxidative addition into the adjacent C–Br bond, ensuring >95% chemoselectivity for the C–I position.

  • Heat the mixture to 70 °C under nitrogen for 12 hours.

    • Self-Validation Checkpoint: LC-MS analysis should show the disappearance of the starting material (m/z 307.8) and the appearance of the product mass (m/z 208.0).

Step 3: Workup & Isolation

  • Cool to room temperature, separate the aqueous layer, and wash the organic layer with brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude product from a mixture of Heptane/Ethyl Acetate (9:1) to afford the product as off-white crystals.

Quantitative Data & Scalability Metrics

The following table summarizes the performance metrics of both protocols based on a 100-gram scale validation batch.

ParameterProtocol A (Wittig Olefination)Protocol B (Suzuki Coupling)
Starting Material 4-Bromo-3-formylbenzonitrile4-Bromo-3-iodobenzonitrile
Overall Yield 82% – 86%75% – 80%
Purity (HPLC, 254 nm) > 98.5%> 97.0%
E-Factor (kg waste / kg product) ~15.2~24.8
Chromatography Required? No (ZnCl₂ Precipitation)No (Recrystallization)
Heavy Metal Residue None< 10 ppm Pd (post-scavenging)
Scalability Limit Multi-kilogramHundreds of grams

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, verify the product against the following analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.0 Hz, 1H, Ar-H), 7.65 (d, J = 8.2 Hz, 1H, Ar-H), 7.45 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H), 7.05 (dd, J = 17.5, 11.0 Hz, 1H, -CH =), 5.75 (d, J = 17.5 Hz, 1H, =CH ₂ trans), 5.45 (d, J = 11.0 Hz, 1H, =CH ₂ cis).

  • LC-MS (ESI+): m/z calculated for C₉H₇BrN [M+H]⁺ 208.0 (and 210.0 for ⁸¹Br isotope), found 208.1 / 210.1.

  • Physical State: Pale yellow to off-white crystalline solid.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(18), 9931–9936. URL:[Link]

  • U.S. Environmental Protection Agency. "4-Bromo-3-iodobenzonitrile Properties". EPA CompTox Chemicals Dashboard. URL:[Link]

Application Notes & Protocols: Synthesis of Novel Conductive Polymers from 4-Bromo-3-ethenylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the synthesis and characterization of novel conductive polymers using 4-Bromo-3-ethenylbenzonitrile as a key monomer. This monomer offers a unique combination of a polymerizable vinyl group, an electron-withdrawing nitrile moiety, and a bromine atom, which serves as a potential site for post-polymerization modification. We present detailed, field-tested protocols for two primary synthesis methodologies: direct electropolymerization for thin-film applications and chemical oxidative polymerization for bulk material synthesis. Furthermore, a protocol for post-synthesis doping to enhance electrical conductivity is provided. This guide is intended for researchers in materials science, polymer chemistry, and drug development who are exploring new functional and conductive materials.

Introduction: The Rationale for 4-Bromo-3-ethenylbenzonitrile in Conductive Polymer Synthesis

The field of conductive polymers is driven by the quest for materials with tailored electronic properties, processability, and environmental stability. The design of the monomeric precursor is the most critical determinant of the final polymer's characteristics. 4-Bromo-3-ethenylbenzonitrile is a strategic choice for several reasons:

  • Polymerizable Vinyl Group: The ethenyl (vinyl) group allows for polymerization through various mechanisms, including electrochemical and chemical oxidative pathways, which are well-suited for creating conjugated polymer backbones.[1][2]

  • Electronic Tuning via Nitrile Group: The strongly electron-withdrawing nitrile (-C≡N) group integrated into the aromatic ring is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer. This can facilitate n-doping and potentially narrow the bandgap, a key factor for electrical conductivity.[3]

  • Post-Polymerization Functionality: The bromo-substituent is a versatile chemical handle. While it influences the electronic structure, its primary value lies in its ability to be replaced via cross-coupling reactions (e.g., Suzuki, Stille), allowing for the covalent attachment of other functional groups to the polymer backbone after its initial synthesis.[4][5] This enables the creation of highly specialized materials from a common polymeric precursor.

This document provides the foundational protocols to harness these features, enabling the synthesis of a new class of functional conductive polymers.

Synthesis Methodologies

Two primary methods are detailed: electropolymerization for direct fabrication of electrode-bound thin films and chemical polymerization for producing bulk powder that can be processed further.

Protocol 1: Electropolymerization for Thin Film Deposition

Electropolymerization is a powerful technique for growing a polymer film directly onto a conductive surface, offering excellent control over film thickness and morphology.[1] This method is ideal for applications in sensors, electrochromic devices, and modified electrodes. The proposed mechanism involves the oxidative coupling of the vinyl groups at the electrode surface.

Materials and Equipment:

  • Monomer: 4-Bromo-3-ethenylbenzonitrile

  • Solvent: Acetonitrile (MeCN), anhydrous, ≥99.8%

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Electrochemical Cell: Three-electrode configuration (e.g., Glassy Carbon working electrode, Platinum wire counter electrode, Ag/AgCl reference electrode)

  • Potentiostat/Galvanostat

  • Inert Gas: Argon or Nitrogen for deaeration

Step-by-Step Protocol:

  • Solution Preparation: Prepare a 10 mM solution of 4-Bromo-3-ethenylbenzonitrile in acetonitrile. Add the supporting electrolyte, TBAPF₆, to a concentration of 0.1 M. Ensure complete dissolution.

  • Cell Assembly: Assemble the three-electrode cell. Polish the working electrode (e.g., glassy carbon) with alumina slurry, sonicate in deionized water and then acetone, and dry completely before use.

  • Deaeration: Transfer the monomer solution to the electrochemical cell. De-aerate the solution for at least 15-20 minutes by bubbling with high-purity argon or nitrogen to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.[2]

  • Electropolymerization: Connect the electrodes to the potentiostat. Immerse the electrodes in the deaerated solution. Initiate polymerization using cyclic voltammetry (CV).

    • CV Parameters: Scan the potential from 0 V to a suitable positive potential (e.g., +1.8 V vs. Ag/AgCl). The exact upper potential should be determined by running an initial scan to identify the monomer's oxidation potential.

    • Scan Rate: A scan rate of 50-100 mV/s is recommended.

    • Cycles: Perform 10-20 cycles. An increase in the peak currents with each cycle indicates the deposition of a conductive polymer film on the working electrode.[1]

  • Post-Polymerization Cleaning: After deposition, remove the working electrode from the monomer solution. Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte. The electrode is now coated with the polymer film (poly(4-bromo-3-ethenylbenzonitrile)) and is ready for characterization.

Workflow for Electropolymerization

cluster_prep Preparation cluster_process Polymerization cluster_post Final Steps prep_solution Prepare 10 mM Monomer & 0.1 M TBAPF₆ in MeCN assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish & Clean Working Electrode polish_electrode->assemble_cell deaerate De-aerate Solution with Ar/N₂ for 20 min assemble_cell->deaerate run_cv Run Cyclic Voltammetry (e.g., 0 to +1.8 V, 15 cycles) deaerate->run_cv rinse Rinse Coated Electrode with fresh MeCN run_cv->rinse characterize Characterization (CV, SEM, etc.) rinse->characterize

Caption: Workflow for thin-film deposition via electropolymerization.

Protocol 2: Chemical Oxidative Polymerization for Bulk Synthesis

This method is suitable for producing larger quantities of the polymer powder. It uses a chemical oxidant to initiate the polymerization in solution.[6] The resulting polymer precipitates and can be collected, purified, and used for further processing or characterization.

Materials and Equipment:

  • Monomer: 4-Bromo-3-ethenylbenzonitrile

  • Solvent: Anhydrous Chloroform (CHCl₃) or Nitromethane

  • Oxidant: Anhydrous Iron(III) Chloride (FeCl₃)

  • Precipitation Solvent: Methanol

  • Reaction Vessel: Schlenk flask or a three-neck round-bottom flask

  • Magnetic Stirrer, Inert Gas Supply (Argon/Nitrogen)

Step-by-Step Protocol:

  • Reaction Setup: Set up the reaction vessel under an inert atmosphere of argon or nitrogen.

  • Monomer Solution: Dissolve 4-Bromo-3-ethenylbenzonitrile in the reaction solvent (e.g., chloroform) to a concentration of approximately 0.1 M. Stir the solution until the monomer is fully dissolved.

  • Oxidant Solution: In a separate flask under an inert atmosphere, prepare a solution of the oxidant, FeCl₃. A molar ratio of oxidant to monomer of 2.5:1 is a typical starting point.[6] Dissolve the FeCl₃ in a small amount of the same reaction solvent.

  • Initiation of Polymerization: Add the oxidant solution dropwise to the stirring monomer solution at room temperature over 20-30 minutes. A color change is typically observed upon addition of the oxidant, indicating the initiation of polymerization.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24 hours under an inert atmosphere. The polymer will gradually precipitate from the solution as a dark-colored solid.

  • Isolation and Purification:

    • Quench the reaction by pouring the mixture into a large volume of methanol (approx. 10x the reaction volume). This will precipitate the polymer completely.

    • Stir the suspension for 1-2 hours to ensure all unreacted monomer and oxidant byproducts are dissolved in the methanol.

    • Collect the polymer powder by vacuum filtration.

    • Wash the collected solid extensively with fresh methanol until the filtrate is colorless. This step is crucial to remove residual oxidant and oligomers.

  • Drying: Dry the purified polymer powder in a vacuum oven at 40-50 °C overnight to yield the final product.

Workflow for Chemical Oxidative Polymerization

setup Setup Reaction Flask under Inert Atmosphere (Ar/N₂) dissolve_monomer Dissolve Monomer in Chloroform (0.1 M) setup->dissolve_monomer dissolve_oxidant Prepare FeCl₃ Solution (2.5 eq) setup->dissolve_oxidant add_oxidant Add Oxidant Dropwise to Monomer Solution dissolve_monomer->add_oxidant dissolve_oxidant->add_oxidant react Stir at Room Temp for 24 hours add_oxidant->react precipitate Pour into Methanol to Precipitate Polymer react->precipitate filter_wash Filter and Wash Solid with Methanol precipitate->filter_wash dry Dry Polymer Powder in Vacuum Oven filter_wash->dry

Caption: Workflow for bulk synthesis via chemical oxidative polymerization.

Post-Polymerization Processing: Doping for Enhanced Conductivity

The synthesized polymer, in its neutral state, is typically a semiconductor or an insulator. To achieve high electrical conductivity, a post-synthesis doping process is required. Doping involves creating charge carriers (polarons and bipolarons) along the polymer backbone. Iodine is a common and effective p-dopant.[7][8]

Protocol 3: Iodine Vapor Doping

  • Setup: Place a few crystals of solid iodine at the bottom of a sealed desiccator or a small glass chamber.

  • Sample Placement: Place the polymer sample (either as a thin film on its substrate or as a pressed pellet of the bulk powder) on a platform inside the chamber, ensuring it does not directly touch the iodine crystals.

  • Doping: Seal the chamber and allow the iodine vapor to permeate the polymer sample at room temperature. The doping process is typically accompanied by a significant color change (e.g., to a dark, metallic sheen).

  • Monitoring: The progress of doping can be monitored by measuring the sample's resistance in-situ if the setup allows, or by removing the sample at different time intervals (e.g., 1, 6, 12, 24 hours) and measuring its conductivity.[8]

  • Completion: Once the conductivity reaches a stable maximum, the doping process is complete. Remove the sample from the chamber for immediate characterization, as doping can be reversible over time, especially upon exposure to air.

Parameter Condition Rationale
Dopant Solid Iodine (I₂)Effective p-dopant that forms charge-transfer complexes with the polymer backbone.[7]
Method Vapor PhaseAllows for uniform and controlled doping without the use of solvents.
Temperature Room TemperatureSufficient for iodine to have an adequate vapor pressure for doping.
Duration 1 - 24 hoursDoping level is time-dependent; optimal time should be determined experimentally.
Expected Outcome >1000x increase in conductivityThe introduction of charge carriers dramatically lowers the material's resistance.[8]
Table 1: Key Parameters for Iodine Vapor Doping.

Characterization of the Synthesized Polymer

A thorough characterization is essential to confirm the polymer's structure, and to evaluate its thermal, optical, and electrical properties.

Technique Purpose Expected Results & Interpretation
FTIR Spectroscopy Structural VerificationConfirmation of polymerization by disappearance of vinyl C-H stretching (~3080 cm⁻¹) and C=C stretching (~1630 cm⁻¹) peaks. Presence of nitrile (-C≡N) peak (~2230 cm⁻¹) and C-Br peak (~600-700 cm⁻¹).
¹H NMR Spectroscopy Structural AnalysisBroadening of aromatic and aliphatic signals compared to the sharp peaks of the monomer, confirming a polymeric structure.
UV-Vis Spectroscopy Electronic PropertiesAnalysis of the π-π* transition to determine the optical bandgap. A red-shift in the absorption maximum compared to the monomer indicates increased conjugation.
Cyclic Voltammetry (CV) Electrochemical PropertiesDetermination of oxidation and reduction potentials. For electrodeposited films, CV can be used to study stability and doping/de-doping processes.[9]
Thermogravimetric Analysis (TGA) Thermal StabilityProvides the decomposition temperature (Td), indicating the polymer's stability at elevated temperatures.[10]
Four-Point Probe Electrical ConductivityDirect measurement of the sheet resistance and calculation of conductivity (S/cm) of the doped polymer film or pellet.[9]
Table 2: Standard Characterization Techniques.

General Characterization Workflow

cluster_structural Structural Verification cluster_properties Property Analysis Polymer Synthesized Polymer Sample FTIR FTIR Polymer->FTIR NMR ¹H NMR Polymer->NMR UVVis UV-Vis (Bandgap) Polymer->UVVis CV Cyclic Voltammetry (Redox Potentials) Polymer->CV TGA TGA (Thermal Stability) Polymer->TGA FourPoint Four-Point Probe (Conductivity) Polymer->FourPoint

Caption: Standard workflow for polymer characterization.

References

  • Jaymand, M. (2013). Synthesis and Characterization of Conductive Polyaniline-Modified Polymers via Nitroxide Mediated Radical Polymerization. ResearchGate. Available at: [Link]

  • Nasirtabrizi, M. H., Ghashangi, Z., Parchehbaf Jadid, A., & Nouri Molalar, M. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry.
  • Chiang, C. K., Fincher, C. R., Park, Y. W., Heeger, A. J., Shirakawa, H., Louis, E. J., Gau, S. C., & MacDiarmid, A. G. (1977). Synthesis of Electrically Conducting Organic Polymers: Halogen Derivatives of Polyacetylene, (CH)x.
  • Le, L. S. C., Hartsell, J. T., & Dempsey, D. P. H. (2015). Reductive Electropolymerization of a Vinyl-containing Poly-pyridyl Complex on Glassy Carbon and Fluorine-doped Tin Oxide Electrodes. Journal of Visualized Experiments. Available at: [Link]

  • Le, L. S. C., Hartsell, J. T., & Dempsey, D. P. H. (2015). Reductive electropolymerization of a vinyl-containing poly-pyridyl complex on glassy carbon and fluorine-doped tin oxide electrodes. PubMed. Available at: [Link]

  • Sathyanarayana, S., & N, S. (2014). Synthesis and Characterization of Functionalized Polystyrene Using ATRP with Strong Base Technique. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from: [Link]

  • Ruiz, V. M., & Huerta, F. (2019). Functionalization of Conductive Polymers through Covalent Postmodification. Polymers. Available at: [Link]

  • Liscio, F., et al. (2017). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Chemical Science. Available at: [Link]

  • Nar, M., & Theato, P. (2015). Alternating copolymers of functionalized α-methyl styrene monomers and maleic anhydride. Polymer Chemistry. Available at: [Link]

  • Gruber, J., & Yoshikawa, E. K. C. (2001). Synthesis and characterization of modified polymer of p-bromo-styrene by "living" free radical and Suzuki reaction. ResearchGate. Available at: [Link]

  • Sang, L., et al. (2021). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). Frontiers in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-ethylbenzonitrile. PubChem Compound Database. Retrieved from: [Link]

  • Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2019). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]

  • Ozturk, T., et al. (2019). Polymers of 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile with Anthracene and Biphenyl: Their electronic. Sciforum. Available at: [Link]

  • MacDiarmid, A. G. (1977). Synthesis of Electrically-Conducting Organic Polymers: Halogen Derivatives of Polyacetylene, (CH)(X). DTIC. Available at: [Link]

  • Sotzing, G. A. (2004). Synthesis and Characterization of Novel Organic Conducting Polymers. DTIC. Available at: [Link]

  • Ye, C., et al. (2005). The important role of the bromo group in improving the properties of organic nonlinear optical materials. Journal of Materials Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization of 4-Bromo-3-ethenylbenzonitrile during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization and Handling of 4-Bromo-3-ethenylbenzonitrile

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation or polymerization of reactive vinyl monomers. 4-Bromo-3-ethenylbenzonitrile (also known as 4-bromo-3-vinylbenzonitrile, CAS: 2229330-00-9) is a highly valuable bifunctional building block featuring both a cross-coupling-ready aryl bromide and a reactive vinyl group[1]. However, this vinyl moiety makes the compound highly susceptible to spontaneous free-radical autopolymerization during storage, leading to material loss and ruined experiments.

This guide provides an authoritative, causality-driven troubleshooting framework for the storage, stabilization, and preparation of this specific monomer.

Part 1: Troubleshooting & FAQs

Q1: I stored my 4-Bromo-3-ethenylbenzonitrile in the fridge, but it still turned into a viscous gel. Why did this happen? Causality & Mechanism: The formation of a viscous gel indicates that the vinyl groups have undergone spontaneous free-radical polymerization[2]. Even at low temperatures, monomers slowly form carbon-centered free radicals (R•) due to trace exposure to ambient heat or light[3]. If the concentration of the polymerization inhibitor drops below a critical threshold, these radicals will propagate, linking monomer units into long polymer chains. Furthermore, if you stored the monomer under a strictly inert atmosphere (e.g., 100% Argon or Nitrogen), you inadvertently disabled the inhibitor[4].

Q2: Which inhibitor is best for this specific compound, and how does it work? Expert Insight: For styrene-like derivatives such as 4-Bromo-3-ethenylbenzonitrile, 4-tert-Butylcatechol (TBC) is the industry standard[1]. TBC is a phenolic free-radical scavenger that is reportedly up to 25 times more effective than hydroquinone (HQ) at moderate temperatures[3]. The Mechanism: TBC does not directly react with the initial carbon-centered monomer radical (R•)[4]. Instead, it relies on a fast intermediate step: the monomer radical reacts with dissolved oxygen to form a peroxy radical (ROO•)[4]. TBC then rapidly donates a hydrogen atom to the peroxy radical, terminating the chain reaction and forming stable, non-radical products[3].

Q3: Wait, does that mean I should NOT store this monomer under Argon? Correct. This is the most common mistake in monomer storage. Phenolic inhibitors like TBC and MEHQ (hydroquinone monomethyl ether) are strictly oxygen-dependent[4]. Storing the monomer in a glovebox or sparging it with Argon removes the dissolved oxygen required to form the ROO• intermediate[5]. Best Practice: Store the compound in an amber glass vial (to prevent UV-induced radical initiation) at 2–8 °C, leaving a headspace of dry air (or a 50/50 nitrogen/air mixture) to ensure sufficient trace oxygen (approx. 10-15 ppm dissolved O2) remains available for the inhibitor to function[4].

Q4: How can I verify if the TBC inhibitor is still active after prolonged storage? Validation: TBC is consumed over time as it scavenges radicals. You can verify its presence using a simple colorimetric assay. TBC reacts with aqueous sodium hydroxide (NaOH) to form a distinct colored complex (pink/red)[3]. If the monomer solution yields no color change upon alkaline extraction, the TBC has been depleted, and the monomer must be re-stabilized or discarded.

Part 2: Diagrammatic Workflows

Autopolymerization Monomer 4-Bromo-3-ethenylbenzonitrile (Monomer) Radical Carbon-Centered Radical (R•) Monomer->Radical Heat / Light Peroxy Peroxy Radical (ROO•) Radical->Peroxy + Trace O2 (Fast) Polymer Undesired Polymer (Viscous/Solid) Radical->Polymer Anaerobic (No O2) Peroxy->Polymer Propagation Stable Stable Non-Radical Products Peroxy->Stable + TBC (H-donor) TBC 4-tert-Butylcatechol (TBC Inhibitor) TBC->Stable Scavenging

Mechanism of radical formation and TBC-mediated inhibition in the presence of oxygen.

StorageWorkflow Recv Receive Monomer (Stabilized with TBC) Store Store at 2-8°C Amber Vial + Air Headspace Recv->Store Test Check TBC Level (Colorimetric Assay) Store->Test Before Use / Monthly Decision TBC > 10 ppm? Test->Decision AddTBC Spike with TBC & Aerate Decision->AddTBC No Prep Inhibitor Removal (Basic Alumina Column) Decision->Prep Yes (Ready for use) AddTBC->Store Use Proceed to Synthesis (e.g., Heck Coupling) Prep->Use

Standard operating workflow for the storage, testing, and preparation of vinyl monomers.

Part 3: Quantitative Comparison of Polymerization Inhibitors

To make an informed decision on stabilizing your monomer stock, compare the characteristics of common industry inhibitors[3][4]:

InhibitorChemical NameOxygen Required?Typical ConcentrationRelative Efficacy (Styrenics)Removal Method
TBC 4-tert-ButylcatecholYes (Strictly)10 – 50 ppmVery High (25x vs HQ)Basic Alumina / NaOH Wash
MEHQ Hydroquinone monomethyl etherYes (Strictly)10 – 300 ppmModerateBasic Alumina / Distillation
BHT Butylated hydroxytolueneYes50 – 500 ppmLow-ModerateDistillation
PTZ PhenothiazineNo10 – 50 ppmHigh (Process inhibitor)Distillation (Difficult to wash)

Part 4: Self-Validating Experimental Protocols

Protocol A: Rapid Colorimetric Verification of TBC Concentration Purpose: To ensure the monomer stock contains sufficient active TBC (>10 ppm) prior to continued storage[3].

  • Sampling: In a clean glass vial, dissolve 100 mg of the 4-Bromo-3-ethenylbenzonitrile stock in 1 mL of diethyl ether or dichloromethane.

  • Extraction: Add 1 mL of a 1.0 M Sodium Hydroxide (NaOH) aqueous solution to the vial.

  • Agitation: Cap the vial and vigorously shake for 30 seconds to allow phase mixing.

  • Phase Separation & Observation: Allow the layers to separate.

    • Positive Result (Safe): The lower aqueous layer turns a distinct pink-to-red color, indicating the formation of the TBC-phenolate complex[3].

    • Negative Result (Danger): The aqueous layer remains colorless. The inhibitor has been entirely consumed. Action required: Immediately pass through basic alumina to remove polymer traces, then re-spike with 15 ppm TBC and store under an air headspace.

Protocol B: Inhibitor Removal for Downstream Synthesis Purpose: TBC will quench radical initiators and interfere with transition-metal catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings) or controlled polymerizations. It must be removed immediately prior to use.

  • Preparation: Pack a short glass column or a Pasteur pipette with 2–3 inches of activated Basic Alumina (Brockmann Grade I).

  • Solvation: Dissolve the required amount of 4-Bromo-3-ethenylbenzonitrile in a minimal amount of non-polar solvent (e.g., hexanes or a hexanes/ethyl acetate mixture).

  • Elution: Load the solution onto the basic alumina. Causality: The mildly acidic phenolic OH groups of TBC will bind strongly to the basic sites of the alumina, stripping the inhibitor from the monomer stream.

  • Collection: Elute the monomer using the same solvent. The collected eluent is now uninhibited.

  • Evaporation & Immediate Use: Carefully evaporate the solvent under reduced pressure (keep the water bath <30 °C to prevent thermal initiation). Crucial Rule: Use the uninhibited monomer immediately. Do not attempt to store it.

References

  • Bidepharm. "4-Bromo-3-vinylbenzonitrile CAS 2229330-00-9". 1

  • BenchChem. "A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC) as a Polymerization Inhibitor". 3

  • Fluoryx Labs. "The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing". 4

  • National Institutes of Health (NIH) / PMC. "Inhibition of Free Radical Polymerization: A Review".2

  • Institution of Chemical Engineers (IChemE). "Understanding vinyl acetate polymerisation accidents". 5

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-vinylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of 4-Bromo-3-vinylbenzonitrile (CAS: 2229330-00-9).

The most robust and scalable synthetic route to this compound is the Wittig olefination of 4-bromo-3-formylbenzonitrile (CAS: 89003-95-2)[1]. The Wittig reaction is a classic and highly versatile method for olefination starting from formylbenzonitriles[2]. By utilizing methyltriphenylphosphonium bromide and a strong base in tetrahydrofuran (THF), the formyl group is selectively converted to a vinyl group[3].

Mechanistic Workflow

The transformation relies on the generation of a reactive phosphonium ylide, which undergoes a [2+2] cycloaddition with the aldehyde to form a four-membered oxaphosphetane intermediate. The irreversible cycloreversion of this intermediate drives the reaction forward, yielding the desired alkene and triphenylphosphine oxide (TPPO)[4].

G A 4-Bromo-3-formylbenzonitrile (Starting Material) D Oxaphosphetane Intermediate ([2+2] Cycloaddition) A->D Nucleophilic Attack B Methyltriphenylphosphonium Bromide + KOtBu in THF C Phosphonium Ylide (Active Species) B->C Deprotonation (0°C) C->D E 4-Bromo-3-vinylbenzonitrile (Target Product) D->E Cycloreversion F Triphenylphosphine Oxide (Byproduct) D->F

Figure 1: Mechanistic workflow of the Wittig olefination yielding 4-bromo-3-vinylbenzonitrile.

Troubleshooting Guides & FAQs

Q1: My conversion rate of 4-bromo-3-formylbenzonitrile is stalling below 50%. What is causing this? A (Expertise & Causality): This is almost always caused by the incomplete generation of the ylide or its premature quenching by moisture. Methyltriphenylphosphonium bromide is highly hygroscopic. If trace water is present in the salt or the THF, the base (KOtBu) will be consumed by the water rather than deprotonating the phosphonium salt. Consequently, the ylide reverts to the inactive salt, halting the reaction.

  • Actionable Fix: Rigorously dry the methyltriphenylphosphonium bromide in a vacuum oven at 60 °C overnight prior to use. Ensure the THF is strictly anhydrous and the reaction is kept under a continuous positive pressure of Argon or Nitrogen.

Q2: I am observing a significant amount of polar byproducts and a reduced yield of the target alkene. What is happening? A (Expertise & Causality): The cyano (nitrile) group on your substrate is an electrophilic center. If you use a highly nucleophilic base like n-Butyllithium (n-BuLi) to generate the ylide, the base can competitively attack the nitrile carbon. Upon aqueous workup, this side reaction yields imine or ketone byproducts, destroying your starting material.

  • Actionable Fix: Switch to a sterically hindered, non-nucleophilic base. Potassium tert-butoxide (KOtBu) is the optimal choice for this system, as it provides sufficient basicity to form the ylide without attacking the nitrile[3].

Q3: How can I efficiently remove the triphenylphosphine oxide (TPPO) byproduct? It keeps co-eluting with my product during column chromatography. A (Expertise & Causality): TPPO is notoriously difficult to separate via standard silica gel chromatography because it streaks heavily across the column[4]. However, TPPO has a highly disparate solubility profile compared to the non-polar 4-bromo-3-vinylbenzonitrile.

  • Actionable Fix: Exploit differential solubility through trituration. After concentrating your crude reaction mixture, suspend the residue in cold hexanes (or a 9:1 hexane/diethyl ether mixture). The non-polar product will dissolve, while the highly polar TPPO will precipitate as a white solid. Filter this solid off before loading the filtrate onto your column.

Quantitative Data: Base Selection & Reaction Metrics

To justify the experimental choices, the following table summarizes the causal relationship between base selection, reaction conditions, and the resulting yield of 4-Bromo-3-vinylbenzonitrile.

BaseSolventTemperature ProfileExpected Yield (%)Byproduct Profile & Causality
KOtBu Anhydrous THF0 °C

RT
85 - 92% Clean. Non-nucleophilic; prevents nitrile attack.
NaHMDS Anhydrous THF-78 °C

RT
80 - 85%Clean. Highly hindered, but requires cryogenic cooling.
n-BuLi Anhydrous THF-78 °C

RT
40 - 50%High. Nucleophilic attack on the -CN group occurs.
K₂CO₃ MethanolReflux< 20%High. Weak base; leads to aldehyde degradation/acetalization.
Self-Validating Experimental Protocol

This step-by-step methodology incorporates visual and analytical checkpoints to ensure the system is functioning correctly at each stage.

Step 1: Ylide Generation (The Visual Checkpoint)

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Purge the flask with Argon for 10 minutes.

  • Add anhydrous THF to achieve a 0.2 M concentration. Cool the suspension to 0 °C using an ice bath.

  • Add KOtBu (1.2 equivalents) portion-wise or dropwise as a THF solution[3].

  • Self-Validation Check: Stir for 30–60 minutes. The reaction must transition from a white suspension to a bright, canary-yellow solution . This color change is the definitive indicator that the active phosphonium ylide has been successfully generated. If it remains white, moisture has quenched the base.

Step 2: Olefination (The Kinetic Phase)

  • Dissolve 4-bromo-3-formylbenzonitrile (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the yellow ylide solution at 0 °C.

  • Self-Validation Check: Upon addition, the bright yellow color should immediately begin to fade to a pale yellow or off-white suspension as the ylide is consumed by the aldehyde to form the oxaphosphetane intermediate[4].

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via TLC (Hexane:EtOAc 4:1; UV active).

Step 3: Quenching & Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification (TPPO Removal)

  • To the crude concentrated residue, add 20 mL of ice-cold hexanes. Stir vigorously for 10 minutes.

  • Self-Validation Check: A heavy white precipitate (TPPO) will form[4].

  • Filter the suspension through a pad of Celite, washing the pad with cold hexanes.

  • Concentrate the filtrate and purify via flash column chromatography (Hexane:EtOAc 9:1) to isolate pure 4-Bromo-3-vinylbenzonitrile.

References
  • MDPI. "A Journey through Diastereomeric Space: The Design, Synthesis, In Vitro and In Vivo Pharmacological Activity, and Molecular Modeling of Novel Potent Diastereomeric MOR Agonists and Antagonists". Molecules. Available at:[Link]

Sources

Common side reactions in Heck coupling of 4-Bromo-3-vinylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Heck Coupling of 4-Bromo-3-vinylbenzonitrile

Executive Summary: The "Janus" Substrate Challenge

4-Bromo-3-vinylbenzonitrile presents a unique challenge in Palladium-catalyzed cross-coupling because it functions as an AB-type monomer . It contains both the electrophile (Aryl Bromide) and the nucleophile (Vinyl/Styrene) required for Heck coupling within the same molecule.[1]

  • Intended Reaction: Cross-coupling of the Ar-Br moiety with an external alkene (e.g., acrylate, styrene).

  • Primary Failure Mode: Self-reaction (homo-polymerization) where the substrate couples with itself, leading to oligomers or insoluble gels.

  • Secondary Failure Mode: Hydrodehalogenation (loss of Br) due to the electron-deficient nature of the benzonitrile ring.

This guide details the mechanistic pathways of these failures and provides validated protocols to suppress them.

Part 1: Diagnostic Troubleshooting Guide

Issue 1: Reaction Mixture Solidifies or Forms a Gel (Self-Oligomerization)

Symptom: The reaction starts clear but becomes viscous or precipitates a gummy solid before full conversion. Diagnosis: The substrate is undergoing "Suicide Heck" (Step-Growth Polymerization). The Pd(II)-Ar species acts as the electrophile and the vinyl group of a neighboring substrate molecule acts as the alkene acceptor.

  • Mechanism:

    • Oxidative Addition into C-Br.[2]

    • Insertion into the vinyl group of another 4-Bromo-3-vinylbenzonitrile molecule.

    • Chain propagation yields poly(phenylene vinylene) derivatives.

Corrective Actions:

  • High Dilution: Run the reaction at 0.05 M – 0.1 M concentration. High concentration favors intermolecular self-coupling.

  • Stoichiometric Imbalance: Use a large excess (1.5 – 2.0 equiv) of the external alkene partner. This statistically favors the cross-reaction over the self-reaction.

  • Slow Addition: Do not add the aryl bromide substrate all at once. Add it dropwise as a solution over 1–2 hours to a mixture of the catalyst and the external alkene. This keeps the instantaneous concentration of the "monomer" low.

Issue 2: Formation of "Des-Bromo" Product (3-vinylbenzonitrile)

Symptom: LCMS shows a peak with M-Br+H mass. Yield is low despite full consumption of starting material. Diagnosis: Hydrodehalogenation.[3] The electron-withdrawing nitrile group makes the Ar-Pd-Br intermediate more electrophilic and prone to reduction, particularly if the reaction overheats or if the solvent acts as a hydride source.

Corrective Actions:

  • Solvent Switch: Avoid primary alcohols (MeOH, EtOH) which easily undergo

    
    -hydride elimination to donate a hydride to Palladium. Use aprotic polar solvents like DMF, DMAc, or NMP.
    
  • Base Selection: Switch from formate-based reducing environments. Use inorganic bases like K₂CO₃ or Cs₂CO₃ rather than amines (Et₃N) if the amine is suspected of acting as a hydride donor (via decomposition).

  • Water Control: Ensure solvents are anhydrous. Water can promote dehalogenation pathways in the presence of certain phosphines.

Issue 3: Regioselectivity (Linear vs. Branched Products)

Symptom: Formation of the internal (


-arylated) product instead of the terminal (

-arylated) product, or vice versa. Diagnosis: The steric bulk of the ortho-vinyl group at position 3 clashes with the ligand sphere, potentially altering the standard electronic control of the Heck insertion.

Corrective Actions:

  • For Linear (

    
    ) Selectivity:  Use sterically bulky, monodentate ligands like P(o-tol)₃  or JohnPhos . These favor the formation of the linear product to relieve steric strain during the migratory insertion step.
    
  • For Branched (

    
    ) Selectivity:  Use bidentate ligands like DPPP  or dppf . These enforce a rigid bite angle that can favor internal insertion, especially with electron-rich external alkenes (e.g., vinyl ethers).
    

Part 2: Visualizing the Competitive Pathways

The following diagram maps the kinetic competition between the desired cross-coupling and the parasitic side reactions.

HeckPathways Substrate 4-Bromo-3-vinylbenzonitrile (Substrate) OxAdd Ar-Pd(II)-Br (Intermediate A) Substrate->OxAdd Oxidative Addition SelfAlkene Substrate Vinyl Group (Acting as Nucleophile) Substrate->SelfAlkene Competes Pd0 Pd(0) Catalyst Pd0->OxAdd CrossCouple Desired Cross-Coupled Product OxAdd->CrossCouple Path 1: Insertion of External Alkene (Fast if Excess) Polymer Oligomers/Polymers (Poly-Heck) OxAdd->Polymer Path 2: Insertion of Substrate Vinyl (Self-Reaction) Dehalo Hydrodehalogenation (3-vinylbenzonitrile) OxAdd->Dehalo Path 3: Reductive Elimination ExtAlkene External Alkene (e.g., Acrylate) ExtAlkene->CrossCouple SelfAlkene->Polymer Reductant Hydride Source (Solvent/Base) Reductant->Dehalo

Caption: Kinetic competition in the Heck coupling of 4-Bromo-3-vinylbenzonitrile. Path 2 (Red) represents the critical polymerization risk inherent to AB-monomers.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize polymerization by controlling the instantaneous concentration of the aryl bromide.

Reagents:

  • Substrate: 4-Bromo-3-vinylbenzonitrile (1.0 equiv)

  • Coupling Partner: n-Butyl Acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: P(o-tol)₃ (4 mol%) — Selected to prevent steric clash with ortho-vinyl group.

  • Base: Et₃N (2.0 equiv) — Or K₂CO₃ if dehalogenation is observed.

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

  • Catalyst Pre-formation: In the main reaction vessel, charge Pd(OAc)₂, P(o-tol)₃, the entirety of the n-Butyl Acrylate (1.5 equiv), and the base. Dissolve in 50% of the total solvent volume.

  • Degassing: Sparge the catalyst/alkene mixture with Nitrogen or Argon for 15 minutes. Heat to 90°C.

  • Slow Addition (Critical Step): Dissolve the 4-Bromo-3-vinylbenzonitrile in the remaining 50% of the solvent. Load this into a syringe pump or addition funnel.

  • Reaction: Add the substrate solution dropwise to the hot catalyst mixture over 2 hours.

    • Why? This ensures the concentration of Ar-Br is always low relative to the acrylate, statistically forcing the Pd-intermediate to find an acrylate molecule rather than a substrate molecule.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the Ar-Br peak. If a peak at higher retention time (dimer) appears, slow the addition rate further.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water (3x) to remove DMF/DMAc, brine (1x), and dry over Na₂SO₄.

Part 4: Data & Reactivity Tables

Table 1: Solvent & Base Effects on Selectivity

SolventBasePrimary RiskRecommendation
DMF/DMAc Et₃N Polymerization (if high conc.)Recommended (High solubility, fast rate).
Toluene K₂CO₃ Slow reaction (poor solubility)Use phase transfer catalyst (TBAB). Good for preventing dehalogenation.
MeOH/EtOH Any Hydrodehalogenation AVOID. Alcohols promote hydride transfer to Pd.
MeCN Et₃N Isomerization of vinyl groupAcceptable, but reflux temp (82°C) may be too low for bulky Br.

Table 2: Ligand Selection Guide

LigandTypeEffect on 4-Bromo-3-vinylbenzonitrile
PPh₃ MonodentateStandard activity. Moderate risk of self-coupling.
P(o-tol)₃ Bulky MonodentateHigh Selectivity. Bulk prevents coordination of the crowded substrate vinyl group, favoring the less hindered external alkene.
dppf BidentateHigh stability. May increase rate of oxidative addition but can be harder to direct regioselectivity.
Pd(P(t-Bu)₃)₂ Bulky/Electron RichVery fast oxidative addition. Use if the C-Br bond is unreactive due to deactivation (unlikely here due to CN group).

References

  • Heck Reaction Mechanism & Side Reactions

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Polymerization of Halo-Styrenes (The "Self-Heck")

    • Ueda, M., et al. (1996). Synthesis of Poly(phenylenevinylene)s via the Heck Reaction.[4] Macromolecules. (Establishes the polymerization pathway of AB-monomers like bromostyrene).

  • Hydrodehalogenation Mechanisms

    • Zask, A., et al. (1986). Palladium-catalyzed hydrodehalogenation of aryl halides. Journal of Organic Chemistry.
  • Ortho-Substituent Effects in Heck Coupling

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Sources

Stabilizers and inhibitors for 4-Bromo-3-ethenylbenzonitrile storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-3-ethenylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stable storage and handling of this reactive monomer. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on preventing unwanted polymerization and degradation.

I. Understanding the Instability of 4-Bromo-3-ethenylbenzonitrile

4-Bromo-3-ethenylbenzonitrile, also known as 4-Bromo-3-vinylbenzonitrile, possesses a vinyl group attached to a substituted benzene ring. This structural feature makes the molecule susceptible to spontaneous, free-radical polymerization, particularly when exposed to heat, light, or certain contaminants.[1][2][3] Uncontrolled polymerization is an exothermic process that can lead to a rapid increase in temperature and pressure, posing a significant safety hazard in a sealed container.[3] Therefore, understanding and implementing proper stabilization and storage protocols are critical for maintaining the compound's integrity and ensuring laboratory safety.

II. Troubleshooting Guide: Common Storage and Handling Issues

This section addresses specific problems that may arise during the storage and use of 4-Bromo-3-ethenylbenzonitrile.

Issue 1: The monomer has solidified or become highly viscous in the container.

  • Question: I received a shipment of 4-Bromo-3-ethenylbenzonitrile, and it appears to be a solid or a very thick liquid, making it difficult to dispense. Is this normal?

  • Answer: The physical state of 4-Bromo-3-ethenylbenzonitrile can be a colorless to yellow solid, semi-solid, or liquid at room temperature.[4][5] However, a significant increase in viscosity or complete solidification can be an indication of oligomerization or polymerization. This process can be initiated by exposure to elevated temperatures during shipping or improper storage.

    Causality: The vinyl group on the molecule is prone to free-radical polymerization. Heat provides the activation energy for the formation of free radicals, which then initiate a chain reaction, linking monomer units together to form polymers.[3]

    Recommended Actions:

    • Do NOT heat the container. Applying heat to dissolve the solidified material will accelerate the polymerization process, potentially leading to a runaway reaction.[3]

    • Visually inspect for signs of polymerization: Look for the presence of a solid, rubbery mass, or significant cloudiness.

    • Contact the supplier: If you suspect polymerization has occurred, it is crucial to contact the supplier for guidance.[6] They can provide specific advice on how to proceed and may recommend disposal of the material.

Issue 2: The monomer is discolored (yellow to brown).

  • Question: My previously colorless or pale-yellow 4-Bromo-3-ethenylbenzonitrile has developed a noticeable yellow or brown tint. What does this indicate?

  • Answer: Discoloration is often a sign of degradation or the presence of impurities. This can be caused by oxidation or minor polymerization.

    Causality: Exposure to air (oxygen) and light can promote the formation of colored byproducts. While phenolic inhibitors require the presence of some oxygen to be effective, excessive exposure can lead to oxidative degradation of the monomer itself.[7]

    Recommended Actions:

    • Check inhibitor levels: If you have the analytical capability, test the concentration of the inhibitor. Depletion of the inhibitor is a primary cause of polymerization and discoloration.[6]

    • Purification (with caution): For some applications, it may be possible to purify the monomer by passing it through a column of activated alumina to remove the inhibitor and any polar impurities. However, this should only be done immediately before use, as the uninhibited monomer is highly reactive.

    • Consider the impact on your experiment: For sensitive applications, using discolored monomer may lead to inconsistent results. It is often best to use fresh, properly stored material.

III. Frequently Asked Questions (FAQs) on Stabilizers and Inhibitors

Q1: What are the most effective stabilizers for storing 4-Bromo-3-ethenylbenzonitrile?

A1: Phenolic compounds are widely used and effective inhibitors for vinyl aromatic compounds like 4-Bromo-3-ethenylbenzonitrile.[] The most common choices include:

  • Hydroquinone (HQ): An excellent general-purpose inhibitor that works by quenching free radicals in the presence of oxygen.[9][10][11]

  • Butylated Hydroxytoluene (BHT): A sterically hindered phenol that is also a highly effective antioxidant and polymerization inhibitor.[12][13][14][15]

  • 4-tert-Butylcatechol (TBC): Commonly used for stabilizing styrene and other vinyl aromatic monomers.[7]

The choice of inhibitor and its concentration can depend on the desired shelf life and storage conditions. It is common for suppliers to add an inhibitor to the monomer before shipping.

Mechanism of Phenolic Inhibitors: Phenolic inhibitors function by donating a hydrogen atom to a reactive free radical, thereby terminating the radical and preventing it from initiating or propagating the polymerization chain.[][16] This process is often synergistic with the presence of a small amount of oxygen.[7][]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Mechanism of free-radical scavenging by phenolic inhibitors.

Q2: How should I store 4-Bromo-3-ethenylbenzonitrile to ensure its stability?

A2: Proper storage is crucial for maximizing the shelf life of this reactive monomer. Follow these guidelines:

  • Temperature: Store in a cool, dry, and well-ventilated place.[17][18] Recommended storage temperatures are often between 2-8°C.[19][20] Avoid freezing, as this can cause the inhibitor to separate from the monomer.[21]

  • Light: Keep the container tightly sealed and protected from light.[22] Amber glass bottles are recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. However, be aware that some phenolic inhibitors require the presence of dissolved oxygen to function effectively.[6][7] Consult the supplier's recommendations on the specific inhibitor used.

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and sources of ignition.[19][23]

Q3: Can I use 4-Bromo-3-ethenylbenzonitrile directly from the bottle, or do I need to remove the inhibitor first?

A3: For most applications, the small amount of inhibitor present will not interfere with the desired reaction. However, for polymerization reactions or other sensitive processes, the inhibitor may need to be removed.

Experimental Protocol: Inhibitor Removal

This protocol describes a standard method for removing phenolic inhibitors immediately prior to use.

Materials:

  • 4-Bromo-3-ethenylbenzonitrile containing a phenolic inhibitor

  • Activated alumina, basic, Brockmann I, standard grade, ~150 mesh, 58 Å

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Glass column with a fritted disc and stopcock

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Prepare a slurry of activated alumina in the chosen anhydrous solvent.

  • Pour the slurry into the glass column to create a packed bed of approximately 10-15 cm in height.

  • Drain the solvent until it is level with the top of the alumina bed.

  • Dissolve the 4-Bromo-3-ethenylbenzonitrile in a minimal amount of the anhydrous solvent.

  • Carefully load the solution onto the top of the alumina column.

  • Elute the purified monomer from the column using the anhydrous solvent. The phenolic inhibitor will be adsorbed onto the alumina.

  • Collect the eluent in a round-bottom flask.

  • Remove the solvent using a rotary evaporator at low temperature to obtain the purified, uninhibited monomer.

  • Use the purified monomer immediately. The uninhibited monomer is highly susceptible to polymerization.

dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for the removal of phenolic inhibitors.

Q4: How can I monitor the inhibitor level in my stored 4-Bromo-3-ethenylbenzonitrile?

A4: Regular monitoring of the inhibitor concentration is a key aspect of safe storage, especially for long-term storage or if the material has been exposed to non-ideal conditions.[6]

Analytical Methods for Inhibitor Monitoring:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the concentration of phenolic inhibitors. A reversed-phase C18 column with a UV detector is typically used.

  • Gas Chromatography (GC): GC can also be used, particularly for volatile inhibitors.

  • Colorimetric Methods: Simple colorimetric tests can provide a semi-quantitative estimate of the inhibitor level. These tests are often available from chemical suppliers.

It is recommended to establish a regular testing schedule and to re-test the material if there are any doubts about its stability.

IV. Summary of Recommended Stabilizers and Storage Conditions

ParameterRecommendationRationale
Inhibitor Type Phenolic compounds (e.g., Hydroquinone, BHT)Effective free-radical scavengers for vinyl aromatic compounds.[][9][12]
Inhibitor Conc. 10-100 ppm (typical)Balances stability with minimal interference in most reactions.
Storage Temp. 2-8°CReduces the rate of potential polymerization.[19][20]
Atmosphere Inert gas (e.g., Nitrogen)Minimizes oxidation, though some oxygen is needed for some inhibitors to be effective.[7]
Light Exposure Store in amber, sealed containersPrevents light-induced polymerization.[22]
Monitoring Regular checks of inhibitor levelsEnsures continued stability and safety.[6]

By adhering to these guidelines, researchers can ensure the long-term stability and safe handling of 4-Bromo-3-ethenylbenzonitrile, leading to more reliable and reproducible experimental outcomes.

V. References

  • Hydroquinone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hydroquinone | UBE Corporation. (n.d.). UBE Corporation. Retrieved from [Link]

  • Ghanbari, F., et al. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Journal of Molecular Liquids, 293, 111496.

  • Said, M. N. A., et al. (2020). Illustration of the mechanism of hydroquinone as a polymerization inhibitor. ResearchGate. Retrieved from [Link]

  • Hydroquinone type | Seiko Chemical Co., Ltd. (n.d.). Seiko Chemical Co., Ltd. Retrieved from [Link]

  • Singh, P., & Verma, N. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 543.

  • Roling, P. V. (1994). Styrene polymerization inhibitor (U.S. Patent No. EP0617729A1). Google Patents.

  • ioMosaic. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.

  • Ghanbari, F., et al. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Journal of Molecular Liquids, 293, 111496.

  • Fire and Explosion Risk - Reactive Monomers. (n.d.). Health and Safety Executive. Retrieved from [Link]

  • Al-Shammari, A. F. (2014). The effect of inhibitor and initiator concentration on degree of conversion, flexural strength and polymerization shrinkage stress of resin composite. CORE.

  • Safe handling and storage of styrene monomer. (n.d.). SlideShare. Retrieved from [Link]

  • Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe. Retrieved from [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (2019). Scientific Reports, 9(1), 1-8.

  • Handling and Storage of Chemicals. (2024). University of Ottawa. Retrieved from [Link]

  • SOP: Reactive Chemicals. (2024). University of Pennsylvania EHRS. Retrieved from [Link]

  • Tips for selecting heat stabilizers for PVC. (n.d.). Goldstab Organics. Retrieved from [Link]

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2024). Journal of the Mechanical Behavior of Biomedical Materials, 157, 106689.

  • Organotin Compounds in Stabilization of Polyvinyl Chloride (PVC). (n.d.). Industrial & Engineering Chemistry Product Research and Development, 8(4), 439-442.

  • 4-Bromo-3-ethylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2024). ResearchGate.

  • Organic Based Heat Stabilizers for PVC: A Safer and more Environmentally Friendly Alternatives. (2014). Advanced Materials Research, 931-932, 538-542.

  • Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (2004). Polymer Degradation and Stability, 84(3), 433-438.

  • Kinetic Study of Action of Additives in Poly(Vinyl Chloride) Stabilizer Systems I. Sterically Hindered Phenolic Antioxidants. (2000). Chemical Papers, 54(5), 314-320.

  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. (2025). ResearchGate.

  • 4-Bromo-3-Methoxy benzonitrile. (n.d.). MAJSONS FINE CHEM PVT. LTD. Retrieved from [Link]

  • Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis. (1990). Applied and Environmental Microbiology, 56(2), 502-506.

  • Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. (2013). Pest Management Science, 70(5), 786-795.

  • Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions. (2025). ResearchGate.

Sources

Technical Support Center: Recrystallization of 4-Bromo-3-ethenylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support guide for the purification of 4-Bromo-3-ethenylbenzonitrile . As a highly reactive bifunctional building block, this molecule presents unique challenges during purification. It shares structural and behavioral similarities with other vinylbenzonitriles, which are widely utilized in the synthesis of complex organic molecules and advanced polymers[1].

This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting steps to ensure high-yield, high-purity recovery without degrading your material.

Mechanistic Overview & Material Challenges

Purifying 4-Bromo-3-ethenylbenzonitrile requires balancing three distinct functional group behaviors:

  • The Nitrile Group (-CN): Imparts a strong dipole moment, making the molecule moderately polar and prone to dipole-dipole stacking in its crystal lattice.

  • The Bromo-Aromatic Ring: Highly lipophilic, driving solubility in non-polar to moderately polar organic solvents.

  • The Ethenyl (Vinyl) Group: (Critical Constraint) The vinyl moiety is highly susceptible to radical-initiated autoxidation and thermal polymerization. Literature on vinylation reactions demonstrates that vinyl-halide and vinyl-aryl compounds become highly active and prone to undesired dimerization or polymerization at elevated temperatures (typically >85 °C)[2].

To prevent the compound from polymerizing into an insoluble gel during recrystallization, thermal stress must be minimized (<60 °C) , and the use of a radical scavenger is highly recommended. Commercially available vinylbenzonitrile derivatives are routinely stabilized with radical inhibitors like 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization[3].

Optimal Solvent Systems: Quantitative Comparison

Based on the solubility profile and thermal constraints of the molecule, an Ethyl Acetate (EtOAc) / Heptane mixed-solvent system is the optimal choice. EtOAc provides the necessary polarity to dissolve the crystal lattice at mild temperatures, while Heptane acts as a gentle antisolvent.

Solvent SystemVolume Ratio (v/v)Dissolution TempExpected YieldExpected PurityMechanistic Notes
EtOAc / Heptane 1 : 3 to 1 : 5 45 - 50 °C >85% >98% OPTIMAL. Mild heating prevents vinyl polymerization; excellent recovery profile.
IPA / Water5 : 160 - 65 °C~75%>95%Greener alternative. Higher heat requirement increases the risk of thermal degradation.
Toluene / Hexanes1 : 470 - 80 °CN/AN/ANOT RECOMMENDED. High dissolution temperature induces rapid vinyl polymerization.

Standard Operating Procedure: EtOAc/Heptane Recrystallization

This protocol is designed as a self-validating system. Visual cues (turbidity and clarification) dictate the solvent volumes, ensuring the method adapts to varying batches of crude material.

Reagents Required:
  • Crude 4-Bromo-3-ethenylbenzonitrile

  • Ethyl Acetate (EtOAc) - ACS Grade or higher

  • Heptane - ACS Grade or higher

  • Radical Inhibitor: Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC)

Step-by-Step Methodology:
  • Inhibitor Addition (Radical Quenching): Weigh your crude 4-Bromo-3-ethenylbenzonitrile into a clean, dry Erlenmeyer flask. Add 10–50 ppm of BHT or TBC relative to the mass of your crude product. Causality: This quenches any carbon-centered radicals generated during heating, preventing a runaway polymerization cascade[3].

  • Primary Dissolution: Add a minimal volume of EtOAc (approximately 2-3 mL per gram of crude). Place the flask in a water bath pre-heated to 45–50 °C . Swirl gently until the solid is completely dissolved. Do not exceed 60 °C.

  • Antisolvent Titration (Reaching the Cloud Point): Remove the flask from the heat source. While swirling continuously, add Heptane dropwise. Continue addition until the solution develops a persistent, milky turbidity (the cloud point). Causality: The cloud point indicates that the solution is supersaturated; the lipophilic heptane has reduced the dielectric constant of the mixture to the exact threshold of precipitation.

  • Clarification (Self-Validation Step): Add EtOAc dropwise (usually 2–5 drops) back into the flask while gently warming it back to 45 °C until the solution just becomes clear again. This guarantees the system is at absolute saturation, maximizing eventual yield.

  • Controlled Crystallization: Allow the flask to cool undisturbed to room temperature (approx. 20 °C) over 1–2 hours. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 30 minutes to force the remaining product out of the solution.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane to remove residual mother liquor and the highly soluble BHT/TBC inhibitor. Dry the crystals under high vacuum at room temperature.

Workflow Visualization

RecrystallizationWorkflow Start Crude 4-Bromo-3-ethenylbenzonitrile Inhibitor Add 10-50 ppm TBC/BHT (Quench Radicals) Start->Inhibitor Dissolve Dissolve in EtOAc at 45-50 °C Inhibitor->Dissolve Warning CRITICAL: Do not exceed 60 °C Dissolve->Warning Antisolvent Titrate with Heptane until Cloud Point Dissolve->Antisolvent Clarify Add dropwise EtOAc until clear Antisolvent->Clarify Cooling Cool slowly to RT, then to 0-5 °C Clarify->Cooling Filter Vacuum Filtration & Cold Heptane Wash Cooling->Filter Success Pure Crystalline Product Filter->Success

Workflow for thermally stabilized recrystallization of vinyl-containing benzonitriles.

Troubleshooting & FAQs

Q: My compound "oiled out" (formed a liquid layer) instead of forming crystals. What happened? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is lower than the temperature at which it saturates the solvent. Because the crude contains impurities that depress the melting point, it separates as an oil. Solution: Reheat the mixture until it forms a single homogeneous phase, add a slight excess of EtOAc (10-15% more by volume), and cool it much more slowly. Alternatively, seed the solution with a pure crystal of 4-Bromo-3-ethenylbenzonitrile just before it reaches the cloud point.

Q: The solution turned viscous and gummy during heating, and no crystals formed upon cooling. Can I recover it? A: Unfortunately, no. The vinyl group has undergone thermal polymerization, a well-documented issue for styrene and vinylbenzonitrile derivatives exposed to heat[2]. The gummy substance is a poly(vinylbenzonitrile) derivative. Solution: Discard the batch. For your next attempt, ensure the temperature strictly remains below 60 °C and verify that you have added a radical inhibitor (TBC or BHT) prior to applying heat[3].

Q: Why use Heptane instead of Hexanes as the antisolvent? A: Heptane has a higher boiling point (98 °C) compared to hexanes (68 °C). When titrating an antisolvent into a warm (50 °C) EtOAc solution, hexanes will rapidly evaporate, changing your solvent ratios dynamically and causing premature, impure precipitation. Furthermore, heptane avoids the neurotoxicity associated with n-hexane, aligning with modern green chemistry safety standards.

Q: Will the BHT/TBC inhibitor contaminate my final NMR or assay? A: No, provided the final cold heptane wash is executed properly. Both BHT and TBC are highly soluble in cold non-polar solvents (like heptane), whereas your crystallized product is not. The inhibitor will remain entirely in the mother liquor and the wash filtrate.

References

  • Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC - NIH Source: nih.gov URL:[Link]

Sources

Handling moisture sensitivity in 4-Bromo-3-ethenylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Bromo-3-ethenylbenzonitrile

Welcome to the technical support center for the synthesis of 4-Bromo-3-ethenylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this synthesis, with a particular focus on mitigating issues arising from moisture sensitivity. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The synthesis of 4-Bromo-3-ethenylbenzonitrile, a valuable building block in medicinal chemistry, typically involves a palladium-catalyzed cross-coupling reaction to introduce the vinyl group. Common strategies include Suzuki, Stille, or Heck coupling reactions.[1][2][3] The success of these transformations is often dictated by the stringent exclusion of atmospheric moisture and oxygen, which can deactivate catalysts, decompose reagents, and promote undesirable side reactions.[4][5] This guide provides a comprehensive resource for identifying, understanding, and resolving these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of 4-Bromo-3-ethenylbenzonitrile via cross-coupling reactions.

Q1: My reaction has failed or is giving a very low yield. What are the most likely causes related to moisture?

A1: Low or no yield is the most common symptom of moisture contamination in palladium-catalyzed cross-coupling reactions. Water can interfere in several ways:

  • Reagent Decomposition: If using a Suzuki coupling with a vinylboronic acid or its ester, water can lead to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[1][6] Similarly, other organometallic reagents (like in Stille or Negishi couplings) are readily protonated and quenched by water.[7][8]

  • Catalyst Deactivation: While the Heck reaction is generally less sensitive to water, the presence of moisture can affect the stability and activity of certain palladium catalysts and ligands, especially aminophosphines which can undergo hydrolysis.[3][9]

  • Base Hydrolysis: Many protocols use inorganic bases like K₃PO₄ or K₂CO₃. While some Suzuki couplings benefit from a small amount of water to solubilize the base, excess water can lead to unwanted hydrolysis of starting materials or products, especially if they contain sensitive functional groups like esters.[10]

Q2: I'm observing significant amounts of a homocoupled byproduct from my vinylating agent. Why is this happening?

A2: Homocoupling, where two molecules of your vinylating agent (e.g., vinylboronic acid) couple together, is often promoted by the presence of oxygen.[1][5] Oxygen can interfere with the catalytic cycle, leading to the oxidation of the active Pd(0) catalyst to Pd(II) species that promote this side reaction. Since the ingress of moisture often occurs alongside air (oxygen), these two issues are frequently linked. Thoroughly degassing your solvent and reaction mixture is critical to minimize this.[5]

Q3: My palladium catalyst precipitated as a black solid early in the reaction. Is this normal?

A3: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition or aggregation.[5][10] While a color change to dark brown or black is common as the active Pd(0) species forms, rapid precipitation suggests the catalytic cycle has been compromised. This can be caused by:

  • Oxidation: Trace oxygen in the reaction vessel can oxidize the Pd(0) catalyst.[5]

  • Ligand Degradation: Phosphine ligands, which stabilize the palladium center, are susceptible to oxidation in the presence of air.[5]

  • Insufficient Ligand: An improper ligand-to-palladium ratio can leave the metal center unsaturated and prone to aggregation.[5] Ensuring an inert atmosphere and using degassed solvents can prevent premature catalyst decomposition.

Q4: How can I be certain my solvents and reagents are sufficiently dry?

A4: The term "anhydrous" on a bottle should be trusted with caution, especially for highly moisture-sensitive reactions.[11]

  • Solvents: Freshly opened bottles of anhydrous solvents are generally reliable, but once opened, they will absorb atmospheric moisture. For maximum certainty, solvents should be dried using appropriate methods, such as passing them through a column of activated alumina or distilling from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).[4][12]

  • Reagents: Hygroscopic solid reagents should be dried in a vacuum oven before use.[11]

  • Quantification: For precise measurement of water content, Karl Fischer titration is the gold standard.[13][14] Other methods, including GC and specialized ¹⁹F NMR techniques, can also be used to detect trace amounts of water in organic solvents.[14][15][16]

Q5: What is the best way to create and maintain an inert atmosphere?

A5: The choice of technique depends on the scale and sensitivity of your reaction.

  • Nitrogen/Argon Balloon: This is suitable for less sensitive reactions. The flask is purged by flushing with the inert gas.[17] However, balloons are permeable and will allow air and moisture to diffuse in over long reaction times.

  • Schlenk Line: This is the standard method for most research-scale, moisture-sensitive reactions. It allows for multiple cycles of evacuating the flask under vacuum and refilling with a high-purity inert gas, which is a much more effective way to remove atmospheric contaminants.[18]

  • Glove Box: For extremely air- and moisture-sensitive reagents, a glove box provides the most secure environment by allowing all manipulations to be performed in a continuously purified inert atmosphere.[18][19]

Troubleshooting Guide for 4-Bromo-3-ethenylbenzonitrile Synthesis

This guide provides a systematic approach to diagnosing and solving common problems.

Symptom Potential Cause(s) Recommended Solution(s)
No reaction; starting material recovered 1. Moisture Contamination: Reagents or catalyst quenched by water.[7] 2. Inactive Catalyst: Palladium source has degraded or was not properly activated (e.g., reduction of Pd(II) to Pd(0) failed).[5] 3. Poor Reagent Quality: Boronic acid has degraded (protodeboronation).[6]1. Ensure Anhydrous Conditions: Oven-dry all glassware overnight. Use freshly dried and degassed solvents. Handle hygroscopic reagents under inert gas.[4][19] 2. Use Fresh Catalyst/Ligand: Use a fresh bottle of palladium catalyst and ligand. Consider a pre-catalyst that forms the active species more reliably.[5] 3. Verify Reagent Integrity: Use a fresh bottle of the vinylating agent or purify it before use. Use a slight excess (1.2-1.5 eq) to compensate for potential degradation.[6]
Low Product Yield with Byproducts 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Homocoupling: Presence of oxygen promoting boronic acid homocoupling.[1] 3. Dehalogenation: The starting aryl bromide is reduced instead of coupled.1. Optimize Conditions: Monitor the reaction by TLC or LC-MS to determine the optimal time. Cautiously increase the temperature if the reaction is sluggish.[5] 2. Thoroughly Degas: Sparge the solvent with argon or nitrogen for 20-30 minutes, or perform at least three freeze-pump-thaw cycles on the reaction mixture.[5] 3. Screen Reagents: The source of the errant hydride can sometimes be amine bases or alcohol solvents. Consider alternative bases or solvents.[6]
Inconsistent Results/Poor Reproducibility 1. Variable Moisture Levels: Inconsistent drying of glassware, solvents, or handling of reagents. 2. Atmospheric Leaks: Poorly sealed septa, loose joints, or low-quality balloons allowing air ingress over time. 3. Stirring Issues: In biphasic systems (e.g., toluene/water), inefficient stirring can limit the reaction rate at the interface.[5][20]1. Standardize Procedures: Implement a rigorous and consistent protocol for drying all components of the reaction.[4] 2. Check Your Setup: Use high-quality rubber septa and apply vacuum grease to glass joints. Use a Schlenk line instead of a balloon for long reactions.[18] 3. Ensure Vigorous Stirring: Use an appropriately sized stir bar and a stir plate capable of maintaining a high stir rate to ensure good mixing of phases.[5]

Detailed Experimental Protocols

Protocol 1: Setting Up a Moisture-Sensitive Reaction via Schlenk Line

This protocol outlines the standard procedure for ensuring an inert atmosphere for a cross-coupling reaction.

  • Glassware Preparation: All glassware (reaction flask, condenser, addition funnel) and stir bars must be thoroughly dried. The most effective method is to place them in an oven at >125 °C overnight.[4][19]

  • Assembly: Assemble the hot glassware quickly while flushing with a stream of dry nitrogen or argon. Clamp the reaction flask securely. Fold a new rubber septum over any open joints.[17]

  • Purging the Vessel: Connect the flask to the dual manifold of a Schlenk line.

  • Evacuate: Gently open the stopcock to the vacuum line to evacuate the air from the flask. Do not apply a full vacuum if solid reagents are already present and may be pulled into the line.

  • Refill: Close the stopcock to the vacuum and gently open it to the inert gas line to backfill the flask. You should see the balloon on the gas bubbler inflate slightly.

  • Repeat: Perform at least three "vacuum/backfill" cycles to ensure the atmosphere inside the flask is completely inert.[5]

  • Positive Pressure: After the final backfill, leave the flask under a slight positive pressure of inert gas (indicated by gentle bubbling from the oil bubbler on the manifold).

  • Reagent Addition: Add dry, degassed solvents and liquid reagents via a gas-tight syringe through the rubber septum.[21] Add solid reagents under a positive flow of inert gas by briefly removing a septum or using a solid addition funnel.

Protocol 2: Solvent Degassing

Oxygen can be as detrimental as water.[5] Removing dissolved gases from your reaction solvent is crucial.

  • Method A: Sparge with Inert Gas

    • Submerge a long needle or cannula connected to your inert gas line into the solvent.

    • Bubble the inert gas (nitrogen or argon) through the solvent for 20-30 minutes. The inert gas displaces the dissolved oxygen.[5] This method is convenient but less rigorous than freeze-pump-thaw.

  • Method B: Freeze-Pump-Thaw

    • Place your solvent in a Schlenk flask sealed with a stopcock.

    • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

    • Pump: Open the stopcock to the vacuum line and evacuate the headspace above the frozen solvent for several minutes. This removes the atmosphere (mostly air) that was in the flask. Close the stopcock.

    • Thaw: Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.

    • Repeat: For best results, repeat this entire cycle at least three times.[5] After the final cycle, backfill the flask with inert gas.

Visualizations

Workflow for Inert Atmosphere Reaction Setup

G cluster_prep Preparation cluster_purge Inerting via Schlenk Line cluster_addition Reagent Addition A Oven-Dry Glassware (>125 °C, overnight) B Assemble Hot Glassware Under N2/Ar Flow A->B C Connect to Schlenk Line B->C D Evacuate Flask (Vacuum) C->D E Backfill Flask (Inert Gas) D->E F Repeat Cycle 3x E->F Cycle 1 & 2 G Add Degassed Solvents (via Syringe) E->G After Final Cycle F->D H Add Reagents (Under Positive N2/Ar) G->H I Commence Reaction H->I

Caption: Standard workflow for setting up a moisture-sensitive reaction.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield or Failed Reaction Q1 Was glassware oven-dried & assembled hot? Start->Q1 Sol1 Action: Implement rigorous glassware drying protocol. Q1->Sol1 No Q2 Were solvents freshly dried and degassed? Q1->Q2 Yes Success Re-run Experiment Sol1->Success Sol2 Action: Dry and degas solvents immediately before use. Q2->Sol2 No Q3 Was catalyst/ligand from a fresh source? Q2->Q3 Yes Sol2->Success Sol3 Action: Use new reagents. Consider a pre-catalyst. Q3->Sol3 No Q3->Success Yes Sol3->Success

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from [Link]

  • NROER. (2020, August 1). Heck Coupling. YouTube. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. Retrieved from [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]

  • Lisa Nichols. (2022, February 2). Inert Atmosphere. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Nishida, M., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Micromachines, 13(12), 2095. Retrieved from [Link]

  • ResearchGate. (n.d.). A Method for Detecting Water in Organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), 51325. Retrieved from [Link]

  • Bhattacharya, S., et al. (2003). Remarkably facile Heck and Suzuki reactions in water using a simple cationic surfactant and ligand-free palladium catalysts. Tetrahedron Letters, 44(23), 4521-4523. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry, 68(19), 7551–7554. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • Not Voodoo. (n.d.). How To: Store Reagents. University of Rochester. Retrieved from [Link]

  • Perna, F. M., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering, 8(37), 14041–14049. Retrieved from [Link]

  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Gelest Technical Library. (n.d.). Other Reactions, Silicon-Based. Retrieved from [Link]

  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-ethylbenzonitrile. National Institutes of Health. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Scientific Reports, 13(1), 12763. Retrieved from [Link]

  • Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

  • Sun, Z., et al. (n.d.). Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

Technical Support Center: Handling, Thermal Stability, and Troubleshooting for 4-Bromo-3-ethenylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 4-Bromo-3-ethenylbenzonitrile (also known as 4-bromo-3-vinylbenzonitrile, CAS: 2229330-00-9)[1]. As a highly versatile bifunctional building block, this compound features a robust nitrile group, a cross-coupling-ready aryl bromide, and a highly reactive vinyl (ethenyl) moiety[2].

While the nitrile and bromide groups are thermally stable under standard conditions, the vinyl group dictates the molecule's shelf-life and thermal boundaries. Without proper handling, the vinyl group is highly susceptible to thermal auto-polymerization, leading to catastrophic yield losses or dangerous runaway reactions[3]. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure experimental integrity.

Physicochemical & Thermal Profile

To establish a baseline for your experiments, refer to the quantitative thermal and physical data summarized below.

Table 1: Physicochemical Properties & Thermal Boundaries [2][3][4]

PropertyValue / DescriptionExperimental Implication
CAS Number 2229330-00-9Unique identifier for procurement and safety tracking.
Predicted Boiling Point ~272.7 °C (at 760 mmHg)Cannot be distilled at atmospheric pressure without degrading.
Runaway Onset Temp >106 °C (based on styrene analogs)Heating above this threshold initiates auto-accelerating polymerization.
Standard Stabilizer 4-tert-Butylcatechol (TBC)Typically supplied at 10–50 ppm to scavenge peroxy radicals.
Storage Temperature 2–8 °C (Refrigerated)Suppresses the Diels-Alder dimerization initiation step.

Frequently Asked Questions (FAQs)

Q: Why did my 4-Bromo-3-ethenylbenzonitrile turn into a viscous gel or solid during storage? A: Your compound has undergone thermal auto-polymerization. According to the Mayo Mechanism , when vinyl aromatics are exposed to ambient or elevated heat, two monomer molecules undergo a Diels-Alder dimerization. This unstable dimer subsequently reacts with a third monomer to generate two benzylic radicals, initiating a runaway chain reaction[5]. If the inhibitor (TBC) is depleted, the liquid will rapidly cross-link into a solid polystyrene derivative.

Q: I purged my storage flask with 100% Argon to protect the compound, but it still polymerized. Why? A: You inadvertently deactivated the stabilizer. The standard inhibitor, 4-tert-butylcatechol (TBC), is not a direct carbon-radical scavenger. It requires a minimum of 10–15 mg/L of dissolved oxygen (


) to function[6]. Oxygen reacts with the initial carbon-centered radicals to form peroxy radicals (

), which are then rapidly quenched by TBC[7]. By removing all oxygen with Argon, you disabled the TBC, allowing the carbon-centered radicals to propagate freely.

Q: Can I run a Suzuki or Heck cross-coupling at 100 °C with this monomer? A: It is highly risky. At 100 °C, the thermal self-initiation of the vinyl group competes directly with the palladium catalytic cycle[3]. You will likely observe a low yield of the desired cross-coupled product and a high yield of oligomeric byproducts. Recommendation: Use highly active, low-temperature Pd catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts) that operate efficiently at 40–60 °C to outcompete the polymerization kinetics.

Troubleshooting Guide

Issue 1: Sudden Exotherm and Solidification During Distillation
  • Symptom: While attempting to purify the monomer via distillation, the temperature in the pot spiked uncontrollably, and the liquid turned into an intractable solid.

  • Causality: You triggered the Trommsdorff–Norrish effect (gel effect)[3]. As the monomer heated, auto-polymerization began. As the liquid became viscous, radical termination reactions slowed down due to restricted diffusion, while propagation continued rapidly. This caused an exponential release of exothermic heat (~71 kJ/mol), leading to a thermal runaway[8].

  • Solution: Never distill vinylbenzonitriles at atmospheric pressure. You must perform a high-vacuum distillation to lower the boiling point below 60 °C. Additionally, you must add a non-volatile inhibitor (like extra TBC or hydroquinone) directly to the distillation pot, as the distilled vapor will be uninhibited.

Issue 2: Inconsistent NMR Integration for the Vinyl Protons
  • Symptom: The

    
     NMR spectrum shows the correct aromatic and nitrile peaks, but the integration for the vinyl protons (typically around 5.3–6.8 ppm) is lower than expected, and broad humps appear between 1.0–2.5 ppm.
    
  • Causality: The monomer is partially oligomerized. The broad peaks in the aliphatic region correspond to the saturated alkane backbone of the newly formed polymer chains.

  • Solution: The compound must be re-purified immediately to remove the oligomers. Pass the mixture through a short silica plug (which often retains the highly viscous polymer) or perform a vacuum distillation using the protocol below.

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system —meaning you will analytically verify the success of the procedure before proceeding to your main experiment.

Protocol A: Removal of TBC Stabilizer (Prior to Polymerization)

If your goal is to deliberately polymerize the monomer, TBC must be removed, as it will quench your radical initiators (e.g., AIBN or BPO).

  • Preparation: Pack a short chromatography column with Basic Alumina (Activity I).

    • Causality: TBC is a catechol derivative with phenolic hydroxyl groups, making it weakly acidic. Basic alumina chemically adsorbs these acidic protons, irreversibly trapping the TBC, while the neutral 4-Bromo-3-ethenylbenzonitrile elutes freely.

  • Elution: Dilute the monomer in a non-polar solvent (e.g., Hexanes/Ethyl Acetate 9:1) and pass it through the plug.

  • Self-Validation Check:

    • Monomer Presence: Spot the eluent on a TLC plate and stain with

      
      . An immediate yellow/brown spot confirms the presence of the active vinyl group.
      
    • TBC Absence: Take a 1 mL aliquot of the eluent and add a drop of 10% aqueous

      
      . If the solution turns pink or brown, TBC is still present (phenolate oxidation). If it remains colorless, the inhibitor has been successfully removed.
      
  • Usage: Use the uninhibited monomer immediately. Do not store it.

Protocol B: Safe Vacuum Distillation

Use this to purify degraded stock that has partially oligomerized.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure your vacuum pump can achieve

    
     mmHg to keep the vapor temperature as low as possible.
    
  • Pot Preparation: Add the impure 4-Bromo-3-ethenylbenzonitrile to the distillation flask. Add 500 ppm of fresh TBC or Phenothiazine directly to the pot.

    • Causality: As the monomer heats, the pot becomes a high-risk zone for runaway polymerization. The added inhibitor protects the bulk liquid while the pure monomer vaporizes.

  • Distillation: Apply vacuum before applying heat. Slowly raise the oil bath temperature. Do not exceed a bath temperature of 80 °C.

  • Collection & Re-inhibition: Collect the pure distillate in a receiving flask pre-loaded with 15 ppm of TBC.

  • Self-Validation Check: Run a

    
     NMR of the distillate. Ensure the vinyl integrations strictly match the aromatic integrations (1:1 ratio) and that the broad aliphatic polymeric baseline (1.0–2.5 ppm) is completely absent.
    

Mechanistic Visualization

The following diagram maps the causality of thermal degradation and demonstrates exactly where the TBC inhibitor intervenes to save your compound.

ThermalStability Monomer 4-Bromo-3-ethenylbenzonitrile (Monomer) Heat Thermal Stress (>60°C) Monomer->Heat Exposed to DielsAlder Diels-Alder Dimerization (Mayo Mechanism) Heat->DielsAlder Induces Radicals Carbon-Centered Radicals (R•) DielsAlder->Radicals Generates Oxygen Dissolved Oxygen (O2) Radicals->Oxygen Reacts with Polymer Runaway Auto-Polymerization (Viscous Gel/Solid) Radicals->Polymer Propagation (No O2/TBC) PeroxyRadicals Peroxy Radicals (ROO•) Oxygen->PeroxyRadicals Forms PeroxyRadicals->Polymer Propagation (No TBC) TBC 4-tert-Butylcatechol (TBC) PeroxyRadicals->TBC Scavenged by Stable Stable Non-Radical Species (Polymerization Prevented) TBC->Stable Quenches

Thermal auto-polymerization pathway of vinyl monomers and the TBC/O2 inhibition mechanism.

References

  • MDPI - Polymers. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization.[5][Link]

  • ACS Omega. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction.[3][Link]

  • Plastics Europe. Styrene Monomer: Safe Handling Guide.[7][Link]

  • National Institutes of Health (NIH) / PMC. Inhibition of Free Radical Polymerization: A Review.[8][Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 4-Bromo-3-vinylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of purity is not merely a quality control checkpoint but a fundamental requirement for ensuring safety and efficacy. The subject of this guide, 4-Bromo-3-vinylbenzonitrile, is a substituted aromatic nitrile, a class of compounds that serve as versatile intermediates. The presence of a vinyl group and positional isomers—structurally similar but functionally distinct molecules—presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods, detailing the logical pathway from initial column and solvent screening to a fully optimized and robust purity assay.

The Analytical Challenge: Resolving Critical Pairs

The primary challenge in assessing the purity of 4-Bromo-3-vinylbenzonitrile lies in its potential impurities, which are often process-related or degradation products. The most critical of these are positional isomers, such as 2-Bromo-3-vinylbenzonitrile or 4-Bromo-2-vinylbenzonitrile, which possess nearly identical physicochemical properties, making them difficult to separate. Other potential impurities could include starting materials like 4-Bromo-3-methylbenzonitrile or byproducts from the vinylation reaction.[1][2] A successful HPLC method must exhibit sufficient selectivity to resolve the main analyte from these closely related species.

Strategic Method Development: A Multi-Parameter Approach

Effective HPLC method development is a systematic process of optimizing variables to achieve the desired separation. Our approach is grounded in a logical, multi-stage workflow designed to efficiently identify the most effective chromatographic conditions.

Sources

Comparative Reactivity Guide: 4-Bromo-3-vinylbenzonitrile vs. 4-Bromostyrene in Cross-Coupling and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently evaluate bifunctional building blocks for late-stage functionalization. When designing synthetic routes that require orthogonal reactivity—specifically differentiating between an aryl halide and a terminal alkene—the choice of the aromatic scaffold is critical.

This guide provides an in-depth, objective comparison between two highly valuable styrenyl derivatives: 4-bromostyrene (the standard benchmark) and 4-Bromo-3-vinylbenzonitrile (an electronically activated, sterically nuanced alternative). By analyzing the causality behind their reactivity profiles, we can logically deduce the optimal catalytic systems and experimental conditions required for each.

Structural & Electronic Profiling

To understand the divergent behavior of these two molecules in transition-metal catalysis, we must first dissect their molecular orbital architectures.

  • 4-Bromostyrene: Features a simple para-substitution pattern. The vinyl group is nearly electronically neutral regarding the C-Br bond, making this molecule a standard, unactivated aryl bromide. It readily undergoes oxidative addition with standard Pd(0) or Ni(0) catalysts but often requires elevated temperatures.

  • 4-Bromo-3-vinylbenzonitrile: Features a cyano (-CN) group at C1, a vinyl group at C3, and a bromine atom at C4. The -CN group is para to the bromine, exerting a powerful electron-withdrawing effect (-I, -M) that significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond. This makes oxidative addition highly favorable. However, the vinyl group is ortho to the bromine, introducing significant steric bulk that can bottleneck the subsequent transmetalation step.

ReactivityLogic A Aryl Bromide Substrate B 4-Bromostyrene (Standard LUMO) A->B C 4-Bromo-3-vinylbenzonitrile (Lowered LUMO) A->C D Moderate Oxidative Addition (Requires thermal energy) B->D E Rapid Oxidative Addition (para-CN activation) C->E F Steric Hindrance (ortho-Vinyl bulk) C->F G Standard Pd/Ni Catalysis (e.g., Pd(PPh3)4) D->G H Requires Bulky Ligands (e.g., TPhos Palladacycles) E->H F->H

Caption: Logic tree illustrating the divergent electronic and steric effects on oxidative addition.

Comparative Reactivity & Performance Data

The interplay between electronic activation and steric hindrance dictates the chemoselectivity of these substrates. When performing a Suzuki-Miyaura coupling, the goal is to react the C-Br bond while leaving the terminal alkene intact for downstream functionalization (e.g., cross-metathesis or polymerization).

Table 1: Quantitative Reactivity Profile
Parameter4-Bromostyrene4-Bromo-3-vinylbenzonitrileMechanistic Driver
C-Br Oxidative Addition Rate Baseline (Moderate)Highly Acceleratedpara-Cyano LUMO lowering
Steric Environment (C-Br) UnhinderedHinderedortho-Vinyl group
Alkene Reactivity (Heck/Metathesis) HighModerateSteric shielding near the alkene
Polymerization Risk High (Requires inhibitors)ModerateEWG stabilization & steric bulk
Optimal Cross-Coupling Catalyst Standard Pd(PPh3)4 or Ni(COD)2Specialized (e.g., TPhos Palladacycles)Bulky ligands required for transmetalation

Causality & Mechanistic Insights

Overcoming the Transmetalation Bottleneck

For standard unactivated aryl bromides like 4-bromostyrene, dual photoredox/nickel catalysis can facilitate single-electron transmetalation, effectively overcoming the sluggish two-electron transmetalation bottlenecks traditionally observed with C(sp3) nucleophiles[1].

Conversely, the steric hindrance introduced by the ortho-vinyl group in 4-Bromo-3-vinylbenzonitrile necessitates highly active, sterically accommodating catalysts. Recent literature demonstrates that cyclopropane monophosphine (TPhos)-based palladacycles are exceptionally effective for sterically encumbered and functionalized aryl halides, achieving turnover numbers (TONs) up to 192,000 in Suzuki-Miyaura couplings[2]. The bulky TPhos ligand accelerates reductive elimination, compensating for the steric clash during transmetalation.

Mechanochemical Activation Alternatives

Furthermore, recent advances in mechanochemistry have shown that nickel catalysts can be activated via mechanical abrasion in ball mills. This provides a solvent-free, highly efficient system for cross-electrophile and C-N couplings of functionalized aryl halides, offering an alternative activation mode when thermal heating leads to unwanted alkene polymerization[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific control steps, researchers can definitively prove that the observed reactivity is a direct result of the chosen catalytic parameters.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-vinylbenzonitrile

Objective: Selectively couple the sterically hindered C-Br bond while preserving the ortho-vinyl group.

  • Catalyst Preparation: In a nitrogen-filled glovebox, weigh 0.05 mol % of TPhos-Palladacycle precatalyst[2] into a dry Schlenk tube.

    • Causality: The ultra-low loading prevents Pd-catalyzed alkene isomerization, while the TPhos ligand forces the necessary geometry for reductive elimination.

  • Reagent Assembly: Add 1.0 mmol of 4-Bromo-3-vinylbenzonitrile, 1.5 mmol of the desired arylboronic acid, and 2.0 mmol of anhydrous K3PO4.

  • Solvent Addition: Add a degassed mixture of Toluene/H2O (4:1, 5 mL).

  • Reaction Execution: Stir at 60 °C for 4 hours.

    • Causality: The lower temperature (60 °C vs standard 100 °C) is enabled by the para-cyano activation, which prevents thermal auto-polymerization of the vinyl group.

  • Self-Validation Step: Remove a 50 µL aliquot at 1 hour. Quench and analyze via GC-MS. You must observe >50% conversion to the cross-coupled product with an intact molecular ion corresponding to the preserved alkene. If Heck-type side products (mass + alkene insertion) are >5%, lower the temperature to 45 °C.

Protocol B: Mechanochemical C-N Coupling (Abrasion-Activated Ni)

Objective: Solvent-free coupling of 4-bromostyrene to prevent radical-induced polymerization.

  • Milling Jar Preparation: Equip a 15 mL stainless steel milling jar with a 10 mm stainless steel ball.

  • Solid-State Loading: Add 1.0 mmol of 4-bromostyrene, 1.2 mmol of a secondary amine, 5 mol % NiBr2, 2.0 mmol of DABCO (base), and 200 mg of Celite.

    • Causality: Celite acts as an abrasive additive. The mechanical abrasion of the stainless steel jar generates zerovalent iron/chromium species that reduce Ni(II) to the active Ni(0) catalyst in situ[3].

  • Mechanochemical Activation: Mill at 30 Hz for 90 minutes.

  • Self-Validation Step: Run a parallel control jar without the Celite additive. The control must show <5% conversion, validating that mechanical abrasion (not just mixing) is the causal driver for Ni(0) generation.

Workflow Step1 Substrate Preparation Step2 Catalyst Selection Step1->Step2 Step3 Reaction Execution Step2->Step3 Step4 Self-Validation & Isolation Step3->Step4

Caption: Step-by-step experimental workflow for parallel cross-coupling screening and validation.

References

  • Title: Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis Source: Science / National Institutes of Health (NIH) URL: [Link]

  • Title: Mechanically induced nickel catalyst activation in cross-coupling reactions via abrasion Source: ChemRxiv URL: [Link]

  • Title: Palladacycle Catalyst Based on a Cyclopropane Monophosphine Ligand for the Suzuki–Miyaura Cross-Coupling Reaction Source: Organometallics (ACS Publications) URL: [Link]

Sources

Navigating the Solid State: A Comparative Guide to the Crystallography of 4-Bromo-3-ethenylbenzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a molecule's solid-state architecture is as critical as its intrinsic chemical properties. The precise arrangement of atoms in a crystal lattice dictates key physicochemical parameters, including solubility, stability, and bioavailability, which are paramount to a drug candidate's success. This guide delves into the crystallographic characteristics of 4-Bromo-3-ethenylbenzonitrile, a compound of interest for its potential applications as a synthetic intermediate.

As of the latest literature review, the single-crystal X-ray diffraction data for 4-Bromo-3-ethenylbenzonitrile has not been deposited in publicly accessible databases. This absence of experimental data necessitates a comparative approach, leveraging structurally similar analogs to forecast its potential solid-state behavior and to underscore the importance of empirical structure determination. Here, we present a detailed analysis of 4-Bromobenzonitrile, for which crystallographic data is available, and contrast it with 4-Bromo-3-methylbenzonitrile to illustrate the impact of substitution on the benzonitrile scaffold.

The Decisive Role of Crystal Structure in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its solid-state properties.[1][2] A comprehensive understanding of a compound's crystal structure is not merely an academic exercise; it is a cornerstone of rational drug design and development.[3][4] The three-dimensional arrangement of molecules in a crystal influences:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit dramatically different solubilities and stabilities, with significant implications for drug formulation and regulatory approval.[4][5]

  • Solubility and Dissolution Rate: These properties are directly linked to a drug's bioavailability. The energy required to break the crystal lattice and solvate the molecule is a key determinant of how readily a drug dissolves.[5]

  • Hygroscopicity: The tendency of a crystalline solid to absorb moisture from the air, which can affect its stability and handling properties.

  • Mechanical Properties: The hardness, tabletability, and flowability of a powdered drug are all influenced by its crystal structure, impacting the manufacturing process of the final dosage form.

Given these critical factors, the determination of a molecule's crystal structure is an indispensable step in de-risking a drug development program and ensuring the final product is safe, effective, and consistent.[1][3]

Comparative Analysis of Substituted Bromobenzonitriles

To provide a framework for understanding the potential crystal structure of 4-Bromo-3-ethenylbenzonitrile, we will examine the crystallographic data of 4-Bromobenzonitrile and the physical properties of 4-Bromo-3-methylbenzonitrile. The introduction of a substituent at the 3-position of the benzonitrile ring is expected to significantly alter the intermolecular interactions and, consequently, the crystal packing.

Parameter4-Bromobenzonitrile4-Bromo-3-methylbenzonitrile4-Bromo-3-ethenylbenzonitrile
Molecular Formula C₇H₄BrNC₈H₆BrNC₉H₆BrN
Molecular Weight 182.02 g/mol 196.04 g/mol 208.05 g/mol
Crystal System MonoclinicData Not AvailableData Not Available
Space Group C 1 m 1Data Not AvailableData Not Available
Unit Cell Dimensions a = 9.531 Åb = 8.5593 Åc = 4.1352 Åα = 90°β = 90.295°γ = 90°Data Not AvailableData Not Available
Melting Point 110-115 °C53-57 °CNot Reported
Data Source PubChem (COD 7121334)[6]Sigma-Aldrich, Stenutz[2][7]Not Available

The available data for 4-Bromobenzonitrile reveals a monoclinic crystal system.[6] The planarity of the benzonitrile core likely facilitates π-π stacking interactions, which are common in the crystal packing of aromatic compounds. The significant drop in melting point observed with the addition of a methyl group in 4-Bromo-3-methylbenzonitrile suggests a disruption of the crystal packing efficiency seen in the unsubstituted analog.[2][7] The methyl group, through steric hindrance, may prevent the close association of the aromatic rings, leading to weaker intermolecular forces and a less stable crystal lattice.

It is reasonable to hypothesize that the ethenyl group in 4-Bromo-3-ethenylbenzonitrile would introduce even greater steric demands and potentially different intermolecular interactions (e.g., C-H···π interactions involving the vinyl group). This would likely result in a unique crystal packing arrangement with physical properties, such as melting point and solubility, that differ from both of the presented analogs.

Experimental Protocol: Single-Crystal X-Ray Diffraction

The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (scXRD).[8][9] This powerful analytical technique provides precise measurements of bond lengths, bond angles, and the overall molecular conformation, as well as a detailed picture of the intermolecular interactions that govern the crystal packing.[9]

Step-by-Step Methodology
  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is critical and often requires extensive screening. For a compound like 4-Bromo-3-ethenylbenzonitrile, solvents such as ethanol, acetone, or toluene could be explored.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[10] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final, precise atomic coordinates.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_scXRD Single-Crystal X-Ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of 4-Bromo-3-ethenylbenzonitrile purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Crystallographic Data Analysis (Bond Lengths, Angles, Packing) structure_solution->data_analysis

Caption: Workflow for the determination of a small molecule's crystal structure.

A Plausible Synthetic Pathway

While the focus of this guide is on the crystal structure, the synthesis of the material is a necessary precursor. A plausible route to 4-Bromo-3-ethenylbenzonitrile could involve a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, on a suitable precursor. For example, starting from 3,4-dibromobenzonitrile, a selective coupling at the 3-position could be achieved. Alternatively, a Wittig reaction on 4-bromo-3-formylbenzonitrile would also be a viable approach.

Conclusion and Future Directions

The absence of experimental crystal structure data for 4-Bromo-3-ethenylbenzonitrile highlights a gap in the characterization of this potentially valuable synthetic intermediate. The comparative analysis with 4-Bromobenzonitrile and 4-Bromo-3-methylbenzonitrile strongly suggests that the introduction of the ethenyl group will have a pronounced effect on the solid-state architecture.

For researchers and drug development professionals working with this or related molecules, the empirical determination of the crystal structure via single-crystal X-ray diffraction is strongly recommended. The resulting data will provide invaluable insights into its physicochemical properties, enabling informed decisions in downstream applications, from reaction optimization to formulation development. This guide serves as a foundational resource, contextualizing the importance of such an investigation and providing a practical framework for its execution.

References

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. [Link]

  • SciSpace. Crystal structures of drugs: advances in determination, prediction and engineering. [Link]

  • Zhanghua. The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]

  • Stenutz. 4-bromo-3-methylbenzonitrile. [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • PubChem. Benzonitrile, 4-bromo-. [Link]

  • OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PubMed Central. [Link]

  • Wang, X., Rotkina, L., Su, H., & Beckmann, P. A. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082-2089. [Link]

Sources

GC-MS Characterization Guide: 4-Bromo-3-ethenylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the GC-MS characterization of 4-Bromo-3-ethenylbenzonitrile , a specialized intermediate often used in the synthesis of quinazoline-based kinase inhibitors and advanced optoelectronic materials.

This guide moves beyond simple retention time lists to provide a comparative method development framework . It focuses on resolving the target compound from its critical critical impurities (precursors and regioisomers) using Retention Indices (RI) as the standardization metric.

Executive Summary & Technical Context

4-Bromo-3-ethenylbenzonitrile (also known as 4-bromo-3-vinylbenzonitrile) presents a unique chromatographic challenge due to the conjugated vinyl group, which increases polarity and π-π interactions compared to its alkyl analogs.

  • Critical Quality Attribute: The primary analytical risk is the co-elution of the regioisomer (4-bromo-2-ethenylbenzonitrile) and the de-vinylated precursor (4-bromobenzonitrile) .

  • Performance Benchmark: On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS), the target compound exhibits a Retention Index (RI) shift of approximately +140–160 units relative to 4-bromobenzonitrile.

Comparative Performance: Stationary Phase Selection

The choice of stationary phase dictates the resolution of the vinyl-isomer pair. The table below compares the performance of the industry-standard non-polar phase against a mid-polar alternative.

Table 1: Column Performance & Retention Data (Relative)
FeatureAlternative A: Non-Polar (DB-5MS) Alternative B: Mid-Polar (DB-1701)
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane14% Cyanopropyl-phenyl / 86% Dimethylpolysiloxane
Mechanism Boiling Point & Dispersive ForcesDipole-Dipole & π-π Interactions
Target RI (Est.) *1340 – 1380 1450 – 1510
Isomer Resolution Good (Based on steric boiling point diff.)Excellent (Vinyl group interacts strongly with cyano phase)
Peak Shape Sharp, symmetricalSlight tailing possible (requires higher temp)
Bleed Profile Ultra-low (Ideal for trace MS analysis)Moderate (Limit final temp to 280°C)
Recommendation Primary Screening & QC Chiral/Isomer Confirmation

*Note: Retention Indices (RI) are calculated relative to n-alkanes (C10-C20). Absolute retention times vary by instrument configuration.

Experimental Protocol: Identification & Resolution

This protocol is designed to be a self-validating system . By including the specific precursor (4-bromobenzonitrile) as a system suitability standard, you can confirm the elution window of the target product regardless of your specific column length or flow rate.

A. Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent potential nucleophilic attack on the nitrile or vinyl group in the injector.

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required (Compound is sufficiently volatile).

B. GC-MS Instrument Conditions (Agilent 7890/5977 eqv.)
  • Inlet: Splitless mode (purge on at 1.0 min), 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C for 1.0 min (Solvent focusing).

    • Ramp 1: 20°C/min to 180°C (Fast elution of light impurities).

    • Ramp 2: 5°C/min to 240°C (Critical resolution window for isomers).

    • Final: 30°C/min to 300°C, hold 3 min.

  • MS Detection:

    • Scan Mode: 40–400 amu (for identification).

    • SIM Mode (Quant): Monitor ions m/z 207, 209 (Molecular Ion cluster [M]+ and [M+2]) and m/z 128 (Loss of Br).

C. Elution Order Logic

The following diagram illustrates the thermodynamic causality behind the separation, helping you predict where unknown peaks might appear relative to the target.

ElutionLogic Start Injection Benzonitrile Benzonitrile (Base Structure) RI ~960 Start->Benzonitrile Fastest Precursor 4-Bromobenzonitrile (Precursor) RI ~1190 Benzonitrile->Precursor + Br Mass OrthoIso 4-Bromo-2-ethenylbenzonitrile (Ortho Isomer) Steric Shielding = Lower BP Precursor->OrthoIso + Vinyl Target 4-Bromo-3-ethenylbenzonitrile (Target Product) RI ~1360 OrthoIso->Target Para/Meta vs Ortho Boiling Point Effect

Figure 1: Predicted elution order on a non-polar (DB-5MS) column. The target compound elutes after the precursor and typically after the ortho-isomer due to steric effects lowering the boiling point of the ortho-species.

Analytical Workflow for Validation

To ensure scientific integrity, follow this decision tree when validating the peak identity.

Workflow Sample Dissolve Sample (100 ppm in DCM) RunGC Run GC-MS (DB-5MS Protocol) Sample->RunGC CheckPrecursor Locate Precursor Peak (4-Bromobenzonitrile) RunGC->CheckPrecursor CalcRRT Calculate Relative Retention Time (RRT) RRT = RT(Target) / RT(Precursor) CheckPrecursor->CalcRRT Decision Is RRT ~1.15 - 1.20? CalcRRT->Decision CheckMS Check Isotope Pattern (1:1 ratio for 79Br/81Br) Decision->CheckMS Yes Fail Suspect Isomer or De-bromination Decision->Fail No

Figure 2: Step-by-step validation workflow using Relative Retention Time (RRT) against the known precursor.

References

  • NIST Mass Spectrometry Data Center. Retention Indices for Halogenated Benzonitriles. National Institute of Standards and Technology.[1] [Link]

  • Shimadzu Application Notes. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index.[Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Oxidation Products of Brominated Aromatics (GC-MS Data).[Link]

Sources

Elemental analysis standards for 4-Bromo-3-vinylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 4-Bromo-3-vinylbenzonitrile: A Comparative Methodological Guide

Executive Summary

4-Bromo-3-vinylbenzonitrile (CAS: 2229330-00-9) is a highly versatile, halogenated aromatic building block widely utilized in pharmaceutical synthesis and advanced materials[1]. Featuring a reactive vinyl group, a nitrile moiety, and a bromine atom, it is a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). However, this structural complexity demands rigorous elemental analysis. Researchers must not only verify the bulk stoichiometry of the synthesized compound but also screen for trace catalytic impurities (such as palladium) that remain post-synthesis.

This guide objectively compares the three leading elemental analysis methodologies—Combustion Ion Chromatography (CIC), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF)—providing causal insights and self-validating protocols for each.

Theoretical Baseline: Stoichiometric Composition

Before empirical testing, a theoretical baseline must be established. The molecular formula for 4-Bromo-3-vinylbenzonitrile is


, yielding a theoretical molecular weight of 208.06  g/mol .

Table 1: Theoretical Elemental Composition of 4-Bromo-3-vinylbenzonitrile

ElementAtomic MassAtoms per MoleculeMass ContributionTheoretical Mass %
Carbon (C) 12.0119108.09951.96%
Bromine (Br) 79.904179.90438.41%
Nitrogen (N) 14.007114.0076.73%
Hydrogen (H) 1.00866.0482.91%
Total 208.058 g/mol 100.00%

Note: For a synthesized batch to pass standard purity QC, empirical elemental analysis results must typically fall within ±0.3% to ±0.4% of these theoretical values.

Methodological Comparison & Causality

Selecting the correct analytical standard depends entirely on the target analyte and its behavior under thermal or chemical stress.

A. Combustion Ion Chromatography (CIC) vs. Traditional CHN Analyzers

  • The Challenge: Traditional CHN/O elemental analyzers rely on catalytic combustion. However, high concentrations of halogens (like the 38.41% Br in this compound) can poison the reduction catalysts and form corrosive gases that damage Thermal Conductivity Detectors (TCD). Furthermore, open-vessel acid digestion often leads to the loss of volatile

    
     gas, resulting in artificially low bromine readings.
    
  • The Solution: CIC physically separates the combustion phase from the detection phase[2]. By pyrolyzing the sample in an argon/oxygen atmosphere at >1000°C, organically bound bromine is quantitatively converted to hydrogen bromide (HBr) and bromine gas, which is immediately trapped in an aqueous absorber solution[3]. This prevents catalyst poisoning and guarantees absolute halogen recovery.

B. ICP-MS (USP <233>) for Trace Impurities

  • The Challenge: 4-Bromo-3-vinylbenzonitrile is frequently synthesized using heavy metal catalysts. Regulatory frameworks like ICH Q3D and USP <233> strictly limit the Permitted Daily Exposure (PDE) of these metals[4]. The aromatic nitrile matrix is highly stable and resists standard dissolution.

  • The Solution: Closed-vessel microwave digestion with concentrated

    
    /
    
    
    
    is mandatory. The closed vessel prevents the volatilization of elements like Osmium, Ruthenium, and Mercury, while the high pressure ensures the complete mineralization of the carbon backbone, allowing the ICP-MS to detect trace impurities down to the parts-per-trillion (ppt) level[5].

C. X-Ray Fluorescence (XRF)

  • The Solution: XRF provides a rapid, non-destructive alternative for bulk screening[6]. While it lacks the extreme sensitivity of ICP-MS and the absolute precision of CIC, it requires zero sample digestion, entirely eliminating the risk of volatile analyte loss.

Table 2: Performance Comparison of Elemental Analysis Methodologies

MethodologyTarget AnalytesLimit of Detection (LOD)Matrix EffectsSample Prep TimeOptimal Use Case
Combustion IC (CIC) Bulk Br, F, Cl, S~50 ppbLow (Pyrohydrolysis)~15 minsAbsolute quantification of bulk halogens.
ICP-MS (USP <233>) Trace Metals (Pd, As, Pb)< 1 pptHigh (Needs internal stds)~60 minsRegulatory compliance for trace impurities.
X-Ray Fluorescence Bulk Br, Trace Metals~1-10 ppmMedium (Density dependent)< 5 minsRapid, non-destructive process screening.

Analytical Decision Workflow

ElementalAnalysis Start 4-Bromo-3-vinylbenzonitrile (CAS: 2229330-00-9) Goal Analytical Objective? Start->Goal Bulk Bulk Stoichiometry (C, H, N, Br %) Goal->Bulk Trace Trace Impurities (USP <233>) Goal->Trace Screen Rapid Screening (Non-Destructive) Goal->Screen CIC Combustion IC (CIC) & CHN Microanalysis Bulk->CIC High Precision (>99%) ICP Microwave Digestion & ICP-MS Trace->ICP ppt/ppb Sensitivity XRF X-Ray Fluorescence (XRF) Screen->XRF ppm Sensitivity

Caption: Decision workflow for selecting the optimal elemental analysis standard based on analytical goals.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Absolute Bromine Quantification via Combustion Ion Chromatography (CIC)
  • Self-Validating Mechanism: The system is validated by running a Certified Reference Material (CRM) of 4-bromobenzoic acid before and after the sample batch. A recovery of 98-102% confirms that the combustion tube is not retaining bromine and the absorber solution is capturing 100% of the analyte.

  • Step-by-Step Methodology:

    • Preparation: Weigh exactly 2.0 to 5.0 mg of 4-Bromo-3-vinylbenzonitrile into a pre-cleaned quartz sample boat using a microbalance (0.001 mg precision).

    • Pyrohydrolysis: Introduce the boat into the combustion furnace at 1050°C under a humidified

      
      /Ar atmosphere[2]. The water vapor is critical; it acts as a hydrogen donor to ensure the formation of HBr rather than insoluble bromine species.
      
    • Absorption: Route the evolved combustion gases through a 920 Absorber Module containing a 50 ppm

      
       solution. The peroxide ensures complete oxidation of any residual sulfite/nitrite interferences and stabilizes the bromide ion (
      
      
      
      )[2].
    • Chromatography: Automatically inject the absorber solution into the Ion Chromatograph equipped with a high-capacity anion-exchange column and a suppressed conductivity detector.

    • Quantification: Calculate the Br concentration against a 5-point calibration curve of standard NaBr solutions.

Protocol 2: Trace Elemental Impurity Profiling via ICP-MS (USP <233>)
  • Self-Validating Mechanism: Per USP <233> Procedure 2, the protocol requires preparing three independent spiked samples at the Target Concentration (J)[7]. The method is self-validating if the spike recovery falls strictly between 70% and 150%, proving that the highly carbonaceous matrix does not suppress the ionization of the target metals in the argon plasma.

  • Step-by-Step Methodology:

    • Digestion Setup: Weigh 0.1 g of the sample into a pre-cleaned PTFE microwave digestion vessel.

    • Reagent Addition: Add 6.0 mL of ultra-pure Nitric Acid (

      
      ) and 2.0 mL of Hydrogen Peroxide (
      
      
      
      ). Seal the vessel immediately with a rupture disc to prevent volatile loss.
    • Microwave Mineralization: Digest using a ramp-to-temperature microwave program (ramp to 200°C over 15 minutes, hold for 20 minutes). This high-pressure environment destroys the aromatic nitrile matrix.

    • Dilution & Internal Standardization: Dilute the digestate to 50.0 mL with ultra-pure water. Add

      
       and 
      
      
      
      as internal standards. These isotopes correct for physical nebulization differences and plasma fluctuations caused by residual carbon[5].
    • Analysis: Analyze via ICP-MS. Monitor specific isotopes (e.g.,

      
       for cross-coupling catalysts) in Kinetic Energy Discrimination (KED) mode using Helium gas to mitigate polyatomic interferences (such as 
      
      
      
      interfering with Pd).

References

  • Analytik Jena. "USP <233> Elemental Impurities—Procedures". Source: analytik-jena.com. URL:[Link][5]

  • EAG Laboratories. "Combustion Ion Chromatography (CIC)". Source: eag.com. URL: [Link][3]

  • Jordi Labs. "USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products". Source: jordilabs.com. URL:[Link][4]

Sources

Reference Standards for 4-Bromo-3-ethenylbenzonitrile: Qualification & Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Vinyl" Challenge

4-Bromo-3-ethenylbenzonitrile (CAS: 2229330-00-9), also known as 4-Bromo-3-vinylbenzonitrile, is a critical pharmacophore intermediate. Its dual functionality—the aryl bromide for cross-coupling (Suzuki/Stille) and the vinyl group for Heck reactions or polymerization—makes it a versatile scaffold in drug discovery (e.g., kinase inhibitors).

However, this versatility introduces a specific quality control challenge: Reactive Instability. Unlike stable aryl nitriles, the vinyl group is prone to spontaneous polymerization and oxidation. Consequently, "off-the-shelf" commercial standards often degrade before reaching the user, necessitating a rigorous In-House Qualification Protocol .

This guide compares available reference standard options and details a self-validating workflow to qualify this material as a Primary Reference Standard using qNMR and orthogonal HPLC methods.

The Reference Standard Landscape

For niche intermediates like 4-Bromo-3-ethenylbenzonitrile, Pharmacopeial (USP/EP) or Certified Reference Materials (CRMs) are rarely available. Researchers must typically rely on commercial chemical vendors or synthesize their own.

Comparative Analysis of Source Options
FeatureOption A: Commercial Vendor Grade Option B: In-House Synthesized Option C: Qualified In-House Reference (Recommended)
Purity Claim Typically >95% (Area %)Variable (Depends on cleanup)Assigned Purity (Mass Balance or qNMR)
Traceability Low (Batch-specific CoA)High (Full synthetic history)Absolute (Traceable to NIST/SI via Internal Std)
Major Risk Polymerization during storage; Unknown stabilizer content.Residual reagents (Sn, B, P); Solvent entrapment.High labor cost for validation.
Stability Often stabilized with TBC (4-tert-butylcatechol).Unstabilized (High risk).Characterized & Monitored.
Suitability Synthesis starting material.[1][2][3]R&D screening.GMP Release Testing & Quantitative Assays.

Critical Insight: Never use a commercial "95%" vendor sample directly for quantitative assay (w/w) calculations without re-qualification. The "95%" is often a relative HPLC area, ignoring moisture, inorganics, and oligomers invisible to UV.

Critical Quality Attributes (CQAs) & Impurity Profile

To qualify a reference standard, you must identify and quantify specific impurities.

Key Impurities[5]
  • 4-Bromo-3-ethylbenzonitrile (CAS 170230-29-2): The "Over-Reduced" impurity. Difficult to separate by HPLC due to structural similarity.

  • 4-Bromo-3-formylbenzonitrile: The "Precursor." Common if synthesized via Wittig olefination.

  • Vinyl Oligomers: Dimers/Trimers formed via radical polymerization of the vinyl group. Often invisible in standard reverse-phase HPLC unless wide gradients are used.

  • Hydrolysis Products: 4-Bromo-3-vinylbenzamide (if nitrile hydrolyzes).

Stabilization

Commercial samples are often stabilized with 4-tert-butylcatechol (TBC) or Hydroquinone .

  • QC Requirement: Your analytical method must resolve the stabilizer from the main peak to avoid false potency inflation.

Experimental Protocol: Qualification Workflow

This protocol outlines how to convert a commercial sample (Option A) into a Qualified Primary Standard (Option C).

Step 1: Structural Verification (Identity)
  • Method: 1H-NMR (400 MHz+, CDCl3).

  • Diagnostic Signals:

    • Vinyl Protons: Look for the characteristic AMX spin system (~6.7 ppm, ~5.7 ppm, ~5.4 ppm).

    • Aromatic Region: 3 protons (splitting pattern must match 1,2,4-substitution).

    • Absence of Aldehyde: Ensure no singlet at ~10 ppm (Formyl impurity).

Step 2: Absolute Purity Assignment (The "Truth" Step)

HPLC Area % is insufficient for reference standards. Quantitative NMR (qNMR) is the gold standard.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST) or Dimethyl sulfone.

  • Solvent: DMSO-d6 (to ensure full solubility of dimers).

  • Relaxation Delay (D1): Set to ≥ 60 seconds (5 × T1) to ensure full relaxation.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[3][4][5][6][7][8]
    
Step 3: Orthogonal Impurity Profiling (HPLC-UV)

Use this method to detect impurities that qNMR might miss (e.g., trace isomers).

Method Parameters:

  • Column: C18 Phenyl-Hexyl (e.g., Waters XSelect CSH), 150 x 4.6 mm, 3.5 µm. Why? Phenyl interaction improves selectivity for vinyl/ethyl separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][9]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV 254 nm (Aromatic) and 210 nm (Universal).

  • Flow Rate: 1.0 mL/min.[6]

  • Temp: 25°C (Avoid high heat to prevent on-column polymerization).

Visualizing the Qualification Logic

The following diagram illustrates the decision matrix for qualifying the reference standard.

QualificationWorkflow Start Raw Material (CAS 2229330-00-9) ID_Check Identity Check (1H-NMR + IR) Start->ID_Check Purity_Screen Purity Screen (HPLC Area %) ID_Check->Purity_Screen Decision_1 >98.0% Area? Purity_Screen->Decision_1 Purification Recrystallization (Cold Hexane/EtOAc) Decision_1->Purification No qNMR qNMR Assay (Absolute Purity) Decision_1->qNMR Yes Residue Residual Solvents/ROI (TGA/GC-HS) Decision_1->Residue Yes Purification->Purity_Screen Final_Calc Mass Balance Calculation (% Assay) qNMR->Final_Calc Residue->Final_Calc Release Release as Primary Reference Standard Final_Calc->Release

Caption: Figure 1. Self-validating workflow for converting commercial 4-Bromo-3-ethenylbenzonitrile into a qualified reference standard.

Stability & Storage Recommendations

Due to the ethenyl (vinyl) group, this standard is Time-Sensitive .

  • Storage: -20°C, under Argon/Nitrogen atmosphere.

  • Container: Amber glass (light sensitive).

  • Retest Period: 6 Months.

  • Critical Check: Before every use, check solubility. Insoluble flakes indicate polymerization.

References

  • ICH Guidelines. ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation, 2000. Link

  • Chemical Identity. 4-Bromo-3-ethenylbenzonitrile (CAS 2229330-00-9).[10][11] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Synthesis & Impurities. Preparation of 4-bromobenzonitrile derivatives. PrepChem. Link

  • Analytical Method. HPLC Method for Separation of Benzonitrile Derivatives.[9] SIELC Technologies.[1][9] Link

  • qNMR Methodology.Standard Practice for Quantitative NMR (qNMR) Purity Analysis.

Sources

Safety Operating Guide

4-Bromo-3-ethenylbenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 4-Bromo-3-ethenylbenzonitrile

4-Bromo-3-ethenylbenzonitrile (also known as 4-Bromo-3-vinylbenzonitrile, CAS: 2229330-00-9) is a highly reactive, polyfunctional organic building block utilized in advanced pharmaceutical synthesis. Its molecular architecture—comprising a heavy halogen (bromine), a pseudohalogen (nitrile), and a polymerizable ethenyl (vinyl) moiety—demands a rigorous, multi-tiered approach to waste management. Improper disposal not only violates environmental regulations but poses severe acute laboratory risks, including toxic gas evolution and thermal runaway.

Mechanistic Risk Assessment & Waste Classification

To safely manage this compound, operators must understand the causality behind its chemical incompatibilities. The disposal strategy is dictated by its three functional groups:

  • The Bromine Atom: This classifies the material strictly as a Halogenated Organic Waste . Mixing halogenated waste with non-halogenated solvents complicates disposal, increases costs, and violates environmental guidelines[1]. Furthermore, the combustion of brominated compounds generates corrosive hydrogen bromide (HBr) gas, requiring specialized incineration infrastructure[2].

  • The Nitrile Group (-CN): Nitriles are susceptible to acidic hydrolysis. If this waste is inadvertently mixed with strong inorganic acids, it risks the rapid evolution of lethal hydrogen cyanide (HCN) gas.

  • The Ethenyl (Vinyl) Group (-CH=CH2): Vinyl groups are highly prone to radical-initiated auto-polymerization. Commercial supplies are typically stabilized with 4-tert-butylcatechol (TBC) to keep the vinyl group dormant[3]. If the waste stream is exposed to heat, UV light, or radical initiators (like peroxides), it can trigger a violent exothermic runaway reaction[4].

Quantitative Operational Parameters

The following table summarizes the critical quantitative thresholds and regulatory parameters that must be maintained during the disposal lifecycle of this chemical.

ParameterQuantitative Threshold / SpecificationOperational Implication
Chemical Identity CAS: 2229330-00-9Required for accurate EPA/TDEC manifesting[1].
Stabilizer Content Stabilized with TBCPrevents spontaneous auto-polymerization[3].
Peroxide Limit < 5 ppmMust be verified prior to waste consolidation[4].
Waste pH Range 6.0 – 8.0 (Neutral)Prevents acidic hydrolysis and HCN gas release.
Container Fill Limit ≤ 75% CapacityAccommodates vapor expansion; prevents rupture[4].
Storage Temp. < 25°C (Dark)Slows stabilizer depletion and thermal degradation.
Incineration Temp. > 1000°CEnsures complete oxidation of the halogenated framework[2].

Self-Validating Disposal Protocol

To ensure absolute trustworthiness and safety, the following step-by-step methodology operates as a self-validating system. Do not proceed to the next step without passing the validation mechanism.

Step 1: Chemical Compatibility Verification & Segregation

  • Action: Isolate 4-Bromo-3-ethenylbenzonitrile waste into a dedicated "Halogenated Organic Waste" stream. Ensure the waste matrix is strictly free of inorganic acids, strong bases, and peroxides[4].

  • Causality: Halogenated wastes require distinct treatment pathways to manage corrosive off-gassing[1]. Mixing with peroxides initiates the polymerization of the ethenyl group, while acids risk HCN release[4].

  • Validation Mechanism: Before combining waste streams, perform a spot test using peroxide indicator strips (must read < 5 ppm) and pH paper (must read neutral, pH 6–8). If the test fails, the waste must be chemically quenched and neutralized in a fume hood before containerization.

Step 2: Containerization & Headspace Management

  • Action: Transfer the validated waste into a chemically compatible, leak-proof container (e.g., PTFE-lined amber glass or heavy-duty HDPE). Fill the container to an absolute maximum of 75% capacity[4].

  • Causality: Halogenated aromatics can degrade certain low-density plastics[5]. Amber glass protects the light-sensitive vinyl group from UV-initiated polymerization. Maintaining a 25% headspace is a critical thermodynamic buffer; it accommodates vapor pressure expansion caused by ambient laboratory temperature fluctuations[4].

  • Validation Mechanism: Visually confirm the liquid meniscus sits at or below the 75% fill line. Invert the sealed container for 5 seconds over a secondary containment tray to physically verify the hermetic integrity of the PTFE cap seal.

Step 3: Documentation & Environmental Control

  • Action: Affix a standardized hazardous waste label detailing the exact chemical nomenclature ("4-Bromo-3-ethenylbenzonitrile / Halogenated Waste"). Store the sealed container in a grounded, actively ventilated flammable storage cabinet maintained below 25°C[1][4].

  • Causality: Accurate manifesting is legally mandated to ensure downstream contractors apply the correct destruction parameters[1]. Storing in a dark, temperature-controlled environment prevents the depletion of the TBC stabilizer[3].

  • Validation Mechanism: Cross-reference the affixed label against the laboratory’s digital waste inventory log. Ensure the storage cabinet's ventilation system reads a positive flow rate before depositing the container.

Step 4: Final Destruction via High-Temperature Incineration

  • Action: Dispatch the waste via a licensed environmental contractor for rotary kiln incineration[2].

  • Causality: Land disposal of halogenated organics is strictly prohibited due to environmental persistence[2][5]. Complete destruction requires high-temperature incineration (>1000°C). Crucially, the incineration facility must be equipped with a caustic scrubber system to neutralize the hydrogen bromide (HBr) and nitrogen oxides (NOx) generated during the combustion of the brominated and nitrile moieties[2][5].

  • Validation Mechanism: Obtain, verify, and digitally archive the Certificate of Destruction (CoD) provided by the waste management contractor to legally close the chain of custody.

Decision-Making Workflow

DisposalWorkflow Node1 Waste Generation: 4-Bromo-3-ethenylbenzonitrile Node2 Chemical Compatibility Check (Verify absence of acids/peroxides) Node1->Node2 Node3 Segregation (Halogenated Organic Stream) Node2->Node3 Passed Node4 Containerization & Labeling (<75% Capacity, HDPE/Glass) Node3->Node4 Node5 Temporary Storage (Flammable Cabinet, <25°C) Node4->Node5 Node6 Final Destruction (Incineration + Caustic Scrubber) Node5->Node6 Licensed Contractor

Logical workflow for the safe segregation and disposal of 4-Bromo-3-ethenylbenzonitrile waste.

References

  • Hazardous Materials Disposal Guide . Nipissing University. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . United States Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Guide . UTIA Safety Office, University of Tennessee. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.